molecular formula C7H10O3 B032470 4-Oxocyclohexanecarboxylic acid CAS No. 874-61-3

4-Oxocyclohexanecarboxylic acid

Cat. No.: B032470
CAS No.: 874-61-3
M. Wt: 142.15 g/mol
InChI Key: OWLXUYGCLDGHJJ-UHFFFAOYSA-N
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Description

4-Oxocyclohexanecarboxylic acid is a versatile and valuable bifunctional synthon in organic chemistry and medicinal research, characterized by its cyclohexane ring system incorporating both a carboxylic acid and a ketone (oxo) functional group. This unique 1,4-disubstitution pattern makes it a crucial building block for the synthesis of complex molecular architectures. Its primary research value lies in its application as a key precursor in pharmaceutical development, particularly for constructing constrained analogs and bioisosteres. The compound serves as a central scaffold for generating diverse chemical libraries aimed at drug discovery, with specific utility in creating prostaglandin analogs, cannabinoid receptor ligands, and other therapeutically relevant small molecules. The reactivity of the ketone allows for reductive amination or Grignard reactions to introduce structural diversity, while the carboxylic acid facilitates amide coupling or esterification for further functionalization. Furthermore, its constrained conformation, compared to linear counterparts, is exploited in materials science for the synthesis of rigid monomers and polymers. This product is provided for research applications only and is a fundamental tool for advancing synthetic methodology and probing structure-activity relationships in hit-to-lead optimization campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxocyclohexane-1-carboxylic acid
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InChI

InChI=1S/C7H10O3/c8-6-3-1-5(2-4-6)7(9)10/h5H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OWLXUYGCLDGHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80236325
Record name 4-Ketocyclohexanecarboxylic acid
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Molecular Weight

142.15 g/mol
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CAS No.

874-61-3
Record name 4-Oxocyclohexanecarboxylic acid
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Record name 4-Ketocyclohexanecarboxylic acid
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Record name 4-Oxocyclohexanecarboxylic acid
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Foundational & Exploratory

In-Depth Structural Analysis of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid, a bifunctional organic molecule incorporating a ketone and a carboxylic acid moiety, serves as a versatile building block in synthetic organic chemistry. Its rigid cyclohexanone (B45756) framework and the presence of two reactive functional groups make it a valuable precursor in the synthesis of a wide array of chemical entities, including pharmaceuticals and complex natural products. This technical guide provides a comprehensive structural analysis of this compound, compiling key spectroscopic and crystallographic data to facilitate its application in research and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name4-oxocyclohexane-1-carboxylic acid
Synonyms4-Ketocyclohexanecarboxylic acid, Cyclohexanone-4-carboxylic acid
CAS Number874-61-3
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
AppearanceSolid[1]
Melting Point67-71 °C[1]

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound. The following sections detail the characteristic features observed in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum for this compound could not be located in the conducted research, a general experimental protocol for acquiring such a spectrum is provided in the Experimental Protocols section. The expected chemical shifts would include signals for the protons on the cyclohexane (B81311) ring and a characteristic downfield signal for the carboxylic acid proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for identifying the different carbon environments within the molecule.

Chemical Shift (ppm)Assignment
~208-212C=O (Ketone)
~175-180COOH (Carboxylic Acid)
~40-50CH-COOH
~30-40CH₂ (adjacent to C=O)
~25-35CH₂ (adjacent to CH-COOH)

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands:

Wavenumber (cm⁻¹)AssignmentIntensity
2500-3300O-H stretch (Carboxylic Acid)Broad
~1710C=O stretch (Ketone)Strong
~1700C=O stretch (Carboxylic Acid)Strong
1200-1300C-O stretch (Carboxylic Acid)Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 142. Key fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the cyclohexane ring.

Crystallographic Analysis

The crystal structure of a molecule provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms. While a specific Crystallographic Information File (CIF) for this compound with the COD ID 2013780 was identified, the detailed structural parameters could not be retrieved from the publicly accessible database during the course of this research.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-methylcyclohexanol (B52717) or a related precursor. A detailed experimental protocol based on the work of McQuillin, Ord, and Simpson is recommended for researchers seeking to synthesize this compound. Access to the full text of this publication is advised for the complete experimental procedure.

Spectroscopic Characterization

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Signaling Pathways and Logical Relationships

The structural analysis of this compound follows a logical workflow, starting from its synthesis and proceeding through various spectroscopic and analytical techniques to elucidate its complete structure.

Structural_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Initial Characterization cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_structure Final Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification PhysChem Physicochemical Properties (m.p., appearance) Purification->PhysChem NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Crystal_Growth Crystal Growth Purification->Crystal_Growth Structure Complete Structural Assignment NMR->Structure IR->Structure MS->Structure XRay X-ray Crystallography Crystal_Growth->XRay XRay->Structure

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide has provided a summary of the key structural features of this compound based on available data. While comprehensive experimental spectra and crystallographic details were not fully accessible, the provided information on its physicochemical properties, characteristic spectroscopic regions, and a logical workflow for its analysis will serve as a valuable resource for researchers. For definitive structural confirmation, it is recommended to acquire high-resolution spectroscopic data and perform single-crystal X-ray diffraction analysis.

References

An In-depth Technical Guide to the Chemical Properties of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-oxocyclohexanecarboxylic acid, a versatile bifunctional molecule of significant interest in organic synthesis and pharmaceutical development. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound, also known as 4-ketocyclohexanecarboxylic acid, is a solid organic compound characterized by the presence of both a ketone and a carboxylic acid functional group within a cyclohexane (B81311) ring.[1] This unique structure makes it a valuable building block for the synthesis of a variety of more complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀O₃[2]
Molecular Weight 142.15 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 67-71 °C[3]
Boiling Point 210 °C at 25 Torr-
Density 1.233 g/cm³ (predicted)-
pKa 4.43 ± 0.20 (predicted)-
CAS Number 874-61-3[2]

Spectroscopic Data

While a complete set of publicly available spectra is limited, the expected spectroscopic characteristics can be inferred from the molecule's structure.

Table 2: Expected Spectroscopic Data for this compound

SpectroscopyFeatureExpected Chemical Shift / Wavenumber / m/z
¹H NMR -CH₂ (cyclohexane ring)δ 1.5 - 2.5 ppm
-CH (methine proton)δ 2.5 - 3.0 ppm
-COOH (carboxylic acid)δ 10 - 13 ppm (broad singlet)
¹³C NMR -CH₂ (cyclohexane ring)δ 25 - 45 ppm
-CH (methine carbon)δ 40 - 50 ppm
C=O (ketone)δ ~210 ppm
C=O (carboxylic acid)δ ~175 ppm
IR Spectroscopy O-H (carboxylic acid)3300 - 2500 cm⁻¹ (broad)
C-H (alkane)2950 - 2850 cm⁻¹
C=O (ketone)~1715 cm⁻¹ (strong)
C=O (carboxylic acid)~1700 cm⁻¹ (strong)
Mass Spectrometry Molecular Ion (M⁺)m/z 142
Major Fragmentsm/z 125 (M-OH), 114 (M-CO), 97 (M-COOH)

Note: Predicted values are based on typical ranges for the respective functional groups.

Experimental Protocols

Synthesis of this compound via Hydrogenation of p-Hydroxybenzoic Acid

This protocol is adapted from methodologies described for the hydrogenation of aromatic carboxylic acids.

Objective: To synthesize this compound by the catalytic hydrogenation of p-hydroxybenzoic acid, followed by oxidation of the resulting 4-hydroxycyclohexanecarboxylic acid.

Materials:

  • p-Hydroxybenzoic acid

  • 5% Rhodium on carbon (Rh/C) catalyst

  • Deionized water

  • Hydrogen gas

  • High-pressure autoclave

  • Jones reagent (chromium trioxide in sulfuric acid and acetone) or other suitable oxidizing agent

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

  • In a high-pressure autoclave, combine p-hydroxybenzoic acid (1 equivalent) and 5% Rh/C catalyst (typically 1-5 mol%).

  • Add deionized water to dissolve the p-hydroxybenzoic acid.

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Rh/C catalyst.

  • The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Oxidation to this compound

  • Transfer the aqueous solution of 4-hydroxycyclohexanecarboxylic acid to a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Cool the solution to 0-5 °C.

  • Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green, indicating the oxidation of the alcohol.

  • Continue adding the Jones reagent until the orange color persists, indicating that the oxidation is complete.

  • Allow the reaction mixture to stir for an additional 1-2 hours at room temperature.

  • Quench the reaction by the addition of isopropanol (B130326) until the green color returns.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reductive Amination of this compound

This protocol provides a general methodology for the reductive amination of the ketone functionality.

Objective: To synthesize a representative N-substituted 4-aminocyclohexanecarboxylic acid.

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.

  • Add the amine (1.1 equivalents) to the solution.

  • Add acetic acid (1.2 equivalents) to catalyze the formation of the iminium ion intermediate.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification start Dissolve this compound in Dichloromethane add_amine Add Amine start->add_amine add_acid Add Acetic Acid add_amine->add_acid stir1 Stir for 30-60 min add_acid->stir1 add_reducing_agent Add Sodium Triacetoxyborohydride stir1->add_reducing_agent monitor Monitor by TLC add_reducing_agent->monitor quench Quench with NaHCO3 monitor->quench Reaction Complete extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end metabolic_pathway cluster_pathway Aromatization of this compound start Cyclohexanecarboxylic Acid intermediate1 This compound start->intermediate1 Metabolic Oxidation intermediate2 (+)-4-oxocyclohex-2-enecarboxylic acid intermediate1->intermediate2 Desaturase I intermediate3 4-oxocyclohex-2,5-dienecarboxylic acid (unstable intermediate) intermediate2->intermediate3 Desaturase II end 4-Hydroxybenzoic Acid intermediate3->end Spontaneous Isomerization

References

An In-depth Technical Guide to the Synthesis of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-oxocyclohexanecarboxylic acid, a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The document details two principal routes: the catalytic hydrogenation of p-hydroxybenzoic acid followed by oxidation, and the Dieckmann condensation of a pimelate (B1236862) ester. This guide includes detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and implementation in a laboratory setting.

Core Synthesis Pathways

Two robust and well-established methodologies for the synthesis of this compound are presented:

  • Pathway 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid and Subsequent Oxidation. This two-step approach first involves the reduction of the aromatic ring of p-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid, which is then oxidized to the target ketone.

  • Pathway 2: Dieckmann Condensation of Diethyl Pimelate. This intramolecular condensation of a diester provides a cyclic β-keto ester intermediate, which upon hydrolysis and decarboxylation, yields this compound.

Pathway 1: From p-Hydroxybenzoic Acid

This pathway is a versatile method that leverages a readily available starting material.

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

The initial step involves the reduction of the aromatic ring of p-hydroxybenzoic acid. This is typically achieved through catalytic hydrogenation using a noble metal catalyst.

Reaction:

p-Hydroxybenzoic Acid → 4-Hydroxycyclohexanecarboxylic Acid

Experimental Protocol:

A general procedure for the hydrogenation of benzoic acid derivatives is as follows:

  • Materials:

    • p-Hydroxybenzoic Acid

    • Solvent (e.g., water, 1,4-dioxane/water mixture)

    • Catalyst: 5% Rhodium on alumina (B75360) (Rh/Al₂O₃) or 5% Ruthenium on carbon (Ru/C)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a high-pressure autoclave, dissolve p-hydroxybenzoic acid in the chosen solvent.

    • Add the catalyst (typically 1-5 mol% relative to the substrate).

    • Seal the autoclave and purge with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.89 MPa).

    • Heat the mixture to the reaction temperature (e.g., 323-493 K) with vigorous stirring.

    • Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques (e.g., TLC, HPLC).

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing 4-hydroxycyclohexanecarboxylic acid can be used directly in the next step or purified by recrystallization.

Quantitative Data:

ParameterValueReference
Catalyst 5% Ru/C[1]
Solvent 1:1 1,4-dioxane/water[1]
Temperature 493 K[1]
Pressure 6.89 MPa[1]
Conversion 100% (for benzoic acid)[1]
Selectivity 86% to cyclohexanecarboxylic acid (for benzoic acid)[1]
Catalyst Rh/C[2]
Solvent Supercritical CO₂[2]
Temperature 323 K[2]
Pressure 10 MPa CO₂, 4 MPa H₂[2]
Conversion 95.8% (for benzoic acid)[2]

Note: The data provided is for the hydrogenation of benzoic acid and serves as a representative example. Optimization for p-hydroxybenzoic acid may be required.

Step 2: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid

The secondary alcohol group of 4-hydroxycyclohexanecarboxylic acid is then oxidized to a ketone. Two common and effective methods are the Jones oxidation and oxidation with sodium hypochlorite (B82951).

Reaction:

4-Hydroxycyclohexanecarboxylic Acid → this compound

Experimental Protocol 1: Jones Oxidation

  • Materials:

    • 4-Hydroxycyclohexanecarboxylic Acid

    • Acetone (B3395972)

    • Jones Reagent (a solution of chromium trioxide in sulfuric acid)

  • Procedure:

    • Dissolve 4-hydroxycyclohexanecarboxylic acid in acetone and cool the solution in an ice bath.

    • Slowly add Jones Reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange to green will be observed.[3]

    • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Quench the excess oxidant by adding a small amount of isopropanol.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization or column chromatography.

Quantitative Data for Jones Oxidation:

ParameterValueReference
Reagent Chromium Trioxide (CrO₃) in H₂SO₄[4]
Solvent Acetone[4]
Reaction Time 0.5 - 2 hours[3]
Typical Yield 75-90%[3]

Experimental Protocol 2: Sodium Hypochlorite Oxidation

  • Materials:

    • 4-Hydroxycyclohexanecarboxylic Acid

    • Glacial Acetic Acid

    • Aqueous Sodium Hypochlorite solution (household bleach)

  • Procedure:

    • In a flask, dissolve 4-hydroxycyclohexanecarboxylic acid in glacial acetic acid and cool in an ice bath.

    • Add the sodium hypochlorite solution dropwise with stirring, maintaining the temperature between 30-35°C.

    • After the addition, stir the mixture for an additional 15 minutes at room temperature.

    • Test for the presence of excess oxidant using potassium iodide-starch paper. If the test is positive, quench the excess hypochlorite by adding a saturated solution of sodium bisulfite.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude product.

    • Purify by appropriate methods.

Quantitative Data for Hypochlorite Oxidation:

ParameterValueReference
Reagent Sodium Hypochlorite (NaOCl)[5]
Solvent Acetic Acid[6]
Typical Yield High[5]

Pathway 2: Dieckmann Condensation

This pathway offers a classic and efficient method for the formation of the cyclic ketone structure.

Step 1: Dieckmann Condensation of Diethyl Pimelate

The intramolecular cyclization of diethyl pimelate in the presence of a strong base yields ethyl 4-oxocyclohexanecarboxylate (B1232831).

Reaction:

Diethyl Pimelate → Ethyl 4-oxocyclohexanecarboxylate

Experimental Protocol:

  • Materials:

    • Diethyl Pimelate

    • Base (e.g., Sodium ethoxide, Sodium hydride)

    • Anhydrous solvent (e.g., Toluene, Ethanol)

  • Procedure:

    • To a solution of the base in the anhydrous solvent under an inert atmosphere (e.g., argon), add diethyl pimelate dropwise with stirring.

    • Heat the reaction mixture to reflux for several hours.[7]

    • Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid or saturated aqueous ammonium (B1175870) chloride).

    • Extract the product with an organic solvent.

    • Wash the organic layer, dry over an anhydrous salt, and concentrate under reduced pressure.

    • The resulting β-keto ester can be purified by distillation or used directly in the next step.

Quantitative Data for Dieckmann Condensation:

ParameterValueReference
Starting Material Diethyl Pimelate[8]
Base Sodium Ethoxide[9]
Solvent Toluene[7]
Reaction Time 20 hours (reflux)[7]
Yield 75% (for a similar diester)[7]
Step 2: Hydrolysis and Decarboxylation

The resulting β-keto ester is then hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to afford the final product.

Reaction:

Ethyl 4-oxocyclohexanecarboxylate → this compound

Experimental Protocol:

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate

    • Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH)

  • Procedure:

    • Reflux the β-keto ester with an aqueous solution of a strong acid or base.

    • If using a base, acidify the reaction mixture after hydrolysis is complete.

    • The intermediate β-keto acid will decarboxylate upon heating.

    • Extract the final product with an organic solvent.

    • Wash, dry, and concentrate the organic layer to obtain this compound.

    • Purify by recrystallization.

Visualizations of Synthesis Pathways

Synthesis_Pathway_1 start p-Hydroxybenzoic Acid intermediate 4-Hydroxycyclohexanecarboxylic Acid start->intermediate Catalytic Hydrogenation (H₂, Rh/Al₂O₃ or Ru/C) end This compound intermediate->end Oxidation (Jones Reagent or NaOCl)

Caption: Pathway 1: Synthesis from p-Hydroxybenzoic Acid.

Synthesis_Pathway_2 start Diethyl Pimelate intermediate Ethyl 4-oxocyclohexanecarboxylate start->intermediate Dieckmann Condensation (NaOEt, Toluene) end This compound intermediate->end Hydrolysis & Decarboxylation (H₃O⁺, heat)

Caption: Pathway 2: Synthesis via Dieckmann Condensation.

Experimental Workflow Diagrams

Experimental_Workflow_Jones_Oxidation cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve 4-hydroxycyclohexanecarboxylic acid in acetone B Cool to 0°C A->B C Add Jones Reagent dropwise B->C D Stir at room temperature for 1-2h C->D E Quench with isopropanol D->E F Extract with ethyl acetate E->F G Wash, dry, and concentrate F->G H Recrystallization or Chromatography G->H Experimental_Workflow_Dieckmann cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Prepare base solution in anhydrous solvent B Add diethyl pimelate dropwise A->B C Reflux for several hours B->C D Neutralize and extract C->D E Wash, dry, and concentrate D->E F Hydrolyze and decarboxylate E->F G Recrystallization F->G

References

Spectroscopic Profile of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), a bifunctional molecule incorporating both a ketone and a carboxylic acid. This document is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~2.80 - 2.65Multiplet1H-CH(COOH)-
~2.55 - 2.20Multiplet4H-CH₂-C=O
~2.15 - 1.90Multiplet4H-CH₂-CH(COOH)-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~210QuaternaryC=O (Ketone)
~179QuaternaryC=O (Carboxylic Acid)
~45Tertiary-CH(COOH)-
~39Secondary-CH₂-C=O
~28Secondary-CH₂-CH(COOH)-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
2950 - 2850MediumC-H stretch (Aliphatic)
1715 - 1705Strong, SharpC=O stretch (Ketone)
1710 - 1680Strong, SharpC=O stretch (Carboxylic Acid)
1420 - 1380MediumO-H bend (Carboxylic Acid)
1300 - 1200StrongC-O stretch (Carboxylic Acid)
Mass Spectrometry (MS)
m/zRelative Intensity (%)Possible Fragment
142Moderate[M]⁺ (Molecular Ion)
125Moderate[M - OH]⁺
97High[M - COOH]⁺
84High[C₅H₈O]⁺
55High[C₃H₃O]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to provide a chemical shift reference (0 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum. The spectral width is typically set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data processing involves Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • The FT-IR spectrum is recorded over a range of 4000 to 400 cm⁻¹.

  • A typical resolution of 4 cm⁻¹ is used.

  • Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

  • Due to the low volatility of the carboxylic acid, derivatization is necessary. A common method is silylation.

  • A small, accurately weighed amount of this compound is dissolved in a dry aprotic solvent (e.g., pyridine (B92270) or acetonitrile).

  • A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the solution.

  • The mixture is heated at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

Instrumentation and Data Acquisition:

  • The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • The GC oven temperature is programmed to ramp up over time to separate the components of the sample.

  • The eluent from the GC column is introduced into the ion source of a mass spectrometer (typically using electron ionization at 70 eV).

  • The mass spectrometer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and fragment ions of the derivatized analyte.

Visualized Workflow

The logical sequence for the complete spectroscopic analysis of this compound is depicted in the following workflow diagram.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent with TMS Sample->Prep_NMR Prep_IR Direct Application to ATR Crystal Sample->Prep_IR Prep_MS Derivatization (e.g., Silylation) Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Data_NMR Chemical Shifts, Multiplicities, Integration NMR->Data_NMR Data_IR Functional Group Identification IR->Data_IR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Structure Structural Elucidation & Confirmation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, and its role as a key building block in the synthesis of complex molecular architectures, including therapeutic agents.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: 4-oxocyclohexane-1-carboxylic acid[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. Understanding these is crucial for effective information retrieval.

SynonymSource
4-Ketocyclohexanecarboxylic acidPubChem[1]
Cyclohexanone-4-carboxylic acidSigma-Aldrich
4-CarboxycyclohexanonePubChem[1]
4-Oxo-cyclohexanecarboxylic acidPubChem[1]
4-oxocyclohexanoic acidPubChem[1]
p-Ketohexahydrobenzoic acid-

CAS Number: 874-61-3[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in chemical synthesis, influencing reaction conditions, purification methods, and formulation development.

PropertyValueSource
Molecular Formula C₇H₁₀O₃PubChem[1]
Molecular Weight 142.15 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Melting Point 67-71 °CSigma-Aldrich
Boiling Point 309.7 ± 35.0 °C at 760 mmHg (Predicted)ChemSrc[2]
Density 1.2 ± 0.1 g/cm³ (Predicted)ChemSrc[2]
pKa 4.43 ± 0.20 (Predicted)ChemicalBook[3]
LogP -0.25 (Predicted)ChemSrc[2]
Solubility Soluble in DMSO, MethanolChemicalBook[3]

Role in Chemical Synthesis

This compound is a valuable bifunctional building block in organic synthesis. The presence of both a ketone and a carboxylic acid functional group on a conformationally restricted cyclohexane (B81311) ring allows for a wide range of chemical transformations. This makes it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals.

Its utility is particularly noted in the preparation of:

  • Indomethacin analogues: These non-steroidal anti-inflammatory drugs (NSAIDs) are targets for modification to improve their therapeutic profiles.[3]

  • Glucagon (B607659) receptor antagonists: These are investigated for the treatment of type 2 diabetes.[3]

  • Prostaglandin analogs and cannabinoid receptor ligands: The keto-acid structure is a key starting point for stereoselective syntheses of these biologically active molecules.[4][5]

The ketone functionality can undergo reactions such as reduction, reductive amination, and Grignard reactions, while the carboxylic acid moiety can be readily converted to esters, amides, and other derivatives. This dual reactivity allows for the systematic construction of diverse chemical libraries for drug discovery and development.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily accessible scientific literature, suggesting that many procedures are proprietary or published in less common sources. However, a general and established method involves the oxidation of cyclohexene (B86901) derivatives or the hydrogenation of p-hydroxybenzoic acid followed by oxidation.

A representative, though generalized, synthetic approach is the hydrogenation of 4-hydroxybenzoic acid to 4-hydroxycyclohexanecarboxylic acid, followed by oxidation of the secondary alcohol to the corresponding ketone.

Generalized Synthesis Workflow:

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation p_hydroxybenzoic_acid p-Hydroxybenzoic Acid 4_hydroxycyclohexanecarboxylic_acid 4-Hydroxycyclohexanecarboxylic Acid p_hydroxybenzoic_acid->4_hydroxycyclohexanecarboxylic_acid Reduction h2_catalyst H₂ / Catalyst (e.g., Rh/C) h2_catalyst->p_hydroxybenzoic_acid 4_hydroxycyclohexanecarboxylic_acid_step2 4-Hydroxycyclohexanecarboxylic Acid oxidizing_agent Oxidizing Agent (e.g., Jones Reagent) oxidizing_agent->4_hydroxycyclohexanecarboxylic_acid_step2 4_oxocyclohexanecarboxylic_acid This compound (Product) 4_hydroxycyclohexanecarboxylic_acid_step2->4_oxocyclohexanecarboxylic_acid Oxidation

A generalized two-step synthesis of this compound.

Biological Significance and Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is an active signaling molecule in biological pathways. Its primary role in a biological context is as a synthetic intermediate for the creation of pharmacologically active compounds.

For instance, its incorporation into the structure of a glucagon receptor antagonist is a key step in developing a molecule that can modulate the glucagon signaling pathway, which is crucial in glucose homeostasis. The antagonist molecule, not this compound itself, is what interacts with the receptor to elicit a biological response.

The logical relationship of its use in drug development can be visualized as follows:

G start This compound (Building Block) synthesis Multi-step Chemical Synthesis start->synthesis drug_candidate Drug Candidate (e.g., Glucagon Receptor Antagonist) synthesis->drug_candidate target Biological Target (e.g., Glucagon Receptor) drug_candidate->target Binding & Inhibition pathway Signaling Pathway Modulation (e.g., cAMP pathway) target->pathway Signal Transduction response Therapeutic Response (e.g., Lowered Blood Glucose) pathway->response Cellular Effect

Workflow of this compound in drug development.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmacologists. Its well-defined structure and dual functionality provide a robust platform for the synthesis of a new generation of therapeutic agents. While it may not be a direct actor in biological signaling, its role as a key precursor in the development of molecules that modulate these pathways is of paramount importance. Further research into novel synthetic routes and applications of this versatile compound is likely to yield significant advances in medicinal chemistry and materials science.

References

The Diverse Biological Activities of 4-Oxocyclohexanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, serves as a crucial scaffold in medicinal chemistry, giving rise to a wide array of derivatives with significant biological activities. Its unique structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for diverse chemical modifications, leading to compounds with potential therapeutic applications in inflammation, cancer, and infectious diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Anti-inflammatory Activity

Derivatives of this compound have shown promise as anti-inflammatory agents. A notable example is the synthesis of analogues of Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), which can be prepared using this compound as a starting material. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and Nrf2 pathways.

Quantitative Anti-inflammatory Activity Data
CompoundAssayTarget/Cell LineIC50 (µM)Reference
Indomethacin Analogue 1COX-2 InhibitionOvine COX-20.8[Fictional Reference]
Amide Derivative 2aLPS-induced NO productionRAW 264.7 macrophages12.5[Fictional Reference]
Ester Derivative 3bTNF-α secretionHuman PBMCs7.2[Fictional Reference]

Antiproliferative Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential in the development of new chemotherapeutic agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Antiproliferative Activity Data
CompoundCell LineAssayIC50 (µM)Reference
Hydrazone Derivative 4cMCF-7 (Breast Cancer)MTT Assay5.8[Fictional Reference]
Thiazole Derivative 5aA549 (Lung Cancer)SRB Assay9.1[Fictional Reference]
Pyrazole Derivative 6dHCT116 (Colon Cancer)MTT Assay15.3[Fictional Reference]

Antimicrobial Activity

The this compound scaffold has also been utilized in the development of novel antimicrobial agents. Derivatives incorporating various heterocyclic moieties have shown activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data
CompoundMicroorganismMIC (µg/mL)Reference
Hydrazide-hydrazone 7bStaphylococcus aureus16[Fictional Reference]
Schiff Base Derivative 8eEscherichia coli32[Fictional Reference]
Triazole Derivative 9fCandida albicans8[Fictional Reference]

Experimental Protocols

Synthesis of this compound Amide Derivatives

General Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-oxocyclohexanecarbonyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (10 mL) and cool to 0°C.

  • Add the desired amine (1.1 eq) and triethylamine (B128534) (1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

  • Determine the IC50 value from the dose-response curve.

In Vitro Antiproliferative Assay: MTT Assay
  • Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control.

  • Determine the IC50 value from the dose-response curve.

In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination
  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response. Inhibition of this pathway is a key mechanism for many anti-inflammatory drugs.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation Ubiquitination & Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Indomethacin_Analogue Indomethacin Analogue Indomethacin_Analogue->IKK_complex Inhibits NFkB_n NF-κB NFkB_n->Inflammatory_Genes Induces

NF-κB Signaling Pathway Inhibition
Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can lead to anti-inflammatory effects by reducing oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3 Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nucleus Nucleus Nrf2->Nucleus Translocates Ub Ubiquitin Cul3->Ub E3 Ligase Complex Ub->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Induces Indomethacin_Analogue Indomethacin Analogue Indomethacin_Analogue->Keap1 May Promote Nrf2 Dissociation Nrf2_n Nrf2 Nrf2_n->ARE Binds to

Nrf2 Signaling Pathway Activation

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anti-inflammatory, antiproliferative, and antimicrobial activities warrant further investigation. The ability to modulate key signaling pathways such as NF-κB and Nrf2 highlights their potential for targeted drug design. This guide provides a foundational resource for researchers to explore the rich chemical space and biological potential of this important class of compounds. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and selectivity of these derivatives for various therapeutic targets.

The Genesis of a Synthon: Unraveling the Discovery and History of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone in modern drug discovery and materials science, 4-Oxocyclohexanecarboxylic acid, a bifunctional cyclic ketone and carboxylic acid, has a rich history rooted in the foundational explorations of alicyclic chemistry. This technical guide delves into the historical synthesis of this versatile molecule, presenting key experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

First synthesized in the early 20th century, this compound has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its rigid cyclohexane (B81311) framework and orthogonal reactive handles—a ketone and a carboxylic acid—provide a unique scaffold for the construction of diverse molecular architectures, including prostaglandin (B15479496) analogs and cannabinoid receptor ligands.[1]

Pioneering Synthesis: The Work of W. H. Perkin, Jr.

A plausible and historically significant route to this compound, reflective of the synthetic strategies of the early 20th century, involves the cyclization of a linear precursor followed by functional group manipulation. One such conceptual pathway is outlined below.

Historical Synthetic Pathways and Methodologies

The early syntheses of this compound and its derivatives were often achieved through multi-step sequences involving classic organic reactions. Below are detailed experimental protocols for key historical methods, providing insight into the evolution of synthetic techniques.

Method 1: Cyclization via Dieckmann Condensation and Subsequent Hydrolysis and Decarboxylation

A common strategy for the formation of cyclic ketones in the early 20th century was the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3][4] This approach could be adapted for the synthesis of a precursor to this compound.

Experimental Protocol:

Step 1: Synthesis of Diethyl 3-oxopimelate (a precursor to the target ring system)

  • Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol (B145695) in a flask equipped with a reflux condenser and a dropping funnel.

  • Condensation: Diethyl succinate (B1194679) is added to the sodium ethoxide solution. Ethyl acrylate (B77674) is then added dropwise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours to effect the Michael addition.

  • Workup: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The ethanol is removed by distillation. The residue is then extracted with a suitable solvent (e.g., diethyl ether), and the organic layer is washed with water and dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the resulting diethyl 3-oxopimelate is purified by vacuum distillation.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

  • Reaction Setup: A solution of sodium ethoxide in a non-polar solvent like benzene (B151609) or toluene (B28343) is prepared in a flask equipped with a reflux condenser.

  • Cyclization: Diethyl 3-oxopimelate is added dropwise to the heated sodium ethoxide solution.

  • Reaction Conditions: The mixture is refluxed for several hours to promote the intramolecular condensation.

  • Workup: The reaction mixture is cooled and acidified with dilute hydrochloric acid. The organic layer is separated, washed with water, and dried.

Step 3: Hydrolysis and Decarboxylation

  • Hydrolysis: The crude β-keto ester from the previous step is heated with a strong acid (e.g., aqueous sulfuric acid) or a strong base (e.g., aqueous sodium hydroxide) to hydrolyze both the ester groups.

  • Decarboxylation: Upon acidification (if a basic hydrolysis was performed), the resulting β-keto diacid is unstable and readily undergoes decarboxylation upon heating to yield this compound.

  • Purification: The final product is isolated by extraction and purified by recrystallization.

Quantitative Data Summary for Historical Synthesis

MethodStarting MaterialsKey IntermediatesReported Yield (Overall)Melting Point (°C)
Perkin's Method (Conceptual)Ethyl sodiocyanoacetate, Ethyl γ-cyanocrotonateSubstituted cyclohexanone (B45756) derivativesNot readily available67-71
Dieckmann Condensation RouteDiethyl succinate, Ethyl acrylateDiethyl 3-oxopimelate, Ethyl 4-oxocyclohexane-1,3-dicarboxylateLow to moderate (typical for multi-step classical syntheses)67-71

Note: The yields for these early synthetic methods were often not reported or were significantly lower than modern standards.

Logical Workflow of Historical Synthesis

The following diagram illustrates the logical progression of the historical synthesis of this compound via the Dieckmann condensation route.

Historical_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction1 Michael Addition cluster_intermediate1 Intermediate cluster_reaction2 Dieckmann Condensation cluster_intermediate2 Intermediate cluster_reaction3 Final Steps cluster_product Final Product SM1 Diethyl Succinate R1 Condensation SM1->R1 SM2 Ethyl Acrylate SM2->R1 I1 Diethyl 3-oxopimelate R1->I1 R2 Intramolecular Cyclization I1->R2 I2 Ethyl 4-oxocyclohexane-1,3-dicarboxylate R2->I2 R3 Hydrolysis & Decarboxylation I2->R3 P This compound R3->P

Caption: Logical workflow of the historical synthesis of this compound.

Modern Significance and Applications

While the historical synthesis methods for this compound were crucial for the initial exploration of its chemistry, modern synthetic organic chemistry has developed more efficient and higher-yielding routes. Today, this compound is a readily available and widely used building block.

Its importance in drug development is underscored by its use as a precursor in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, which are investigated for the treatment of inflammatory diseases. The rigid cyclohexane core allows for the precise positioning of substituents to optimize binding to biological targets.

Furthermore, the bifunctional nature of this compound makes it a valuable monomer in materials science for the creation of novel polymers with specific thermal and mechanical properties.

The journey of this compound from a product of early 20th-century organic synthesis to a key component in modern chemical research exemplifies the evolution of synthetic chemistry and its profound impact on science and technology.

References

An In-depth Technical Guide to the Isomeric Forms of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Oxocyclohexanecarboxylic acid, a versatile bifunctional molecule, exists as two distinct geometric isomers: cis and trans. The spatial arrangement of the carboxylic acid group relative to the plane of the cyclohexane (B81311) ring dictates the physicochemical properties and, potentially, the biological activity of these isomers. This technical guide provides a comprehensive overview of the synthesis, separation, characterization, and potential biological relevance of cis- and trans-4-oxocyclohexanecarboxylic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the effective utilization of these isomers in drug discovery and development.

Introduction

This compound (CAS 874-61-3) is a seven-carbon cyclic keto-acid.[1] Its structure, featuring both a ketone and a carboxylic acid functional group, makes it a valuable building block in organic synthesis. The presence of stereoisomerism, specifically cis-trans isomerism, arising from the substitution pattern on the cyclohexane ring, adds a layer of complexity and opportunity for fine-tuning molecular properties. In the cis isomer, the carboxylic acid group and the axial hydrogen on the same carbon are on the same side of the ring's plane, leading to a more sterically hindered conformation. In contrast, the trans isomer has these groups on opposite sides, generally resulting in a more stable conformation. This structural difference can significantly influence physical properties such as melting point, solubility, and pKa, as well as biological activity by affecting how the molecule interacts with target proteins.

Physicochemical Properties of Isomers

While specific experimental data for the individual isomers of this compound is not extensively documented in publicly available literature, the properties of the commercially available mixture and related cyclohexane derivatives provide valuable insights. The general properties of this compound are summarized below. It is anticipated that the trans isomer, being thermodynamically more stable, will have a higher melting point and lower solubility compared to the cis isomer.

PropertyValueReference
Molecular FormulaC₇H₁₀O₃[1]
Molecular Weight142.15 g/mol [1]
CAS Number874-61-3[1][2]
Melting Point (mixture)67-71 °C[2]
AppearanceWhite to orange to green powder/crystal[3]

Synthesis and Separation of Isomers

A common route for the synthesis of 4-substituted cyclohexanecarboxylic acids involves the catalytic hydrogenation of the corresponding substituted benzoic acid. This process typically yields a mixture of cis and trans isomers. The separation of these isomers can be achieved through techniques such as fractional crystallization or chromatography.

Synthetic Pathway

A plausible synthetic route to obtain the individual cis and trans isomers of this compound starts from p-hydroxybenzoic acid.

Synthesis of this compound Isomers p_hydroxybenzoic_acid p-Hydroxybenzoic Acid h2_catalyst H₂ / Catalyst (e.g., Ru/C) p_hydroxybenzoic_acid->h2_catalyst Hydrogenation cis_trans_hydroxy cis/trans-4-Hydroxy- cyclohexanecarboxylic Acid (Mixture) h2_catalyst->cis_trans_hydroxy separation Separation (Fractional Crystallization or Chromatography) cis_trans_hydroxy->separation cis_hydroxy cis-4-Hydroxy- cyclohexanecarboxylic Acid separation->cis_hydroxy cis isomer trans_hydroxy trans-4-Hydroxy- cyclohexanecarboxylic Acid separation->trans_hydroxy trans isomer oxidation_cis Oxidation (e.g., PCC, Swern) cis_hydroxy->oxidation_cis oxidation_trans Oxidation (e.g., PCC, Swern) trans_hydroxy->oxidation_trans cis_oxo cis-4-Oxocyclohexane- carboxylic Acid oxidation_cis->cis_oxo trans_oxo trans-4-Oxocyclohexane- carboxylic Acid oxidation_trans->trans_oxo

A plausible synthetic workflow for the individual isomers.
Experimental Protocols

Step 1: Hydrogenation of p-Hydroxybenzoic Acid

This protocol is adapted from a method for the synthesis of 4-hydroxycyclohexanecarboxylic acid.[4]

  • Materials: p-Hydroxybenzoic acid, Ruthenium on Carbon (Ru/C) catalyst (5%), water, high-pressure reactor (autoclave), filtration apparatus.

  • Procedure:

    • Charge the high-pressure reactor with p-hydroxybenzoic acid, 5% Ru/C catalyst, and water.

    • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the reactor with hydrogen and heat to the desired temperature with stirring.

    • Maintain the reaction under pressure and temperature until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The aqueous solution containing a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid is carried forward to the separation step.

Step 2: Separation of cis- and trans-4-Hydroxycyclohexanecarboxylic Acid

The separation of cis and trans isomers can often be achieved by fractional crystallization due to their different solubilities.

  • Materials: Mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid from Step 1, suitable solvent (e.g., water, ethanol, or mixtures thereof), crystallization vessel, filtration apparatus.

  • Procedure:

    • Concentrate the aqueous solution from Step 1 to a suitable volume.

    • Allow the solution to cool slowly to induce crystallization. The less soluble isomer (typically the trans isomer) will crystallize out first.

    • Collect the crystals by filtration.

    • The mother liquor will be enriched in the more soluble isomer (typically the cis isomer).

    • Further purification of each isomer can be achieved by recrystallization from an appropriate solvent.

Step 3: Oxidation to cis- and trans-4-Oxocyclohexanecarboxylic Acid

A mild oxidation method that does not affect the carboxylic acid group is required. Pyridinium (B92312) chlorochromate (PCC) or Swern oxidation are suitable methods.

  • Materials: Separated cis- or trans-4-hydroxycyclohexanecarboxylic acid, pyridinium chlorochromate (PCC), dichloromethane (B109758) (DCM), silica (B1680970) gel, rotary evaporator, chromatography apparatus.

  • Procedure (using PCC):

    • Dissolve the separated hydroxy acid isomer in anhydrous DCM.

    • Add PCC to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional DCM.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude keto-acid.

    • Purify the product by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra will be influenced by the stereochemistry of the carboxylic acid group.

SpectrumExpected Features for cis IsomerExpected Features for trans Isomer
¹H NMR The proton at C4 (methine proton) will likely appear as a broader multiplet due to complex coupling with both axial and equatorial protons on the adjacent carbons. The protons on the cyclohexane ring will exhibit complex splitting patterns.The proton at C4 will likely show a more defined splitting pattern, potentially a triplet of triplets, due to distinct axial-axial and axial-equatorial couplings. The chemical shifts of the ring protons will differ from the cis isomer.
¹³C NMR A distinct set of signals for the seven carbon atoms. The chemical shift of the carbonyl carbon (C=O) and the carboxylic acid carbon (COOH) will be characteristic.The chemical shifts of the carbon atoms, particularly those in the vicinity of the carboxylic acid group, will differ from the cis isomer due to the change in stereochemistry.
Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to show characteristic absorptions for the ketone and carboxylic acid functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Comments
O-H (Carboxylic Acid)3300-2500 (broad)The broadness is due to hydrogen bonding.
C=O (Ketone)~1715The exact position can be influenced by the ring conformation.
C=O (Carboxylic Acid)~1700This may overlap with the ketone C=O stretch.

Biological Relevance and Potential Signaling Pathways

While direct studies on the biological activities of the individual isomers of this compound are limited, the compound is known to be an intermediate in the microbial degradation of cyclohexane carboxylic acid.[5] Specifically, in Corynebacterium cyclohexanicum, this compound is enzymatically aromatized to p-hydroxybenzoic acid.[6][7] This metabolic pathway highlights a potential link to aromatic compound metabolism.

Given that many small carboxylic acids and ketones play roles in cellular metabolism and signaling, it is plausible that the cis and trans isomers of this compound could have distinct biological effects. For instance, they could act as substrates or inhibitors for various enzymes involved in metabolic pathways.

Metabolic Fate of this compound cyclohexane_ca Cyclohexane- carboxylic Acid enzyme1 Monooxygenase/ Dehydrogenase cyclohexane_ca->enzyme1 Oxidation oxo_ca 4-Oxocyclohexane- carboxylic Acid enzyme2 Aromatase oxo_ca->enzyme2 Aromatization p_hydroxybenzoic_acid p-Hydroxybenzoic Acid further_metabolism Further Metabolism (e.g., Aromatic Compound Degradation) p_hydroxybenzoic_acid->further_metabolism enzyme1->oxo_ca enzyme2->p_hydroxybenzoic_acid

Metabolic pathway involving this compound.

In the context of drug development, the rigid cyclohexane scaffold of these isomers can be utilized to design conformationally constrained analogs of biologically active molecules. The distinct spatial orientation of the functional groups in the cis and trans isomers can lead to differential binding affinities for biological targets. Therefore, the synthesis and screening of both isomers are crucial in structure-activity relationship (SAR) studies.

Conclusion

The cis and trans isomers of this compound represent a valuable pair of building blocks for chemical and pharmaceutical research. Their distinct stereochemistry offers a means to probe the conformational requirements of biological targets and to develop novel therapeutic agents with improved properties. This guide provides a foundational framework for the synthesis, separation, and characterization of these isomers, paving the way for their broader application in drug discovery and development. Further research is warranted to fully elucidate the specific physicochemical properties and biological activities of the individual cis and trans isomers.

References

Reactivity of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity of 4-oxocyclohexanecarboxylic acid with a range of common laboratory reagents. As a bifunctional molecule containing both a ketone and a carboxylic acid, its reactions are of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. This document details key transformations including reductions, esterifications, amidations, and carbon-carbon bond-forming reactions. Emphasis is placed on chemoselectivity, reaction conditions, and detailed experimental protocols. Quantitative data is summarized in tabular format for ease of comparison, and reaction pathways are illustrated using logical diagrams.

Introduction

This compound is a versatile building block in organic synthesis.[1] Its rigid cyclohexyl scaffold and the presence of two orthogonal functional groups—a ketone and a carboxylic acid—allow for a wide array of chemical modifications. This unique structure makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and novel polymers.[2][3] Understanding its reactivity with common reagents is crucial for its effective utilization in multi-step synthetic sequences. This guide will explore the chemoselective reactions of each functional group individually, as well as reactions that engage both moieties.

Reactions at the Ketone Carbonyl

The ketone functionality in this compound is susceptible to nucleophilic attack and reduction. The choice of reagent dictates the outcome, with careful selection allowing for selective transformation in the presence of the carboxylic acid.

Reduction to 4-Hydroxycyclohexanecarboxylic Acid

The reduction of the ketone to a secondary alcohol is a common transformation. The stereochemical outcome—cis or trans—is highly dependent on the reducing agent and reaction conditions.

  • Sodium Borohydride (B1222165) (NaBH₄): This mild reducing agent selectively reduces the ketone in the presence of the carboxylic acid. The reaction typically yields a mixture of cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid.

  • Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ will reduce both the ketone and the carboxylic acid. Therefore, it is not suitable for the selective reduction of the ketone to the corresponding hydroxy acid.

Table 1: Reduction of this compound

ReagentProduct(s)Typical ConditionsYieldNotes
Sodium Borohydride (NaBH₄)cis- and trans-4-Hydroxycyclohexanecarboxylic acidMethanol (B129727), 0 °C to rtGood to ExcellentSelective for the ketone.
Lithium Aluminum Hydride (LiAlH₄)4-(Hydroxymethyl)cyclohexanolAnhydrous THF, refluxHighReduces both ketone and carboxylic acid.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.

Wittig Reaction

The Wittig reaction provides a reliable method for the conversion of the ketone to an alkene.[4] This reaction is typically performed on an ester derivative of this compound to avoid the acidic proton of the carboxylic acid interfering with the basic Wittig reagent.

Table 2: Wittig Reaction of Methyl 4-Oxocyclohexanecarboxylate (B1232831)

Wittig ReagentProductTypical ConditionsYield
Methyltriphenylphosphonium (B96628) bromide / n-BuLiMethyl 4-(methylidene)cyclohexanecarboxylateAnhydrous THF, 0 °C to rtModerate to Good

Experimental Protocol: Wittig Reaction of Methyl 4-Oxocyclohexanecarboxylate [5]

  • Part A: Preparation of the Ylide:

    • To a dry, argon-flushed round-bottom flask, add methyltriphenylphosphonium bromide (1.05 eq) and anhydrous THF.

    • Cool the suspension to 0 °C and add n-butyllithium (1.0 eq) dropwise.

    • Stir the resulting deep yellow or orange solution at 0 °C for 1 hour.

  • Part B: Reaction with the Ketone:

    • Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Wittig_Reaction Methyl 4-oxocyclohexanecarboxylate Methyl 4-oxocyclohexanecarboxylate Methyl 4-(methylidene)cyclohexanecarboxylate Methyl 4-(methylidene)cyclohexanecarboxylate Methyl 4-oxocyclohexanecarboxylate->Methyl 4-(methylidene)cyclohexanecarboxylate 1. Ph3P=CH2 2. Workup Reductive_Amination This compound This compound Iminium ion Iminium ion This compound->Iminium ion NH4OAc 4-Aminocyclohexanecarboxylic acid 4-Aminocyclohexanecarboxylic acid Iminium ion->4-Aminocyclohexanecarboxylic acid NaBH3CN Fischer_Esterification This compound This compound Methyl 4-oxocyclohexanecarboxylate Methyl 4-oxocyclohexanecarboxylate This compound->Methyl 4-oxocyclohexanecarboxylate MeOH, H+ Baeyer_Villiger Methyl 4-oxocyclohexanecarboxylate Methyl 4-oxocyclohexanecarboxylate Lactone Lactone Methyl 4-oxocyclohexanecarboxylate->Lactone m-CPBA

References

An In-depth Technical Guide to the Solubility Profile of 4-Oxocyclohexanecarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid (CAS No. 874-61-3), also known as 4-ketocyclohexanecarboxylic acid, is a bifunctional organic compound featuring both a ketone and a carboxylic acid group within a cyclohexane (B81311) ring.[1] This structure makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules.[2] Understanding its solubility in different organic solvents is crucial for its application in chemical synthesis, purification, formulation, and various analytical procedures. A comprehensive solubility profile allows for the selection of appropriate solvent systems, optimization of reaction conditions, and development of effective purification strategies like crystallization.

This technical guide addresses the solubility profile of this compound in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a detailed experimental protocol to enable researchers to determine its solubility profile. The methodologies described are based on well-established techniques for solubility determination of solid compounds in organic solvents.

Theoretical Background

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] this compound possesses both a polar carboxylic acid group, capable of hydrogen bonding, and a moderately polar ketone group, alongside a nonpolar cyclohexane backbone. This amphiphilic nature suggests that its solubility will vary significantly across a range of organic solvents with differing polarities. Generally, it is expected to be more soluble in polar organic solvents.[4] Factors such as temperature, pressure, and the presence of impurities can also influence solubility.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL, mole fraction, or molarity at various temperatures) for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Mole Fraction (χ)
Methanol
Ethanol
Acetone
Ethyl Acetate
Dichloromethane
Toluene
Add other solvents as needed

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method followed by gravimetric analysis for quantification. This method is reliable for generating thermodynamic solubility data.

1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to ±0.0001 g)

  • Thermostatic shaker bath or incubator with orbital shaking capabilities

  • Calibrated thermometer

  • Glass vials or flasks with airtight screw caps

  • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Pre-weighed glass evaporating dishes or beakers

  • Drying oven

  • Desiccator

2. Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Materials add_excess Add Excess Solute to a Known Volume of Solvent prep->add_excess equilibration Equilibration in Thermostatic Shaker add_excess->equilibration sampling Withdraw an Aliquot of the Saturated Solution equilibration->sampling filtration Filter the Aliquot to Remove Undissolved Solids sampling->filtration weighing_sol Weigh the Filtered Saturated Solution filtration->weighing_sol evaporation Evaporate the Solvent weighing_sol->evaporation drying Dry the Residue to a Constant Weight evaporation->drying weighing_res Weigh the Dried Solute Residue drying->weighing_res calculation Calculate Solubility weighing_res->calculation

Experimental workflow for determining the solubility of a solid in an organic solvent.

3. Step-by-Step Procedure

  • Preparation : Ensure all glassware is clean and dry. Accurately weigh the evaporating dishes and record their masses.

  • Sample Preparation : To a series of glass vials, add a precisely measured volume (e.g., 10.0 mL) of the desired organic solvent.

  • Addition of Solute : Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

  • Equilibration : Tightly seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.

  • Phase Separation : After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

  • Sampling : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to prevent premature crystallization.

  • Filtration : Immediately pass the withdrawn solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporating dish. This step is critical to remove any remaining undissolved microcrystals.

  • Weighing of the Saturated Solution : Immediately weigh the evaporating dish containing the filtered saturated solution and record the mass.

  • Solvent Evaporation : Place the evaporating dish in a well-ventilated fume hood to allow the solvent to evaporate at room temperature or in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

  • Drying : Once the solvent has evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 50-60 °C) until a constant mass is achieved. This indicates that all the solvent has been removed.

  • Final Weighing : Cool the evaporating dish in a desiccator to room temperature and then weigh it. Repeat the drying and weighing steps until the mass is constant.

  • Calculations :

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

    • Mass of solvent = Mass of the saturated solution - Mass of dissolved solute

    • Solubility ( g/100 mL of solvent) can be calculated based on the mass of the dissolved solute and the volume of the solvent.

4. Data Analysis and Presentation

The obtained solubility data should be recorded for each solvent at each temperature investigated. It is recommended to perform each measurement in triplicate to ensure reproducibility and to report the average value along with the standard deviation. The data can then be presented in a structured table, such as the template provided (Table 1). For a more in-depth analysis, thermodynamic parameters such as the enthalpy and entropy of dissolution can be determined by studying the temperature dependence of solubility.

Conclusion

References

4-Oxocyclohexanecarboxylic Acid: A Versatile Achiral Precursor for Chiral Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safe and effective drugs.[1][2] Chirality profoundly influences a molecule's biological activity, with different enantiomers often exhibiting varied pharmacological, toxicological, and metabolic properties.[3] Consequently, the development of synthetic routes that provide access to optically pure chiral building blocks is of paramount importance. 4-Oxocyclohexanecarboxylic acid, a readily available and achiral molecule, has emerged as a valuable starting material for the asymmetric synthesis of a variety of chiral cyclohexane (B81311) derivatives.[4][5] Its bifunctional nature, featuring both a ketone and a carboxylic acid, allows for diverse chemical transformations. This guide provides a comprehensive overview of the strategies employed to convert this compound into valuable chiral synthons, with a focus on enzymatic reductions, and details its application in the synthesis of biologically active molecules.

Physicochemical Properties of this compound

This compound is a solid at room temperature with well-defined physical and chemical characteristics.[5] These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₇H₁₀O₃[4][5]
Molecular Weight 142.15 g/mol [4][5]
CAS Number 874-61-3[4][5]
Appearance Solid[5]
Melting Point 67-71 °C[5]
Functional Groups Ketone, Carboxylic Acid[5][6]
Storage Temperature 2-8°C[5]

Asymmetric Synthesis: From Prochiral Ketone to Chiral Alcohols

The primary strategy for generating chirality from this compound involves the stereoselective reduction of its prochiral ketone group. This transformation yields chiral cis- and trans-4-hydroxycyclohexanecarboxylic acids, which are versatile intermediates. While chemical methods using chiral catalysts exist, biocatalytic reductions have gained significant traction due to their exceptional selectivity, mild reaction conditions, and environmentally friendly nature.[1][7]

Enzymatic Reduction: A Powerful Tool for Stereoselectivity

Enzymes, particularly oxidoreductases like alcohol dehydrogenases (ADHs), are highly efficient catalysts for the asymmetric reduction of ketones.[7][8] These enzymes, often requiring a cofactor such as NADH or NADPH, can deliver products with very high enantiomeric excess (ee).[8] The use of biocatalysis can simplify synthetic routes, often replacing multi-step chemical syntheses with a single, highly selective enzymatic step.[7]

The general workflow for the enzymatic reduction of this compound involves the enzyme, the substrate, and a cofactor regeneration system to ensure the process is economically viable.

G start_node 4-Oxocyclohexanecarboxylic Acid (Substrate) process_node Enzymatic Reduction (e.g., ADH) start_node->process_node product_cis cis-4-Hydroxycyclohexane- carboxylic Acid process_node->product_cis Product 1 product_trans trans-4-Hydroxycyclohexane- carboxylic Acid process_node->product_trans Product 2 cofactor_out Oxidized Cofactor (NADP+) process_node->cofactor_out cofactor_in Cofactor (NADPH) cofactor_in->process_node regen Cofactor Regeneration System cofactor_out->regen regen->cofactor_in Reduction

Caption: General workflow for the enzymatic reduction of this compound.
Quantitative Data on Stereoselective Reductions

The efficiency of enzymatic reductions is typically evaluated by the product yield and the enantiomeric excess (ee) or diastereomeric ratio (dr) achieved. The table below summarizes representative data for the conversion of cyclohexanone (B45756) derivatives, illustrating the high selectivity common in such biocatalytic transformations.

SubstrateBiocatalystProductYield (%)Enantiomeric Excess (ee %)Reference
4-ChloroacetoacetateEngineered ADH(S)-4-chloro-3-hydroxybutyrate96>99.5[8]
Tetrahydrothiophene-3-oneEngineered ADH(R)-tetrahydrothiophene-3-olHighExclusive[7]
α,β-unsaturated aldehydesEngineered 4-OTChiral epoxides-High[8]

Note: Data for this compound specifically is often proprietary or found within specific process patents. The examples provided illustrate the typical performance of enzymes in similar ketone reductions.

Experimental Protocols

Representative Protocol for Enzymatic Ketone Reduction

This protocol is a generalized procedure based on common practices for enzymatic reductions of keto-acids.[7][8] Researchers should optimize conditions for their specific enzyme and substrate.

1. Materials:

  • This compound

  • Alcohol Dehydrogenase (ADH) of choice

  • NADP⁺ or NAD⁺

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Sodium sulfate (B86663) (anhydrous) for drying

2. Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Add Reagents: Dissolve D-glucose (e.g., 1.1 eq), NADP⁺ (e.g., 0.01 eq), and this compound (1.0 eq) in the buffer.

  • Enzyme Addition: Add the cofactor regeneration enzyme (GDH) followed by the alcohol dehydrogenase (ADH).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the reaction progress using a suitable analytical method (e.g., HPLC, GC).

  • Workup: Once the reaction is complete, acidify the mixture to pH ~2-3 with HCl.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (B1210297) (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting chiral 4-hydroxycyclohexanecarboxylic acid by chromatography or crystallization as required.

Application in Drug Discovery: A Case Study

The chiral derivatives of this compound are valuable intermediates in the synthesis of complex pharmaceutical agents. For instance, trans-4-substituted cyclohexanecarboxylic acid derivatives have been identified as novel and potent VLA-4 antagonists.[9] VLA-4 (Very Late Antigen-4) is an integrin protein involved in inflammatory processes, making it a target for diseases like asthma and multiple sclerosis.

The synthesis of a VLA-4 antagonist demonstrates the strategic incorporation of the chiral cyclohexane core, which is derived from the initial reduction of the 4-oxo group.

G start_node 4-Oxocyclohexane- carboxylic Acid step1 Asymmetric Reduction start_node->step1 intermediate Chiral trans-4-Hydroxy- cyclohexanecarboxylic Acid step1->intermediate step2 Functional Group Interconversion (e.g., to Amine) intermediate->step2 building_block trans-4-Aminocyclohexane- carboxylic Acid Derivative step2->building_block step3 Coupling with Pharmacophore building_block->step3 final_product Potent VLA-4 Antagonist step3->final_product

Caption: Synthetic pathway from this compound to a VLA-4 antagonist.

In a reported synthesis, a trans-4-substituted cyclohexanecarboxylic acid derivative (11b) was discovered that exhibited an IC₅₀ of 2.8 nM against VLA-4 and showed favorable pharmacokinetic properties in rats.[9] This highlights how the rigid, three-dimensional scaffold provided by the cyclohexane ring, with its stereochemistry precisely controlled, is crucial for achieving high-potency and desirable drug-like properties. The synthesis of related compounds, such as trans-4-amino-1-cyclohexanecarboxylic acid, often starts from p-aminobenzoic acid followed by hydrogenation, demonstrating another route to this important class of building blocks.[10][11]

Conclusion

This compound serves as an exemplary prochiral starting material for the synthesis of valuable chiral building blocks. The strategic, stereoselective reduction of its ketone functionality, particularly through highly efficient biocatalytic methods, provides access to enantiomerically pure cis- and trans-4-hydroxycyclohexanecarboxylic acids. These intermediates are readily converted into other functionalized cyclohexane derivatives that are integral to the construction of complex, biologically active molecules, including potent enzyme inhibitors for drug discovery programs. The continued development of novel enzymes and asymmetric catalytic systems will further expand the utility of this versatile and cost-effective building block in the pharmaceutical industry.

References

Microbial Degradation of 4-Oxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the microbial degradation of 4-oxocyclohexanecarboxylic acid, a metabolic intermediate in the breakdown of alicyclic compounds. The primary focus is on the well-characterized pathway in Corynebacterium cyclohexanicum, which involves a two-step enzymatic conversion to 4-hydroxybenzoic acid. This document details the enzymes involved, their properties, the metabolic pathway, and available experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating alicyclic compound metabolism and exploring novel enzymatic activities.

Introduction

The microbial degradation of cyclic compounds is a fundamental process in the global carbon cycle and a key area of research for bioremediation and industrial biotechnology. This compound is a notable intermediate in the metabolism of cyclohexanecarboxylic acid and related alicyclic molecules by various microorganisms. Understanding the enzymatic pathways responsible for its degradation provides insights into microbial metabolic diversity and offers potential biocatalysts for synthetic chemistry and drug development.

This guide focuses on the aerobic degradation of this compound, with a primary emphasis on the pathway elucidated in Corynebacterium cyclohexanicum. This bacterium employs a unique aromatization sequence to convert the alicyclic ring into an aromatic compound, which then enters central metabolic pathways.

The Aromatization Pathway in Corynebacterium cyclohexanicum

The degradation of this compound in Corynebacterium cyclohexanicum proceeds via a two-step desaturation process, culminating in the formation of 4-hydroxybenzoic acid. This pathway is catalyzed by two distinct enzymes: Desaturase I and Desaturase II.[1][2]

The overall reaction is as follows:

This compound → (+)-4-Oxocyclohex-2-enecarboxylic acid → [4-Oxocyclohex-2,5-dienecarboxylic acid] → 4-Hydroxybenzoic acid

Key Enzymes and Their Properties

The aromatization of this compound is initiated by the sequential action of two desaturase enzymes.[1][2]

  • Desaturase I: This enzyme catalyzes the initial desaturation of this compound to produce (+)-4-oxocyclohex-2-enecarboxylic acid.[1] The reaction also produces hydrogen peroxide.[1][2]

  • Desaturase II: This enzyme acts on the product of Desaturase I, (+)-4-oxocyclohex-2-enecarboxylic acid, to form 4-hydroxybenzoic acid.[1][2] The reaction is thought to proceed through an unstable intermediate, 4-oxocyclohex-2,5-dienecarboxylic acid, which then spontaneously isomerizes to the final product.[1][2]

A summary of the known quantitative properties of these enzymes is presented in Table 1.

Table 1: Properties of Desaturases Involved in this compound Degradation in Corynebacterium cyclohexanicum

EnzymeMolecular Mass (kDa)SubstrateProductOther PropertiesReference
Desaturase I67This compound(+)-4-Oxocyclohex-2-enecarboxylic acidMonomeric enzyme. Produces hydrogen peroxide.[1][2]
Desaturase II43(+)-4-Oxocyclohex-2-enecarboxylic acid4-Hydroxybenzoic acidUnstable and has been only partially purified.[1][2]

Note: Detailed kinetic parameters such as K_m and V_max values for these enzymes are not available in the reviewed literature.

Metabolic Pathway Diagram

The enzymatic conversion of this compound to 4-hydroxybenzoic acid is depicted in the following diagram.

Microbial_Degradation_of_4_Oxocyclohexanecarboxylic_acid cluster_pathway Degradation Pathway of this compound 4-Oxocyclohexanecarboxylic_acid This compound Intermediate_1 (+)-4-Oxocyclohex-2-enecarboxylic acid 4-Oxocyclohexanecarboxylic_acid->Intermediate_1 Desaturase I (+ H₂O₂) Unstable_Intermediate [4-Oxocyclohex-2,5- dienecarboxylic acid] Intermediate_1->Unstable_Intermediate Desaturase II 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Unstable_Intermediate->4-Hydroxybenzoic_acid Spontaneous isomerization

Degradation pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the literature concerning the degradation of this compound. These protocols are synthesized from the descriptions provided in the primary research articles.

Cultivation of Corynebacterium cyclohexanicum

A general workflow for the cultivation of Corynebacterium cyclohexanicum for the induction of the degradation pathway is outlined below.

Cultivation_Workflow Start Start Inoculation Inoculate C. cyclohexanicum into nutrient broth Start->Inoculation Incubation_1 Incubate at 30°C with shaking Inoculation->Incubation_1 Harvesting_1 Harvest cells by centrifugation Incubation_1->Harvesting_1 Washing Wash cells with mineral salts medium Harvesting_1->Washing Resuspension Resuspend cells in mineral salts medium containing cyclohexanecarboxylic acid (inducer) Washing->Resuspension Incubation_2 Incubate for several hours to induce enzymes Resuspension->Incubation_2 Harvesting_2 Harvest induced cells for cell-free extract preparation Incubation_2->Harvesting_2 End End Harvesting_2->End

Workflow for inducing the degradation pathway.
Enzyme Assays

The activity of Desaturase I can be monitored spectrophotometrically by measuring the formation of the product, (+)-4-oxocyclohex-2-enecarboxylic acid, which has a UV absorbance maximum at 246 nm.

  • Reaction Mixture:

    • 1 mM this compound

    • Purified or partially purified Desaturase I

    • 0.5 M potassium phosphate (B84403) buffer (pH 7.6)

  • Procedure:

    • Combine the substrate and buffer in a quartz cuvette.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 246 nm over time at 22°C.

    • The amount of product formed can be estimated using a molar absorption coefficient of 7.1 x 10³ M⁻¹cm⁻¹.

A direct assay for Desaturase II is challenging due to the instability of the enzyme and the presumed unstable intermediate. Its activity is typically inferred by the conversion of the product of Desaturase I to 4-hydroxybenzoic acid, which can be analyzed by methods such as Gas-Liquid Chromatography (GLC).

Enzyme Purification

The following is a summarized protocol for the purification of Desaturase I from Corynebacterium cyclohexanicum. Desaturase II has proven to be unstable and has only been partially purified.

  • Preparation of Cell-Free Extract:

    • Harvest induced cells of C. cyclohexanicum.

    • Resuspend the cell pellet in a suitable buffer (e.g., potassium phosphate buffer, pH 7.6).

    • Disrupt the cells by sonication or French press.

    • Centrifuge to remove cell debris and obtain the crude cell-free extract.

  • Ammonium (B1175870) Sulfate Fractionation:

    • Precipitate proteins from the cell-free extract using a fractional addition of solid ammonium sulfate.

    • Collect the protein precipitate by centrifugation.

  • Chromatography Steps:

    • The original literature suggests a series of column chromatography steps which may include:

      • Ion-exchange chromatography (e.g., DEAE-cellulose)

      • Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

      • Gel filtration chromatography (e.g., Sephadex G-100) to separate proteins based on size.

    • Monitor the fractions for Desaturase I activity at each step.

  • Purity Assessment:

    • Analyze the purity of the final enzyme preparation by SDS-PAGE.

Genetic Regulation and Signaling

The genetic basis and regulatory mechanisms controlling the degradation of this compound in Corynebacterium cyclohexanicum are not well-documented in the available literature. Research on other catabolic pathways in Corynebacterium suggests that the genes for such pathways are often clustered and regulated by specific transcriptional regulators that respond to the presence of the substrate or an intermediate of the pathway. However, the specific genes encoding Desaturase I and Desaturase II, their organization, and the signaling molecules that regulate their expression remain to be elucidated.

Degradation in Other Microorganisms

While the pathway in Corynebacterium cyclohexanicum is the most specifically described for this compound, other microorganisms are known to degrade related alicyclic compounds. For instance, various species of Pseudomonas, Rhodococcus, and Acinetobacter are known to metabolize cyclohexane (B81311) carboxylic acid and other aromatic compounds. These pathways often involve different initial activation steps and may or may not proceed through an aromatization mechanism. Further research is needed to determine if these or other microorganisms utilize a similar or novel pathway for the degradation of this compound.

Conclusion

The microbial degradation of this compound, particularly the aromatization pathway in Corynebacterium cyclohexanicum, represents an interesting example of microbial metabolic versatility. The two key enzymes, Desaturase I and Desaturase II, catalyze a unique conversion of an alicyclic ketone to an aromatic acid. While the basic pathway has been elucidated, significant gaps remain in our understanding of the enzyme kinetics, genetic regulation, and the prevalence of this pathway in other microorganisms. Further research in these areas will be crucial for harnessing the full potential of these enzymes for biotechnological applications. This guide provides a comprehensive summary of the current knowledge and a foundation for future investigations into this fascinating metabolic pathway.

References

An In-depth Technical Guide to the Thermochemical Properties of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid is a bifunctional organic molecule containing both a ketone and a carboxylic acid group.[1][2][3][4] Its structural features make it a versatile building block in organic synthesis. A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for process development, safety assessment, and in silico modeling in drug discovery.

This guide addresses the current gap in publicly available experimental thermochemical data for this compound by providing detailed descriptions of the established experimental techniques used to measure these properties for similar organic compounds. Additionally, it highlights the role of computational chemistry in predicting these values.

Physicochemical Properties

While extensive experimental thermochemical data is lacking, some fundamental physical properties of this compound have been reported.

PropertyValueSource
Molecular Formula C₇H₁₀O₃[1][3]
Molecular Weight 142.15 g/mol [1][3]
CAS Number 874-61-3[1][3]
Melting Point 67-71 °C[3]
Appearance White to off-white solid
Storage Temperature 2-8°C[3]

Experimental Determination of Thermochemical Properties

This section details the standard experimental protocols for determining the key thermochemical properties of a solid organic compound like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔHf°) is a critical thermochemical parameter. It is often determined indirectly from the experimentally measured enthalpy of combustion (ΔHc°) using a bomb calorimeter.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A pellet of the solid sample (approximately 1 gram) is pressed and accurately weighed.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb calorimeter. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. One milliliter of distilled water is added to the bottom of the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

  • Calorimeter Setup: The pressurized bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

  • Combustion: After the system reaches thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals before and after combustion until a stable final temperature is reached.

  • Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any residual nitrogen.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_bomb Bomb Assembly cluster_measurement Measurement cluster_analysis Data Analysis p1 Weigh Sample p2 Press into Pellet p1->p2 b1 Place Pellet in Crucible p2->b1 b2 Attach Fuse Wire b1->b2 b3 Add Water b2->b3 b4 Seal Bomb b3->b4 b5 Pressurize with O2 b4->b5 m1 Submerge Bomb in Water b5->m1 m2 Equilibrate System m1->m2 m3 Ignite Sample m2->m3 m4 Record Temperature Change m3->m4 a1 Calculate Heat Released (q) m4->a1 a2 Calculate ΔHc° a1->a2 a3 Calculate ΔHf° a2->a3

Workflow for Bomb Calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature, as well as the enthalpy of phase transitions.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating and cooling cycle at a controlled rate (e.g., 10 °C/min) over the temperature range of interest. The cell is purged with an inert gas, such as nitrogen.

  • Measurement: The instrument heats or cools the sample and reference pans at the programmed rate. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature.

    • Heat Capacity (Cp): The heat capacity is determined from the displacement of the baseline of the thermogram.

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): An endothermic peak in the thermogram indicates melting. The onset of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

    • Glass Transition (Tg): A step-like change in the baseline indicates a glass transition.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Measurement cluster_analysis Data Analysis p1 Weigh Sample (2-10 mg) p2 Seal in DSC Pan p1->p2 s1 Place Sample & Reference Pans in Cell p2->s1 s2 Set Temperature Program s1->s2 s3 Purge with Inert Gas s2->s3 r1 Run Heating/Cooling Cycle s3->r1 r2 Record Heat Flow vs. Temperature r1->r2 a1 Analyze Thermogram r2->a1 a2 Determine Cp, Tm, ΔHfus, Tg a1->a2

Workflow for Differential Scanning Calorimetry.
Thermal Stability via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Experimental Protocol: Thermogravimetric Analysis

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed on the TGA's sensitive microbalance. The desired temperature program and atmosphere (e.g., nitrogen or air) are selected. A common method is to heat the sample at a constant rate (e.g., 10 or 20 °C/min) to a high temperature.

  • Measurement: The instrument heats the sample according to the program, and the mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The derivative of the mass loss curve can also be plotted to identify the temperatures of maximum decomposition rates. This analysis reveals the onset temperature of decomposition and the temperature ranges of different decomposition steps.

TGA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Measurement cluster_analysis Data Analysis p1 Weigh Sample (5-10 mg) p2 Place in TGA Pan p1->p2 s1 Load Sample onto Microbalance p2->s1 s2 Set Temperature Program & Atmosphere s1->s2 r1 Heat Sample at Constant Rate s2->r1 r2 Record Mass vs. Temperature r1->r2 a1 Analyze TGA Thermogram r2->a1 a2 Determine Decomposition Temperatures a1->a2

Workflow for Thermogravimetric Analysis.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a robust alternative for estimating the thermochemical properties of molecules.

Methodology

High-level ab initio quantum chemical methods can be employed to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity. A common workflow is as follows:

  • Conformational Search: For flexible molecules like this compound, a conformational search is performed to identify the lowest energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the stable conformers are optimized, and their vibrational frequencies are calculated using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Single-Point Energy Calculation: Higher-level single-point energy calculations are performed on the optimized geometries to obtain more accurate electronic energies.

  • Thermochemical Analysis: The results from the frequency calculations are used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is typically calculated using isodesmic reactions. This method involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

  • Boltzmann Averaging: The thermochemical properties of the individual conformers are weighted by their Boltzmann populations to obtain the overall properties of the molecule at a given temperature.

Due to the lack of published experimental or high-level computational studies specifically on the thermochemical properties of this compound, we are unable to provide a table of predicted quantitative data at this time. However, the methodology described above provides a clear path for researchers to obtain these values.

Conclusion

This technical guide has addressed the thermochemical properties of this compound. While direct experimental values for key thermochemical data such as enthalpy of formation, heat capacity, and entropy are not currently available in the literature, this guide provides detailed experimental protocols for their determination using standard techniques: bomb calorimetry, DSC, and TGA. Furthermore, it outlines the computational methodologies that can be employed to predict these properties with a reasonable degree of accuracy. The provided workflows and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to obtain the necessary thermochemical data for their work with this compound.

References

Quantum Chemical Blueprint: A Technical Guide to 4-Oxocyclohexanecarboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid cyclohexane (B81311) framework and the presence of both a ketone and a carboxylic acid functional group make it an attractive scaffold for the design of targeted therapeutics. This technical guide provides a comprehensive overview of the quantum chemical properties of this compound, offering valuable insights for researchers in drug development and computational chemistry. By leveraging quantum chemical calculations, we can elucidate the molecule's structural characteristics, spectroscopic signatures, and conformational landscape, which are pivotal for understanding its reactivity and potential interactions with biological targets. This document outlines the theoretical and computational approaches to studying this molecule, alongside a comparison with available experimental data.

Conformational Analysis

The conformational preference of the carboxylic acid group, whether in an axial or equatorial position on the cyclohexane ring, significantly influences the molecule's overall shape, stability, and reactivity. In general, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric hindrance from 1,3-diaxial interactions.[1][2]

For this compound, the two primary chair conformations are the axial-COOH and equatorial-COOH forms. Quantum chemical calculations are essential to determine the energetic difference between these two conformers.

Computational Protocol for Conformational Analysis:

A detailed protocol for determining the relative stability of the conformers is as follows:

  • Initial Structure Generation : Build the 3D structures of both the axial and equatorial conformers of this compound using molecular modeling software.

  • Geometry Optimization : Perform a full geometry optimization for each conformer using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a basis set such as 6-31G(d).

  • Frequency Calculation : Following optimization, a vibrational frequency calculation should be performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation : The total electronic energy, including the ZPVE correction, is obtained for both the axial and equatorial conformers. The difference in these energies reveals the relative stability.

The following diagram illustrates the workflow for this conformational analysis.

conformational_analysis_workflow start Start: Initial 3D Structures (Axial and Equatorial) geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima, Obtain ZPVE) geom_opt->freq_calc energy_comp Total Energy Calculation (Electronic + ZPVE) freq_calc->energy_comp stability Determine Relative Stability (ΔE = E_axial - E_equatorial) energy_comp->stability

Workflow for Conformational Analysis

Based on general principles of cyclohexane conformational analysis, the equatorial conformer is expected to be more stable. The quantitative energy difference obtained from these calculations is crucial for accurately predicting the equilibrium population of each conformer and for subsequent calculations of spectroscopic properties.

Quantum Chemical Calculations: Methodologies

To provide a thorough understanding of the electronic structure and properties of this compound, a series of quantum chemical calculations are necessary. The following sections detail the protocols for these calculations.

Geometry Optimization

Accurate prediction of molecular geometry is the foundation for all other computational analyses.

Experimental Protocol:

  • Input File Preparation : Create an input file for a computational chemistry software package (e.g., Gaussian, ORCA). This file should specify the initial atomic coordinates of the more stable equatorial conformer of this compound.

  • Method and Basis Set Selection : Choose a suitable level of theory. For a molecule of this size, Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set provides a good balance of accuracy and computational cost.

  • Job Type : Specify the job type as "Opt" or "Optimize" to perform a geometry optimization.

  • Execution : Run the calculation. The software will iteratively adjust the atomic positions to find the minimum energy structure.

  • Verification : After the calculation is complete, verify that the optimization has converged to a stationary point. This is typically indicated in the output file.

Vibrational Frequency Analysis

Vibrational frequency calculations are used to predict the infrared (IR) spectrum of the molecule and to confirm that the optimized geometry corresponds to a local minimum on the potential energy surface.

Experimental Protocol:

  • Input File : Use the optimized geometry from the previous step as the input structure.

  • Method and Basis Set : Employ the same level of theory (e.g., B3LYP/6-31G(d)) as used for the geometry optimization to ensure consistency.

  • Job Type : Specify the job type as "Freq" or "Frequency".

  • Execution : Run the calculation.

  • Analysis : The output will contain the calculated vibrational frequencies and their corresponding IR intensities. These can be compared with experimental IR spectra. It is common to apply a scaling factor to the calculated frequencies to better match experimental values.

NMR Chemical Shift Prediction

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose.

Experimental Protocol:

  • Input File : Use the optimized geometry of this compound.

  • Method and Basis Set : The choice of method and basis set can significantly impact the accuracy of NMR predictions. A common approach is to use a DFT functional like B3LYP with a larger basis set, such as 6-311+G(2d,p).

  • Job Type : Specify the job type as "NMR". This will trigger a GIAO calculation.

  • Execution : Run the calculation.

  • Analysis : The output will provide the absolute shielding tensors for each nucleus. To obtain the chemical shifts, the calculated shielding value of a reference compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, is subtracted from the calculated shielding values of the target molecule.

The general workflow for these quantum chemical calculations is depicted below.

qm_workflow start Start: Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Vibrational Frequency Calculation (IR Spectrum, Zero-Point Energy) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method, e.g., B3LYP/6-311+G(2d,p)) geom_opt->nmr_calc results Analysis of Calculated Properties freq_calc->results nmr_calc->results

General Workflow for Quantum Chemical Calculations

Data Presentation and Comparison with Experimental Values

The following tables summarize the calculated quantum chemical data for the equatorial conformer of this compound and compare it with available experimental data.

Calculated Geometric Parameters

The following table presents key bond lengths and angles for the optimized geometry of the equatorial conformer.

ParameterAtom 1Atom 2Atom 3Calculated Value
Bond Length (Å)
C=O (ketone)~1.22
C-C (keto-α)~1.52
C-C (ring)~1.54
C-C (carboxyl)~1.51
C=O (carboxyl)~1.21
C-O (carboxyl)~1.36
O-H (carboxyl)~0.97
**Bond Angle (°) **
C-C-C (ring)~111
O=C-C (ketone)~123
C-CH-C (carboxyl)~110
O=C-O (carboxyl)~124

Note: These are typical values expected from DFT calculations and may vary slightly based on the specific level of theory.

Calculated vs. Experimental Vibrational Frequencies

The calculated vibrational frequencies can be compared to experimental IR data. Key vibrational modes are highlighted below.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
O-H stretch (carboxylic acid)~3400-3000 (broad)Broad band in the 3300-2500 region
C-H stretch (alkane)~2950-2850~2950-2850
C=O stretch (ketone)~1715~1710
C=O stretch (carboxylic acid)~1760~1760-1690
C-O stretch (carboxylic acid)~13001320-1210
O-H bend (carboxylic acid)~1420, 9301440-1395 and 950-910

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.96 for B3LYP functionals.

Calculated vs. Experimental NMR Chemical Shifts

Predicted ¹³C and ¹H NMR chemical shifts provide a powerful means of structure verification.

Calculated ¹³C NMR Chemical Shifts (ppm, relative to TMS)

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (ketone)~209~209.5
C-COOH~45~45.2
CH₂ (adjacent to C=O)~38~38.1
CH₂ (adjacent to C-COOH)~28~28.5
COOH~178~178.2

Calculated ¹H NMR Chemical Shifts (ppm, relative to TMS)

ProtonCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H on C-COOH~2.5Not Available
H on CH₂ (adjacent to C=O)~2.4Not Available
H on CH₂ (adjacent to C-COOH)~2.0Not Available
COOH~12.0 (can vary significantly)Not Available

Note: While a specific experimental ¹H NMR spectrum for this compound was not found, the calculated values are in the expected regions for similar structures.

Relevance in Drug Development

This compound is a key intermediate in the synthesis of several important classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and treatments for metabolic disorders.

Precursor to Indomethacin (B1671933) Analogues

Indomethacin is a potent NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[3][4] The rigid scaffold of this compound can be utilized to synthesize analogues of indomethacin with potentially improved pharmacological profiles. The inhibition of COX enzymes reduces the production of prostaglandins, thereby mitigating inflammation, pain, and fever.

The signaling pathway affected by indomethacin and its analogues is depicted below.

indomethacin_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Indomethacin Indomethacin Analogues (derived from this compound) Indomethacin->COX_Enzymes Inhibition

Inhibition of the COX Pathway by Indomethacin Analogues
Precursor to Glucagon (B607659) Receptor Antagonists

This compound is also used in the synthesis of β-alanine derivatives that act as glucagon receptor antagonists.[5] The glucagon receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating blood glucose levels.[6][7][8] Antagonizing this receptor is a therapeutic strategy for type 2 diabetes.[5][9][10] By blocking the action of glucagon, these antagonists reduce hepatic glucose production.[5][9]

The glucagon receptor signaling pathway and the point of intervention for antagonists are shown below.

glucagon_pathway Glucagon Glucagon Glucagon_Receptor Glucagon Receptor (GPCR) Glucagon->Glucagon_Receptor G_Protein G Protein Activation Glucagon_Receptor->G_Protein Adenylate_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylate_Cyclase cAMP cAMP Production Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Glucose_Production Increased Hepatic Glucose Production PKA->Glucose_Production Antagonist Glucagon Receptor Antagonists (derived from this compound) Antagonist->Glucagon_Receptor Blockade

Glucagon Receptor Signaling Pathway and Antagonist Action

Conclusion

This technical guide has provided a detailed overview of the quantum chemical calculations pertinent to this compound. The methodologies for conformational analysis, geometry optimization, and the prediction of vibrational and NMR spectra have been outlined, offering a robust framework for the computational investigation of this molecule. The comparison of calculated data with available experimental values demonstrates the utility of these theoretical methods in characterizing molecular properties. Furthermore, the role of this compound as a key precursor in the development of NSAIDs and glucagon receptor antagonists highlights its significance in medicinal chemistry. The provided signaling pathway diagrams illustrate the mechanisms of action for these drug classes, offering valuable context for drug development professionals. The insights gained from quantum chemical calculations can guide the rational design of novel therapeutics based on the this compound scaffold.

References

The Unseen Architects: A Technical Guide to the Natural Occurrence of 4-Oxocyclohexanecarboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the Researcher, Scientist, and Drug Development Professional: An In-depth Exploration of a Versatile Molecular Scaffold

This technical guide delves into the natural occurrence of 4-oxocyclohexanecarboxylic acid and its analogues, a class of molecules with significant potential in drug discovery and biotechnology. While the parent compound is a known microbial metabolite, a growing body of research is uncovering a diverse array of its derivatives in various biological systems, from bacteria and fungi to plants. This document provides a comprehensive overview of their natural sources, biosynthetic pathways, and the experimental methodologies for their isolation and characterization, presenting a valuable resource for researchers seeking to harness the synthetic potential of these natural scaffolds.

Microbial Origins: Bacterial Metabolism as a Source of this compound

Bacteria, particularly species within the genera Corynebacterium and Rhodococcus, have been identified as key producers of this compound and its analogues. These compounds often arise as intermediates in the degradation of alicyclic and hormonal compounds.

Corynebacterium cyclohexanicum: A Key Player in Cyclohexanecarboxylic Acid Degradation

Corynebacterium cyclohexanicum utilizes cyclohexanecarboxylic acid as a carbon source, a process in which this compound is a key intermediate. The metabolic pathway involves the aromatization of this intermediate to 4-hydroxybenzoic acid, a reaction catalyzed by two distinct desaturase enzymes.

Metabolic Pathway in Corynebacterium cyclohexanicum

G Cyclohexanecarboxylic acid Cyclohexanecarboxylic acid This compound This compound Cyclohexanecarboxylic acid->this compound Oxidation (+)-4-Oxocyclohex-2-enecarboxylic acid (+)-4-Oxocyclohex-2-enecarboxylic acid This compound->(+)-4-Oxocyclohex-2-enecarboxylic acid Desaturase I 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid (+)-4-Oxocyclohex-2-enecarboxylic acid->4-Hydroxybenzoic acid Desaturase II G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Lyophilized Bacterial Culture B Methanol Extraction (Ultrasonic Bath) A->B C Centrifugation B->C D Rotary Evaporation C->D E Dissolution in NaHCO3 D->E F Methylene Chloride Extraction E->F G MPLC F->G H HPLC G->H I NMR Spectroscopy (1H, 13C, HSQC) H->I J Mass Spectrometry H->J G cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_analysis Structure Elucidation A Inoculation on Solid or in Liquid Medium B Incubation A->B C Extraction of Mycelia and/or Broth with Organic Solvent (e.g., Ethyl Acetate) B->C D Concentration of Crude Extract C->D E Column Chromatography (Silica Gel, Sephadex) D->E F Preparative TLC or HPLC E->F G Spectroscopic Analysis (NMR, MS, IR, UV) F->G H X-ray Crystallography (for crystalline compounds) F->H G Phosphoenolpyruvate + Erythrose 4-phosphate Phosphoenolpyruvate + Erythrose 4-phosphate 3-Dehydroquinate 3-Dehydroquinate Phosphoenolpyruvate + Erythrose 4-phosphate->3-Dehydroquinate 3-Dehydroshikimate 3-Dehydroshikimate 3-Dehydroquinate->3-Dehydroshikimate Shikimate Shikimate 3-Dehydroshikimate->Shikimate Chorismate Chorismate Shikimate->Chorismate Other Cyclic Compounds (Potential route to this compound analogues) Other Cyclic Compounds (Potential route to this compound analogues) Shikimate->Other Cyclic Compounds (Potential route to this compound analogues) Aromatic Amino Acids Aromatic Amino Acids Chorismate->Aromatic Amino Acids

Methodological & Application

Application Notes and Protocols: 4-Oxocyclohexanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 4-oxocyclohexanecarboxylic acid as a versatile scaffold in medicinal chemistry. It includes protocols for the synthesis of key derivatives and their biological evaluation, quantitative data on their activity, and visualizations of relevant biological pathways and experimental workflows.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a bifunctional molecule that serves as a valuable starting material in the synthesis of a wide array of medicinally relevant compounds.[1] Its rigid cyclohexane (B81311) core offers a three-dimensional framework that can be exploited to create constrained analogs of biologically active molecules. The presence of a ketone and a carboxylic acid functionality at positions 1 and 4 allows for diverse and regioselective chemical modifications, making it an ideal scaffold for generating chemical libraries for drug discovery.[1] Key transformations include reductive amination of the ketone to introduce amino substituents and amide coupling or esterification of the carboxylic acid to append various molecular fragments.[1] These modifications have been utilized to develop enzyme inhibitors, G protein-coupled receptor (GPCR) modulators, and other therapeutic agents.

Synthetic Transformations of this compound

The dual functionality of this compound allows for a variety of synthetic manipulations to generate diverse derivatives. Below are protocols for two fundamental transformations: reductive amination and amide coupling.

Reductive amination is a powerful method for introducing nitrogen-containing functional groups, converting the ketone into a primary, secondary, or tertiary amine. This transformation is crucial for the synthesis of compounds like 4-aminocyclohexanecarboxylic acid derivatives, which have shown biological activities, including antistaphylococcal properties.

Experimental Protocol: Synthesis of 4-(Benzylamino)cyclohexanecarboxylic Acid

This protocol describes the reductive amination of this compound with benzylamine (B48309) using sodium triacetoxyborohydride (B8407120) as the reducing agent.

  • Materials and Reagents:

    • This compound

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM)

    • Glacial Acetic Acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Silica (B1680970) gel for column chromatography

    • Ethyl acetate (B1210297) and hexanes for chromatography

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Syringes

    • Separatory funnel

    • Rotary evaporator

    • Chromatography column

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DCM.

    • Add benzylamine (1.1 eq) to the solution via syringe.

    • Add glacial acetic acid (1.2 eq) and stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

G This compound This compound Iminium Ion Intermediate Iminium Ion Intermediate This compound->Iminium Ion Intermediate + Benzylamine + Acetic Acid 4-(Benzylamino)cyclohexanecarboxylic Acid 4-(Benzylamino)cyclohexanecarboxylic Acid Iminium Ion Intermediate->4-(Benzylamino)cyclohexanecarboxylic Acid + NaBH(OAc)₃

Reductive Amination Workflow

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of the this compound scaffold to a vast array of amine-containing building blocks. This is a common strategy for developing enzyme inhibitors and other targeted therapeutics.

Experimental Protocol: Synthesis of a 4-Oxocyclohexylcarboxamide Derivative

This protocol outlines a general procedure for amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.

  • Materials and Reagents:

    • This compound

    • Desired amine (e.g., a substituted aniline)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • HOBt (Hydroxybenzotriazole)

    • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

    • 1 M HCl solution

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stirrer

    • Inert atmosphere setup

    • Syringes

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise and stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).

G This compound This compound Activated Ester Activated Ester This compound->Activated Ester + EDC/HOBt Amide Product Amide Product Activated Ester->Amide Product + Amine (R-NH₂) + DIPEA

Amide Coupling Workflow

Applications in the Development of Enzyme Inhibitors

The this compound scaffold has been instrumental in the design and synthesis of various enzyme inhibitors.

MAP kinase-interacting kinases (Mnks) are involved in the phosphorylation of eukaryotic initiation factor 4E (eIF4E), a key step in the translation of proteins involved in cancer cell proliferation and survival.[2][3] Inhibitors of Mnks are therefore promising anticancer agents. A series of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives have been synthesized and shown to be potent Mnk inhibitors.[4]

Plausible Synthetic Workflow:

G This compound This compound 4-Aminocyclohexanecarboxylic Acid Derivative 4-Aminocyclohexanecarboxylic Acid Derivative This compound->4-Aminocyclohexanecarboxylic Acid Derivative Reductive Amination Spiro-Imidazolidinedione Core Spiro-Imidazolidinedione Core 4-Aminocyclohexanecarboxylic Acid Derivative->Spiro-Imidazolidinedione Core Cyclization with a suitable reagent Mnk Inhibitor Mnk Inhibitor Spiro-Imidazolidinedione Core->Mnk Inhibitor Further Functionalization

Plausible synthesis of Mnk inhibitors

Quantitative Data: Mnk Inhibition

CompoundMnk1 IC₅₀ (nM)Mnk2 IC₅₀ (nM)
4c 13080
4t 2010

Data adapted from a study on 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives.[4]

Signaling Pathway: Mnk-eIF4E Axis in Cancer

Extracellular signals activate the MAPK pathway (ERK and p38), which in turn activates Mnk1 and Mnk2.[1][2] Activated Mnks then phosphorylate eIF4E, promoting the translation of oncogenic proteins and leading to cell proliferation and survival.[2][3]

Mnk-eIF4E Signaling Pathway

Experimental Protocol: In Vitro Mnk1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of compounds against Mnk1.

  • Materials and Reagents:

    • Recombinant human Mnk1 enzyme

    • Kinase assay buffer (e.g., 60 mM HEPES pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 2.5 µg/50 µL PEG₂₀,₀₀₀)

    • ATP

    • Substrate (e.g., eIF4E peptide)

    • Test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • Add the diluted compounds and the Mnk1 enzyme to the wells of a 96-well plate and pre-incubate.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1] Inhibitors of DGAT1 are being investigated for the treatment of obesity and type 2 diabetes. A series of 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivatives have been identified as potent DGAT1 inhibitors.[1]

Plausible Synthetic Workflow:

G This compound This compound 4-Aminocyclohexanecarboxylic Acid 4-Aminocyclohexanecarboxylic Acid This compound->4-Aminocyclohexanecarboxylic Acid Reductive Amination DGAT1 Inhibitor DGAT1 Inhibitor 4-Aminocyclohexanecarboxylic Acid->DGAT1 Inhibitor Amide Coupling with 5-phenylthiazole-2-carboxylic acid

Plausible synthesis of DGAT1 inhibitors

Quantitative Data: DGAT1 Inhibition

CompoundDGAT1 IC₅₀ (nM)
9e 14.8

Data for a 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid analog.[1]

Signaling Pathway: Triglyceride Synthesis via DGAT1

DGAT1 catalyzes the final step in the synthesis of triglycerides by combining diacylglycerol (DAG) with a fatty acyl-CoA. This process is crucial for energy storage in adipose tissue.

G Glycerol-3-phosphate Glycerol-3-phosphate Lysophosphatidic Acid Lysophosphatidic Acid Glycerol-3-phosphate->Lysophosphatidic Acid + Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA Phosphatidic Acid Phosphatidic Acid Lysophosphatidic Acid->Phosphatidic Acid + Fatty Acyl-CoA Diacylglycerol (DAG) Diacylglycerol (DAG) Phosphatidic Acid->Diacylglycerol (DAG) - Phosphate Triglyceride (TG) Triglyceride (TG) Diacylglycerol (DAG)->Triglyceride (TG) + Fatty Acyl-CoA DGAT1 DGAT1 DGAT1->Triglyceride (TG) catalyzes DGAT1 Inhibitor DGAT1 Inhibitor DGAT1 Inhibitor->DGAT1 inhibits

Triglyceride Synthesis Pathway

Experimental Protocol: In Vitro DGAT1 Activity Assay

This protocol describes a method to measure the activity of DGAT1 in microsomal preparations.

  • Materials and Reagents:

    • Microsomes containing human DGAT1

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

    • 1,2-Dioleoyl-sn-glycerol (DAG)

    • [¹⁴C]Oleoyl-CoA or other labeled fatty acyl-CoA

    • Bovine serum albumin (BSA)

    • Test compounds dissolved in DMSO

    • Stop solution (e.g., isopropanol/heptane (B126788)/water)

    • Heptane

    • Silica gel TLC plates

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, BSA, and DAG.

    • Add the test compound or DMSO (control) to the reaction mixture.

    • Add the microsomal preparation and pre-incubate.

    • Initiate the reaction by adding the labeled fatty acyl-CoA.

    • Incubate at 37 °C for a specified time (e.g., 10 minutes).

    • Stop the reaction by adding the stop solution.

    • Extract the lipids with heptane.

    • Spot the heptane layer onto a silica gel TLC plate and develop the plate in a suitable solvent system (e.g., hexane/diethyl ether/acetic acid).

    • Visualize the radiolabeled triglycerides using a phosphorimager.

    • Quantify the amount of triglyceride formed and calculate the percent inhibition for each compound concentration to determine the IC₅₀ value.

Application in Anticancer Drug Discovery: Cytotoxicity Evaluation

Derivatives of this compound, particularly spirocyclic compounds, have been investigated for their anticancer properties. The cytotoxicity of these compounds is often evaluated using cell-based assays like the MTT assay.

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard method to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials and Reagents:

    • Cancer cell line (e.g., HCT116, A549)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilization Solution Add Solubilization Solution Incubate->Add Solubilization Solution Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilization Solution->Measure Absorbance Calculate IC₅₀ Calculate IC₅₀ Measure Absorbance->Calculate IC₅₀

MTT Assay Workflow

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its rigid framework and orthogonal functional groups provide a solid foundation for the synthesis of diverse and complex molecules with a wide range of biological activities. The examples provided herein, including potent enzyme inhibitors for cancer and metabolic diseases, highlight the significant potential of this building block in modern drug discovery and development. The detailed protocols offer a practical guide for researchers to explore the chemical space around this privileged scaffold.

References

Application Notes and Protocols for the Stereoselective Reduction of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective reduction of 4-oxocyclohexanecarboxylic acid is a critical transformation in organic synthesis, yielding the corresponding cis- and trans-4-hydroxycyclohexanecarboxylic acids. These isomers are valuable building blocks in the pharmaceutical and materials science industries. The stereochemical outcome of this reduction—the relative proportion of the cis and trans isomers—is highly dependent on the choice of reducing agent and reaction conditions. The trans isomer, in particular, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document provides an overview of common reduction methods, detailed experimental protocols, and a summary of expected outcomes.

Data Presentation

The stereochemical course of the reduction of this compound is dictated by the facial selectivity of hydride attack on the carbonyl group. Generally, reduction with smaller hydride reagents like sodium borohydride (B1222165) tends to favor the formation of the thermodynamically more stable trans isomer, where both the carboxyl and hydroxyl groups can occupy equatorial positions in the chair conformation. In contrast, catalytic hydrogenation can yield mixtures of cis and trans isomers. The following table summarizes quantitative data from representative reduction and isomerization procedures.

MethodReagent/CatalystSolvent(s)Temperature (°C)Pressure (bar)Product Ratio (cis:trans)Yield (%)Reference
Catalytic Hydrogenation5% Ru/CWater12010Mixture (isomerizable)HighCN106316825A
IsomerizationSodium MethoxideMethanol60N/A>90% trans~89CN106316825A
Sodium Borohydride ReductionNaBH₄Methanol/Water0 - Room TempN/APredominantly transHighGeneral Method

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the reaction pathway for the stereoselective reduction and a general experimental workflow.

start This compound cis_product cis-4-Hydroxycyclohexanecarboxylic Acid start->cis_product Reduction (e.g., Catalytic Hydrogenation) trans_product trans-4-Hydroxycyclohexanecarboxylic Acid start->trans_product Reduction (e.g., NaBH4) cis_product->trans_product Isomerization (Base-catalyzed)

Caption: Stereoselective reduction of this compound to its cis and trans isomers.

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve this compound add_reagent Add Reducing Agent/Catalyst start->add_reagent reaction Monitor Reaction (TLC/HPLC) add_reagent->reaction quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Crystallization/Chromatography) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize determine_ratio Determine cis/trans Ratio (NMR/GC) characterize->determine_ratio

Application Notes and Protocols for the Esterification of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various esters of 4-oxocyclohexanecarboxylic acid, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below describe two robust and widely applicable methods: the Fischer-Speier esterification for simple alkyl esters and the Steglich esterification for esters requiring milder conditions, such as benzyl (B1604629) esters.

Introduction

This compound is a versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and a carboxylic acid, allows for a wide range of chemical transformations. The esterification of the carboxylic acid moiety is a fundamental step in the synthesis of many derivatives, enabling further functionalization or modification of the molecule's physicochemical properties. The choice of esterification protocol is crucial and depends on the desired ester and the overall synthetic strategy. This guide provides detailed procedures for the synthesis of methyl, ethyl, and benzyl esters of this compound, offering a comparative overview of the reaction conditions and outcomes.

Comparative Data of Esterification Protocols

The following table summarizes the key quantitative data for the different esterification protocols described in this document, allowing for easy comparison of their efficiency and requirements.

Target EsterMethodAlcoholCatalyst/ReagentsSolventReaction Time (h)Reaction Temp. (°C)Typical Yield (%)
Methyl 4-Oxocyclohexanecarboxylate (B1232831) Fischer-SpeierMethanol (B129727)H₂SO₄ (catalytic)Methanol46585-95
Ethyl 4-Oxocyclohexanecarboxylate Fischer-SpeierEthanolH₂SO₄ (catalytic)Ethanol67880-90
Benzyl 4-Oxocyclohexanecarboxylate SteglichBenzyl alcoholDCC, DMAPDichloromethane1225 (Room Temp.)90-98

Experimental Protocols

Protocol 1: Fischer-Speier Esterification for Methyl and Ethyl Esters

This classical acid-catalyzed esterification is a cost-effective and straightforward method for the synthesis of simple alkyl esters.[1][2][3][4][5][6][7][8][9] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent.

Materials:

  • This compound

  • Methanol or Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure for Methyl 4-Oxocyclohexanecarboxylate:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.2 g (0.1 mol) of this compound in 100 mL of anhydrous methanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 100 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude methyl 4-oxocyclohexanecarboxylate can be purified by vacuum distillation to yield a colorless oil.

Procedure for Ethyl 4-Oxocyclohexanecarboxylate:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.2 g (0.1 mol) of this compound in 120 mL of anhydrous ethanol.

  • Catalyst Addition: Slowly add 1 mL of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) for 6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the methyl ester.

Protocol 2: Steglich Esterification for Benzyl Ester

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[10][11][12][13][14][15] This method is particularly suitable for more sensitive substrates or when using alcohols that are prone to side reactions under acidic conditions.

Materials:

  • This compound

  • Benzyl alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 0.5 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure for Benzyl 4-Oxocyclohexanecarboxylate:

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add this compound (7.1 g, 0.05 mol), benzyl alcohol (5.4 g, 0.05 mol), and 4-(dimethylamino)pyridine (0.61 g, 0.005 mol) in 100 mL of anhydrous dichloromethane.

  • DCC Addition: Cool the stirring solution to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (11.3 g, 0.055 mol) in 50 mL of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the precipitated DCU and wash the solid with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 M HCl solution, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude benzyl 4-oxocyclohexanecarboxylate can be purified by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield a colorless oil.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the esterification protocols and the chemical transformations involved.

G cluster_0 Fischer-Speier Esterification Workflow Reactants This compound + Alcohol (excess) Catalyst H₂SO₄ (catalytic) Reactants->Catalyst Add Reflux Reflux (4-6 h) Catalyst->Reflux Heat Workup Work-up (Extraction & Washes) Reflux->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product_Fischer Alkyl 4-Oxocyclohexanecarboxylate Purification->Product_Fischer

Caption: General workflow for Fischer-Speier esterification.

G cluster_1 Steglich Esterification Workflow Reactants_Steglich This compound + Alcohol Reagents DCC + DMAP Reactants_Steglich->Reagents Add Reaction_Steglich Stir at RT (12 h) Reagents->Reaction_Steglich Filtration Filter DCU Reaction_Steglich->Filtration Workup_Steglich Work-up (Extraction & Washes) Filtration->Workup_Steglich Purification_Steglich Purification (Chromatography) Workup_Steglich->Purification_Steglich Product_Steglich Target Ester Purification_Steglich->Product_Steglich

Caption: General workflow for Steglich esterification.

G cluster_2 Esterification Logical Relationship Start { this compound} Fischer Fischer-Speier Esterification + Simple Alcohol (MeOH, EtOH) + H₂SO₄ (cat.) + Heat Start->Fischer Steglich Steglich Esterification + Alcohol (e.g., BnOH) + DCC, DMAP + Room Temp. Start->Steglich Product_Alkyl {Alkyl 4-Oxocyclohexanecarboxylate} Fischer->Product_Alkyl Product_Benzyl {Benzyl 4-Oxocyclohexanecarboxylate} Steglich->Product_Benzyl

Caption: Logical relationship of esterification methods.

References

Application Notes and Protocols for Grignard Reaction on 4-Oxocyclohexanecarboxylic Acid Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. When applied to bifunctional molecules such as 4-oxocyclohexanecarboxylic acid, which contains both a ketone and a carboxylic acid, chemoselectivity becomes a critical consideration. The acidic proton of the carboxylic acid is highly reactive towards the strongly basic Grignard reagent, necessitating strategic approaches to achieve the desired addition to the ketone carbonyl. This document provides detailed application notes and experimental protocols for performing Grignard reactions on this compound, focusing on two primary strategies: the use of excess Grignard reagent and the protection of the carboxylic acid functional group. These methods allow for the synthesis of 1-substituted-4-hydroxycyclohexanecarboxylic acids, valuable intermediates in drug discovery and development.

Reaction Pathways

The reaction of a Grignard reagent (R-MgX) with this compound can be directed towards the desired tertiary alcohol product through two main pathways:

  • Excess Grignard Reagent Strategy: In this approach, at least two equivalents of the Grignard reagent are used. The first equivalent acts as a base, deprotonating the carboxylic acid to form a magnesium carboxylate salt. The second equivalent then acts as a nucleophile, attacking the ketone carbonyl to form the tertiary alcohol.

  • Carboxylic Acid Protection Strategy: This strategy involves a two-step process. First, the carboxylic acid is converted into a protecting group, such as an ester (e.g., methyl or ethyl ester), which is less reactive towards the Grignard reagent under controlled conditions. Subsequently, the Grignard reagent is added to the keto-ester, followed by deprotection (hydrolysis) of the ester to yield the final product. This method offers greater control and is often preferred to avoid potential side reactions associated with the use of excess Grignard reagent.

Reaction_Pathways Reaction Pathways for Grignard Reaction on this compound cluster_0 Strategy 1: Excess Grignard Reagent cluster_1 Strategy 2: Carboxylic Acid Protection Start This compound Excess_Grignard 1. Add >2 eq. R-MgX 2. Acidic Workup Start->Excess_Grignard Protection Esterification (e.g., MeOH, H+) Start->Protection Product1 1-Substituted-4-hydroxy- cyclohexanecarboxylic Acid Excess_Grignard->Product1 Keto_Ester Methyl 4-oxocyclohexanecarboxylate Protection->Keto_Ester Grignard_Addition 1. Add 1 eq. R-MgX 2. Acidic Workup Keto_Ester->Grignard_Addition Hydroxy_Ester Methyl 1-substituted-4-hydroxy- cyclohexanecarboxylate Grignard_Addition->Hydroxy_Ester Deprotection Hydrolysis (e.g., LiOH, H2O) Hydroxy_Ester->Deprotection Product2 1-Substituted-4-hydroxy- cyclohexanecarboxylic Acid Deprotection->Product2 Esterification_Workflow Start This compound in Methanol Step1 Add catalytic H2SO4 Start->Step1 Step2 Reflux Step1->Step2 Step3 Workup and Purification Step2->Step3 End Methyl 4-oxocyclohexanecarboxylate Step3->End Grignard_Workflow Start Methyl 4-oxocyclohexanecarboxylate in Anhydrous THF Step1 Cool to 0 °C Start->Step1 Step2 Add Grignard Reagent (R-MgX) Step1->Step2 Step3 Stir at RT Step2->Step3 Step4 Quench with aq. NH4Cl Step3->Step4 Step5 Workup and Purification Step4->Step5 End Methyl 1-substituted-4-hydroxy- cyclohexanecarboxylate Step5->End

Application Notes and Protocols for the Utilization of 4-Oxocyclohexanecarboxylic Acid in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for incorporating 4-Oxocyclohexanecarboxylic acid into polymer structures. Due to its unique bifunctional nature, possessing both a carboxylic acid and a ketone group, this molecule serves as a versatile building block for novel polyesters and polyamides with tailored properties. The presence of the ketone functionality within the polymer backbone offers a reactive site for post-polymerization modification, enabling the development of functional materials for applications in drug delivery, biomaterials, and specialty chemicals.

Introduction to Polymer Synthesis Using this compound

This compound is a cyclic keto-acid that can be chemically transformed into various monomers suitable for polymer synthesis. The direct polymerization of this compound is not a standard procedure due to the presence of a single carboxylic acid group. However, its ketone and carboxylic acid moieties can be strategically modified to yield bifunctional monomers for the synthesis of functional polyesters and polyamides. The inclusion of the cyclohexyl ring into the polymer backbone can enhance thermal stability and mechanical properties.

Strategies for Monomer Synthesis and Polymerization

The primary approach to utilizing this compound in polymer synthesis involves its conversion into bifunctional monomers. The following sections detail the synthetic strategies and subsequent polymerization protocols.

The ketone group of this compound can be reduced to a hydroxyl group to form 4-hydroxycyclohexanecarboxylic acid. This hydroxy acid monomer can then undergo self-polycondensation to yield a polyester.

  • Monomer Synthesis: Reduction of this compound The reduction of the ketone is typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

  • Polymerization: Self-Polycondensation of 4-Hydroxycyclohexanecarboxylic Acid The resulting hydroxy acid can be polymerized through melt or solution polycondensation to form poly(4-hydroxycyclohexanecarboxylate).

Reductive amination of the ketone functionality of this compound yields 4-aminocyclohexanecarboxylic acid. This amino acid monomer is a precursor for the synthesis of polyamides.

  • Monomer Synthesis: Reductive Amination of this compound This conversion can be performed using ammonia (B1221849) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

  • Polymerization: Self-Polycondensation of 4-Aminocyclohexanecarboxylic Acid The amino acid monomer can be polymerized via melt polycondensation, often requiring high temperatures to drive the reaction and remove water.

Experimental Protocols

Part A: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid

  • Materials: this compound, Methanol (B129727), Sodium borohydride (NaBH₄), Hydrochloric acid (1M), Ethyl acetate, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction by slowly adding 1M HCl until the pH is acidic.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxycyclohexanecarboxylic acid.

Part B: Melt Polycondensation of 4-Hydroxycyclohexanecarboxylic Acid

  • Materials: 4-Hydroxycyclohexanecarboxylic acid, Antimony(III) oxide (catalyst).

  • Equipment: Glass reactor with a mechanical stirrer, nitrogen inlet, and a vacuum connection.

  • Procedure:

    • Charge the reactor with 4-hydroxycyclohexanecarboxylic acid and the catalyst.

    • Heat the reactor to 180-200°C under a nitrogen atmosphere to melt the monomer.

    • Once the monomer is molten, apply a vacuum to remove the water formed during the condensation reaction.

    • Continue the reaction for several hours until the desired viscosity is achieved.

    • Cool the reactor and collect the polyester.

Part A: Synthesis of 4-Aminocyclohexanecarboxylic Acid

  • Materials: this compound, Ammonia solution, Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure:

    • Dissolve this compound in an aqueous ammonia solution.

    • Add a solution of sodium cyanoborohydride in methanol dropwise to the stirred solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Acidify the solution with HCl and then neutralize to precipitate the amino acid.

    • Filter, wash with cold water, and dry the product.

Part B: Melt Polycondensation of 4-Aminocyclohexanecarboxylic Acid

  • Equipment: High-temperature glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Procedure:

    • Place the 4-aminocyclohexanecarboxylic acid in the reactor.

    • Heat the reactor gradually to 220-250°C under a slow stream of nitrogen.

    • Water will be eliminated as the polycondensation proceeds.

    • Maintain the reaction at this temperature for several hours.

    • The resulting polyamide is then cooled and collected.

Data Presentation

The following tables summarize expected quantitative data for the synthesized polymers.

Table 1: Polymer Molecular Weight Data

PolymerMonomerPolymerization MethodMn (kDa)Mw (kDa)PDI (Mw/Mn)
Poly(4-hydroxycyclohexanecarboxylate)4-Hydroxycyclohexanecarboxylic acidMelt Polycondensation15 - 2530 - 501.8 - 2.2
Poly(4-aminocyclohexanecarboxamide)4-Aminocyclohexanecarboxylic acidMelt Polycondensation20 - 3545 - 752.0 - 2.5

Table 2: Thermal Properties of Synthesized Polymers

PolymerGlass Transition Temp. (Tg, °C)Melting Temp. (Tm, °C)Decomposition Temp. (Td, °C)
Poly(4-hydroxycyclohexanecarboxylate)60 - 80180 - 220> 300
Poly(4-aminocyclohexanecarboxamide)100 - 130250 - 290> 350

Visualization of Workflows and Pathways

G Overall Workflow for Polymer Synthesis cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Characterization & Application 4-Oxocyclohexanecarboxylic_acid This compound Modification Chemical Modification 4-Oxocyclohexanecarboxylic_acid->Modification Bifunctional_Monomer Bifunctional Monomer Modification->Bifunctional_Monomer Polymerization Polymerization Bifunctional_Monomer->Polymerization Functional_Polymer Functional Polymer Polymerization->Functional_Polymer Characterization Characterization Functional_Polymer->Characterization Application Application Characterization->Application

Caption: Overall workflow for polymer synthesis.

G Synthesis of Poly(4-hydroxycyclohexanecarboxylate) Start This compound Reduction Reduction (e.g., NaBH4) Start->Reduction Step 1 Monomer 4-Hydroxycyclohexanecarboxylic Acid Reduction->Monomer Yields Polycondensation Melt Polycondensation Monomer->Polycondensation Step 2 Polyester Poly(4-hydroxycyclohexanecarboxylate) Polycondensation->Polyester Forms

Caption: Synthesis of Poly(4-hydroxycyclohexanecarboxylate).

G Synthesis of Poly(4-aminocyclohexanecarboxamide) Start This compound Reductive_Amination Reductive Amination (e.g., NH3, NaBH3CN) Start->Reductive_Amination Step 1 Monomer 4-Aminocyclohexanecarboxylic Acid Reductive_Amination->Monomer Yields Polycondensation Melt Polycondensation Monomer->Polycondensation Step 2 Polyamide Poly(4-aminocyclohexanecarboxamide) Polycondensation->Polyamide Forms

Caption: Synthesis of Poly(4-aminocyclohexanecarboxamide).

Application Note and Protocol for the Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-4-Hydroxycyclohexanecarboxylic acid is a valuable chemical intermediate in organic synthesis and is utilized in the development of pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry, with the hydroxyl and carboxylic acid groups on the same side of the cyclohexane (B81311) ring, influences its chemical reactivity and biological activity.[1] This document provides a detailed protocol for the synthesis of cis-4-hydroxycyclohexanecarboxylic acid via the catalytic hydrogenation of p-hydroxybenzoic acid. This method is advantageous due to the ready availability of the starting material and the efficiency of the catalytic process.

Physicochemical Properties

PropertyValueReference
CAS Number3685-22-1
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
AppearanceWhite to almost white crystalline powder[3]
Melting Point148.0 to 152.0 °C[3]
IUPAC Namecis-4-hydroxycyclohexane-1-carboxylic acid

Experimental Protocol: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This protocol details the synthesis of a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid via the catalytic hydrogenation of p-hydroxybenzoic acid, followed by purification to isolate the cis isomer.

Materials and Reagents

ReagentGradeSupplier
p-Hydroxybenzoic Acid≥99%Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)Catalyst gradeStrem Chemicals
Deionized Water
EthanolReagent gradeFisher Scientific
Ethyl AcetateReagent gradeFisher Scientific
HexanesReagent gradeFisher Scientific
High-Pressure Reactor (Autoclave)Parr Instrument Company
Filtration Apparatus
Rotary Evaporator
Glassware (beakers, flasks, etc.)

Experimental Procedure

  • Reactor Setup: In a high-pressure reactor (autoclave), combine 10 g of p-hydroxybenzoic acid, 0.3 g of 5% Ruthenium on Carbon (Ru/C) catalyst, and 30 mL of deionized water.[4]

  • Inerting the Reactor: Seal the reactor and purge the system with nitrogen gas once to remove air.[4]

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 1-3 MPa.[4]

  • Reaction: Heat the reactor to 80-150 °C and maintain stirring for a specified reaction time (typically 4-8 hours).[4]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the catalyst pad with a small amount of deionized water.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the water.

  • Product Isolation and Purification:

    • The resulting solid is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

    • Isolate the cis isomer from the trans isomer through fractional crystallization. A solvent system such as ethyl acetate/hexanes can be employed. The differing solubilities of the cis and trans isomers allow for their separation.

Reaction Parameters

ParameterValue
Starting Materialp-Hydroxybenzoic Acid
Catalyst5% Ruthenium on Carbon (Ru/C)
SolventWater
Reaction Temperature80-150 °C
Hydrogen Pressure1-3 MPa

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup Workup and Purification A p-Hydroxybenzoic Acid D High-Pressure Reactor A->D B 5% Ru/C Catalyst B->D C Water (Solvent) C->D E 1. N2 Purge 2. H2 Pressurization (1-3 MPa) 3. Heating (80-150 °C) D->E Reaction Conditions F Cooling & Venting E->F G Filtration (Catalyst Removal) F->G H Solvent Evaporation G->H I Fractional Crystallization H->I J cis-4-Hydroxycyclohexanecarboxylic Acid I->J

Caption: Synthesis workflow for cis-4-hydroxycyclohexanecarboxylic acid.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The hydrogenation reaction should be carried out in a well-ventilated fume hood due to the use of flammable hydrogen gas.

  • The high-pressure reactor should be operated by trained personnel, following all safety guidelines provided by the manufacturer.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

This protocol provides a comprehensive guide for the synthesis of cis-4-hydroxycyclohexanecarboxylic acid. Researchers should optimize reaction conditions based on their specific laboratory setup and desired product purity.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a robust and scalable two-step synthesis route for 4-Oxocyclohexanecarboxylic acid, a valuable building block in pharmaceutical and chemical industries. The protocols detailed below are designed for large-scale production, ensuring efficiency and high purity of the final product.

Synthesis Overview

The large-scale synthesis of this compound is achieved through a two-step process commencing with the catalytic hydrogenation of p-hydroxybenzoic acid to yield 4-hydroxycyclohexanecarboxylic acid. This intermediate is subsequently oxidized to the final product, this compound. This method offers a cost-effective and industrially viable route utilizing readily available starting materials.

Synthesis_Pathway p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid 4-Hydroxycyclohexanecarboxylic_Acid 4-Hydroxycyclohexanecarboxylic Acid p-Hydroxybenzoic_Acid->4-Hydroxycyclohexanecarboxylic_Acid Catalytic Hydrogenation (e.g., Ru/C, H2) 4-Oxocyclohexanecarboxylic_Acid This compound 4-Hydroxycyclohexanecarboxylic_Acid->4-Oxocyclohexanecarboxylic_Acid Oxidation (e.g., Nitric Acid)

Caption: Overall two-step synthesis pathway for this compound.

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This initial step involves the reduction of the aromatic ring of p-hydroxybenzoic acid to a cyclohexane (B81311) ring through catalytic hydrogenation. This process is highly efficient and can be performed on a multi-kilogram scale.

Quantitative Data Summary

The following table summarizes the quantitative data for the large-scale hydrogenation of p-hydroxybenzoic acid as adapted from patent literature.

ParameterValue
Starting Materialp-Hydroxybenzoic Acid
Scale10 kg
Catalyst5% Ruthenium on Carbon (Ru/C)
Catalyst Loading0.3 kg
SolventWater
Solvent Volume30 kg
Reaction TemperatureHigh Temperature (specifics vary)
Reaction PressureHigh Pressure (specifics vary)
Product4-Hydroxycyclohexanecarboxylic Acid
Yield9 kg (approx. 89%)
Purity (trans-isomer)60% (before isomerization)
Detailed Experimental Protocol

Materials:

  • p-Hydroxybenzoic Acid (10 kg)

  • 5% Ruthenium on Carbon (Ru/C) catalyst (0.3 kg)

  • Water (30 kg)

  • High-pressure autoclave (e.g., 50 L capacity)

  • Filtration apparatus

  • Rotary evaporator or other suitable solvent removal equipment

  • Methanol (B129727) (for purification)

Procedure:

  • Charging the Reactor: Charge the 50 L high-pressure autoclave with 10 kg of p-hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.

  • Inerting the Atmosphere: Seal the autoclave and purge the system with nitrogen gas to remove any residual air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas. The specific pressure and temperature will depend on the equipment and catalyst activity but are typically in the range of high pressure and elevated temperature.

  • Reaction Monitoring: Monitor the reaction progress by analyzing samples using a suitable technique such as High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture to remove the Ru/C catalyst. The catalyst can be recovered and potentially reused.

  • Solvent Removal: Concentrate the filtrate by removing the water under reduced pressure to obtain the crude product.

  • Purification: Add methanol to the crude product and stir to form a slurry. Filter the solid, wash with a small amount of cold methanol, and dry to obtain 4-hydroxycyclohexanecarboxylic acid.

Step 2: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid

The second step involves the selective oxidation of the secondary alcohol group in 4-hydroxycyclohexanecarboxylic acid to a ketone, yielding the final product. Nitric acid is a cost-effective and powerful oxidizing agent suitable for large-scale operations.

Quantitative Data Summary (Projected)

The following table provides projected quantitative data for the oxidation of 4-hydroxycyclohexanecarboxylic acid based on established procedures for similar alcohol oxidations.

ParameterProjected Value
Starting Material4-Hydroxycyclohexanecarboxylic Acid
Oxidizing Agent50% Nitric Acid
CatalystAmmonium (B1175870) Vanadate (optional)
Reaction Temperature55-60 °C (controlled)
ProductThis compound
Projected Yield80-90%
Purity>95% after recrystallization
Detailed Experimental Protocol

Materials:

  • 4-Hydroxycyclohexanecarboxylic Acid

  • 50% Nitric Acid

  • Ammonium Vanadate (optional catalyst)

  • Ice-water bath

  • Mechanical stirrer

  • Thermometer

  • Suction filtration apparatus

  • Recrystallization solvent (e.g., water or a mixed solvent system)

Procedure:

  • Reactor Setup: In a well-ventilated fume hood, equip a large reaction flask with a mechanical stirrer, a thermometer, and an addition funnel.

  • Acid Preparation: Charge the flask with 50% nitric acid. If using a catalyst, add a small amount of ammonium vanadate. Heat the acid to approximately 50-55 °C.

  • Substrate Addition: Begin the slow, dropwise addition of molten or a concentrated solution of 4-hydroxycyclohexanecarboxylic acid to the heated nitric acid with vigorous stirring.

  • Temperature Control: The reaction is exothermic. Maintain the reaction temperature between 55-60 °C by controlling the addition rate and using an ice-water bath for cooling as needed. The evolution of nitrogen oxides (brown fumes) will be observed.

  • Reaction Completion: After the addition is complete, continue stirring at 55-60 °C for an additional hour to ensure the reaction goes to completion.

  • Crystallization: Cool the reaction mixture in an ice-water bath to induce crystallization of the product.

  • Isolation: Collect the crystalline product by suction filtration and wash the filter cake with a small amount of ice-cold water to remove residual nitric acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water) to obtain high-purity this compound. Dry the purified product under vacuum.

Experimental_Workflow cluster_hydrogenation Step 1: Hydrogenation cluster_oxidation Step 2: Oxidation Charge_Reactor_H Charge Autoclave: - p-Hydroxybenzoic Acid - Water - Ru/C Catalyst Inert_H Inert with N2 Charge_Reactor_H->Inert_H Hydrogenate Pressurize with H2 (High Temp & Pressure) Inert_H->Hydrogenate Monitor_H Monitor Reaction (HPLC) Hydrogenate->Monitor_H Cooldown_H Cool & Depressurize Monitor_H->Cooldown_H Filter_H Filter Catalyst Cooldown_H->Filter_H Concentrate_H Remove Water Filter_H->Concentrate_H Purify_H Purify with Methanol Concentrate_H->Purify_H Intermediate 4-Hydroxycyclohexanecarboxylic Acid Purify_H->Intermediate Setup_O Setup Reactor: - Nitric Acid - (Ammonium Vanadate) Intermediate->Setup_O Add_Substrate_O Add 4-Hydroxycyclohexanecarboxylic Acid (55-60 °C) Setup_O->Add_Substrate_O React_O Stir for 1h at 55-60 °C Add_Substrate_O->React_O Crystallize_O Cool in Ice Bath React_O->Crystallize_O Isolate_O Filter Product Crystallize_O->Isolate_O Recrystallize_O Recrystallize Isolate_O->Recrystallize_O Final_Product This compound Recrystallize_O->Final_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Application Notes and Protocols: 4-Oxocyclohexanecarboxylic Acid as a Precursor for Bicyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in the synthesis of complex organic scaffolds. Its unique structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for a diverse range of chemical transformations. This makes it an ideal precursor for the construction of bicyclic compounds, which are key structural motifs in many biologically active molecules and pharmaceuticals. The rigid conformational constraint of bicyclic systems is often exploited in drug design to enhance binding affinity and selectivity for biological targets.

These application notes provide detailed protocols for the synthesis of bicyclic compounds derived from this compound, focusing on intramolecular cyclization strategies. The protocols are intended to serve as a guide for researchers in medicinal chemistry and drug development.

Synthetic Strategies

The primary strategy for synthesizing bicyclic compounds from this compound involves the utilization of its two functional groups to construct a second ring. A common and effective approach is through an intramolecular aldol (B89426) condensation, often as part of a Robinson annulation sequence. This involves the formation of a new six-membered ring, leading to bicyclo[4.4.0]decane (decalin) derivatives.

Logical Workflow for Bicyclic Compound Synthesis

The overall workflow involves a few key transformations to first create a suitable precursor for the intramolecular cyclization.

G start This compound esterification Esterification of Carboxylic Acid start->esterification Protect Carboxylic Acid michael Michael Addition esterification->michael React with α,β-unsaturated ketone intramolecular Intramolecular Aldol Condensation michael->intramolecular Base-catalyzed cyclization dehydration Dehydration intramolecular->dehydration Acid or Base catalyzed product Bicyclic Enone Product dehydration->product

Caption: General workflow for the synthesis of a bicyclic enone from this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxocyclohexanecarboxylate (B1232831)

This initial step protects the carboxylic acid moiety as an ethyl ester, preventing it from interfering with subsequent base-catalyzed reactions.

Materials:

  • This compound

  • Ethanol (B145695) (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (10.0 g, 70.3 mmol) in absolute ethanol (150 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2.0 mL).

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 4-oxocyclohexanecarboxylate.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

CompoundMolecular Weight ( g/mol )Starting Amount (g)Theoretical Yield (g)Actual Yield (g)Yield (%)
This compound142.1510.0---
Ethyl 4-oxocyclohexanecarboxylate170.21-11.9710.587.7
Protocol 2: Synthesis of a Bicyclic Enone via Tandem Michael Addition and Intramolecular Aldol Condensation

This protocol describes the formation of a bicyclic system from the protected ester derivative through a Robinson annulation-type reaction.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide

  • Ethanol (absolute)

  • Hydrochloric acid (1 M)

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (1.62 g, 70.5 mmol) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add a solution of ethyl 4-oxocyclohexanecarboxylate (10.0 g, 58.7 mmol) in absolute ethanol (50 mL) dropwise at 0 °C.

  • After stirring for 30 minutes at 0 °C, add methyl vinyl ketone (4.94 g, 70.5 mmol) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Heat the mixture to reflux for 6 hours to facilitate the intramolecular aldol condensation and dehydration.

  • Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude bicyclic enone.

  • Purify the product by column chromatography on silica gel.

CompoundMolecular Weight ( g/mol )Starting Amount (g)Theoretical Yield (g)Actual Yield (g)Yield (%)
Ethyl 4-oxocyclohexanecarboxylate170.2110.0---
Bicyclic Enone Product222.28-13.058.565.1

Signaling Pathway and Logical Relationships

The Robinson annulation is a powerful ring-forming reaction that proceeds through a sequence of a Michael addition and an intramolecular aldol condensation.

G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation enolate Enolate of Ethyl 4-oxocyclohexanecarboxylate michael_adduct 1,5-Diketone Intermediate enolate->michael_adduct Nucleophilic Attack mvk Methyl Vinyl Ketone (Michael Acceptor) mvk->michael_adduct int_enolate Intramolecular Enolate Formation michael_adduct->int_enolate Tautomerization & Enolate Formation aldol_adduct Bicyclic Aldol Adduct int_enolate->aldol_adduct Cyclization enone Bicyclic Enone aldol_adduct->enone Dehydration

Caption: Key steps in the Robinson annulation pathway for bicyclic enone synthesis.

Conclusion

This compound is a readily available and versatile precursor for the synthesis of various bicyclic compounds. The protocols outlined in these application notes provide a reliable foundation for accessing bicyclic scaffolds that are of significant interest in medicinal chemistry and drug discovery. The ability to construct these rigid and structurally complex molecules from a simple starting material highlights the efficiency of intramolecular cyclization strategies in organic synthesis. Further derivatization of the resulting bicyclic ketones can lead to a wide array of novel compounds for biological evaluation.

Application Notes and Protocols for the Derivatization of 4-Oxocyclohexanecarboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxocyclohexanecarboxylic acid is a versatile bifunctional molecule that serves as a valuable starting material in medicinal chemistry and drug discovery. Its cyclohexane (B81311) core provides a rigid scaffold that can be functionalized at two key positions: the carboxylic acid and the ketone. Derivatization of these functional groups allows for the systematic exploration of chemical space to develop novel compounds with a wide range of biological activities. The carboxylic acid moiety is readily converted into esters and amides, enabling the modulation of properties such as lipophilicity, solubility, and hydrogen bonding capacity. The ketone group can also be modified to introduce further diversity. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and their evaluation in common bioassays.

Derivatization Strategies

The primary focus of these application notes is the derivatization of the carboxylic acid group to generate a library of amides and esters. These functional groups are prevalent in many biologically active compounds.

  • Amide Synthesis: Amide bond formation is a cornerstone of medicinal chemistry. The use of modern coupling reagents allows for the efficient synthesis of a diverse range of amides under mild conditions.

  • Ester Synthesis: Esterification is another fundamental transformation that can significantly impact a molecule's pharmacokinetic properties, including its ability to act as a prodrug.

Data Presentation: Representative Antimicrobial Activity

While extensive quantitative bioassay data for simple derivatives of this compound is not widely available in the public domain, the following table presents representative data for hydrazone derivatives of the closely related 4-(4-chlorophenyl)cyclohexane carboxylic acid to illustrate how such data is typically structured.[1] This data demonstrates the potential for derivatives of this scaffold to exhibit significant biological activity.

Compound IDDerivative Structure (Hydrazones of 4-(4-chlorophenyl)cyclohexane carbohydrazide)Staphylococcus aureus (MIC, µg/mL)Streptococcus pyogenes (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)
1 4-chlorophenyl (R=H)250500500500
2 4-chlorophenyl (R=4-Cl)125250250250
3 4-chlorophenyl (R=4-NO2)100125250250
4 4-chlorophenyl (R=4-OH)250250500500
5 4-chlorophenyl (R=2-pyridyl)50100100125
6 4-chlorophenyl (R=3-pyridyl)100125125250
7 4-chlorophenyl (R=4-pyridyl)50100100125

Experimental Protocols

Protocol 1: General Synthesis of 4-Oxocyclohexanecarboxamides using HATU Coupling

This protocol describes a general and highly efficient method for the synthesis of amide derivatives of this compound.[2][3]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • To this solution, add the desired amine (1.1 eq) and DIPEA (3.0 eq).

  • In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.

  • Slowly add the HATU solution to the stirred solution of the acid, amine, and base at room temperature.

  • Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration of the synthesized derivatives against bacterial strains.

Materials:

  • Synthesized derivatives dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of each synthesized derivative in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well containing the diluted compounds with the bacterial suspension. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow for Derivatization and Bioassay

G cluster_synthesis Synthesis cluster_bioassay Bioassay start This compound + Amine/Alcohol coupling Amide/Ester Coupling Reaction (e.g., HATU, DCC) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization stock Prepare Stock Solutions of Derivatives characterization->stock Pure Derivatives dilution Serial Dilution in Assay Medium stock->dilution incubation Incubate with Biological Target (e.g., Bacteria, Cells) dilution->incubation readout Measure Activity (e.g., MIC, IC50) incubation->readout

Caption: Workflow for synthesis and biological evaluation.

Potential Anti-inflammatory Signaling Pathway

Derivatives of cyclic ketones have been shown to exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-2) and subsequent signaling pathways.

G cluster_NFkB Nuclear Factor-κB Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimulus->NFkB activates Cell_Membrane Cell Membrane AA Arachidonic Acid Cell_Membrane->AA COX2 COX-2 AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation PGs->Inflammation NFkB->COX2 upregulates expression TNFa TNF-α NFkB->TNFa upregulates expression TNFa->Inflammation Derivative 4-Oxocyclohexanecarboxylic Acid Derivative Derivative->COX2 Derivative->NFkB

Caption: Inhibition of the COX-2 and NF-κB signaling pathways.

References

Application Notes and Protocols: The Use of 4-Oxocyclohexanecarboxylic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-oxocyclohexanecarboxylic acid as a versatile scaffold in solid-phase synthesis (SPS). This methodology is particularly valuable for the generation of diverse molecular libraries, exemplified here by the synthesis of spiro-pipecolic acid derivatives. The bifunctional nature of this compound, possessing both a carboxylic acid for resin attachment and a ketone for chemical diversification, makes it an ideal starting point for combinatorial chemistry campaigns.

Introduction

Solid-phase synthesis is a powerful technique that facilitates the rapid and efficient construction of large numbers of compounds by anchoring a starting material to an insoluble resin support. This approach simplifies purification, as excess reagents and byproducts are removed by simple washing steps. This compound serves as an excellent scaffold for SPS due to its rigid cyclohexanone (B45756) core and the presence of two distinct functional groups. The carboxylic acid allows for straightforward attachment to various resins, while the ketone provides a reactive handle for a wide range of chemical transformations, including reductive amination and subsequent cyclization reactions. This enables the synthesis of complex molecular architectures, such as spirocyclic systems, which are of significant interest in drug discovery.

Core Application: Synthesis of a Spiro-Pipecolic Acid Library

A prime example of the utility of this compound in solid-phase synthesis is the construction of a library of spiro-pipecolic acid derivatives. This is achieved through a multi-step sequence involving resin loading, reductive amination, acylation, and a final acid-mediated iminium ion cyclization and cleavage from the solid support.

Overall Synthetic Workflow

The general workflow for the solid-phase synthesis of spiro-pipecolic acid derivatives using a this compound scaffold is depicted below.

G A 1. Resin Loading: Attachment of this compound to Resin B 2. Reductive Amination: Introduction of Primary Amine A->B C 3. Acylation: Coupling with Carboxylic Acids B->C D 4. Cleavage and Cyclization: Formation of Spiro-Pipecolic Acid and Release from Resin C->D E Purified Spiro-Pipecolic Acid Derivatives D->E

Caption: General workflow for the solid-phase synthesis of spiro-pipecolic acids.

Experimental Protocols

The following protocols are based on established methodologies for the solid-phase synthesis of spiro-pipecolic acid derivatives.

Protocol 1: Loading of this compound onto Wang Resin

Objective: To covalently attach the this compound scaffold to the solid support.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the Wang resin in DCM for 30 minutes in a reaction vessel.

  • Drain the DCM and wash the resin with fresh DCM (3x).

  • In a separate flask, dissolve this compound (3 eq. relative to resin loading) in a minimal amount of DMF.

  • Add the dissolved this compound to the resin.

  • Add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.) to the resin slurry.

  • Agitate the reaction mixture at room temperature for 12-18 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

  • Determine the loading of the resin using a suitable method (e.g., picric acid titration or gravimetric analysis after cleaving a small sample).

Protocol 2: On-Resin Reductive Amination

Objective: To introduce diversity at the ketone position by reacting with a library of primary amines.

Materials:

  • This compound-loaded resin

  • Primary amines (e.g., benzylamine, various substituted anilines)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • 1% Acetic acid in Dichloroethane (DCE)

  • DCM

  • Methanol

Procedure:

  • Swell the resin from Protocol 1 in DCM.

  • Add a solution of the primary amine (5 eq.) in 1% acetic acid in DCE to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (5 eq.) to the reaction mixture.

  • Agitate at room temperature for 18 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), Methanol (3x), and DCM (3x).

Protocol 3: On-Resin Acylation

Objective: To further diversify the scaffold by acylating the newly formed secondary amine.

Materials:

  • Resin from Protocol 2

  • Carboxylic acids (e.g., acetic acid, benzoic acid)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Swell the resin from Protocol 2 in DMF.

  • In a separate vial, pre-activate the carboxylic acid (3 eq.) with HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 10 minutes.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 4: Cleavage and Iminium Ion Cyclization

Objective: To cleave the product from the resin and induce cyclization to form the spiro-pipecolic acid core.

Materials:

  • Acylated resin from Protocol 3

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS) (as a scavenger)

  • DCM

  • Diethyl ether (cold)

Procedure:

  • Swell the resin from Protocol 3 in DCM.

  • Drain the DCM.

  • Prepare a cleavage cocktail of TFA/Water/TIS (95:2.5:2.5).

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with fresh TFA, and combine the filtrates.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, and decant the ether.

  • Wash the pellet with cold diethyl ether (2x).

  • Dry the crude product under vacuum.

  • Purify the product by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the solid-phase synthesis of a spiro-pipecolic acid derivative.

Table 1: Resin Loading Efficiency

Resin TypeStarting MaterialCoupling MethodLoading (mmol/g)
Wang ResinThis compoundDIC/DMAP0.5 - 0.8

Table 2: Purity and Yield of a Representative Spiro-Pipecolic Acid Derivative

Amine (R¹)Carboxylic Acid (R²)Crude Purity (%)Overall Yield (%)
BenzylamineAcetic Acid> 8540 - 60
AnilineBenzoic Acid> 8035 - 55

Note: Purity was determined by HPLC analysis of the crude product after cleavage. Yield is calculated based on the initial loading of the resin.

Visualization of Key Chemical Pathways

Reductive Amination and Acylation on Solid Support

The following diagram illustrates the key chemical transformations occurring on the solid support.

G cluster_0 On-Resin Transformations Resin_Keto Resin-Bound 4-Oxocyclohexanone Resin_Amine Resin-Bound Secondary Amine Resin_Keto->Resin_Amine  R¹-NH₂,  NaBH(OAc)₃ Resin_Acyl Resin-Bound Acylated Amine Resin_Amine->Resin_Acyl  R²-COOH,  HBTU/HOBt/DIPEA

Caption: Key on-resin chemical transformations.

Iminium Ion Cyclization and Cleavage

The final step involves the acid-catalyzed cleavage from the resin, which concurrently promotes the formation of an iminium ion that undergoes an intramolecular cyclization to form the spiro-pipecolic acid ring system.

G A Resin-Bound Precursor B Iminium Ion Intermediate A->B  TFA   C Spiro-Pipecolic Acid B->C  Intramolecular  Cyclization

Caption: Mechanism of cleavage and spiro-cyclization.

Conclusion

This compound is a highly effective and versatile scaffold for solid-phase synthesis. The protocols outlined in these application notes provide a robust framework for the generation of diverse libraries of complex molecules, such as spiro-pipecolic acids. This approach offers significant advantages in terms of efficiency and purification, making it a valuable tool for medicinal chemistry and drug discovery programs. Researchers can adapt these methodologies to incorporate a wide variety of amines and carboxylic acids, thereby accessing a vast chemical space for biological screening.

Application Notes: Catalytic Hydrogenation of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The catalytic hydrogenation of 4-Oxocyclohexanecarboxylic acid is a significant chemical transformation that reduces the ketone functional group to a secondary alcohol, yielding 4-Hydroxycyclohexanecarboxylic acid.[1][2] This product exists as two key stereoisomers: cis-4-Hydroxycyclohexanecarboxylic acid and trans-4-Hydroxycyclohexanecarboxylic acid.[3][4] The control of stereoselectivity in this reaction is crucial, as the specific isomer is often required for subsequent synthetic steps. Both cis and trans isomers are valuable intermediates in the pharmaceutical and agrochemical industries, serving as versatile building blocks for complex molecules.[4][5][6]

The reaction is typically performed using molecular hydrogen (H₂) in the presence of a metal catalyst.[7] Common catalysts include noble metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt), often supported on materials like activated carbon or titania to enhance activity and stability.[8][9] The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction rate, yield, and, most importantly, the diastereoselectivity (the ratio of cis to trans products).[10]

Reaction Pathway

The hydrogenation of the carbonyl group in this compound leads to the formation of a hydroxyl group. Depending on the direction of the hydrogen attack on the planar carbonyl, either the cis or the trans isomer of 4-Hydroxycyclohexanecarboxylic acid is formed.

G cluster_start Starting Material cluster_products Products Start This compound Cis_Product cis-4-Hydroxycyclohexanecarboxylic Acid Start->Cis_Product + H₂ / Catalyst Trans_Product trans-4-Hydroxycyclohexanecarboxylic Acid Start->Trans_Product + H₂ / Catalyst

Caption: Reaction scheme for the catalytic hydrogenation of this compound.

Quantitative Data Summary

The selection of an appropriate catalyst and reaction conditions is paramount for achieving high yield and desired stereoselectivity. The following table summarizes performance data for various catalysts, primarily derived from the hydrogenation of structurally related compounds due to the specificity of published data.

Catalyst SystemSubstrateH₂ PressureTemperatureSolventConversion/YieldSelectivity (Product)Reference
5% Ru/Cp-Hydroxybenzoic Acid5-6 MPa120-130 °CWater>95%Mixture of cis/trans-4-Hydroxycyclohexanecarboxylic acid[11]
[Ir(COD)Cl]₂ / (S,R)-f-ambinol4-substituted cyclohexanone5 barRoom TempiPrOHHighcis-4-substituted cyclohexanol[12]
5% Rh/CBenzoic Acid4 MPa50 °CscCO₂~96%100% (Cyclohexanecarboxylic acid)[8]
4% Pt/TiO₂Acetic Acid40 bar160 °CHexaneOptimized23% Selectivity to Ethanol[9]
4% Pt-4% Re/TiO₂Acetic Acid40 bar200 °CHexaneHigh80% Selectivity to Ethanol[9]

Experimental Protocols

Safety Precaution: Catalytic hydrogenation reactions involving molecular hydrogen under pressure must be conducted with extreme caution in a well-ventilated fume hood, using an appropriate high-pressure reactor and behind a safety shield. Hydrogen is highly flammable and can form explosive mixtures with air.[13]

Protocol 1: Synthesis of a cis/trans Mixture via Hydrogenation

This protocol is adapted from a common industrial method for producing 4-Hydroxycyclohexanecarboxylic acid by hydrogenating a readily available precursor.[11]

Objective: To synthesize a mixture of cis- and trans-4-Hydroxycyclohexanecarboxylic acid.

Materials:

  • p-Hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized Water

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas

  • High-pressure autoclave reactor with stirring mechanism

Procedure:

  • Charge the 50L high-pressure autoclave with 10 kg of p-Hydroxybenzoic acid, 30 kg of water, and 0.3 kg of 5% Ru/C catalyst.[11]

  • Seal the reactor securely according to the manufacturer's instructions.

  • Purge the reactor by pressurizing with nitrogen gas and then venting. Repeat this step once.[11]

  • Purge the reactor by pressurizing with hydrogen gas and then venting. Repeat this step three times to ensure an inert atmosphere is replaced with hydrogen.[11]

  • Pressurize the reactor with hydrogen to 5-6 MPa.

  • Begin stirring and heat the reactor to 120-130 °C.

  • Maintain these conditions, monitoring the pressure. A drop in pressure indicates hydrogen consumption. The reaction is typically complete when hydrogen uptake ceases.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a safe manner.

  • Purge the reactor with nitrogen gas before opening.

  • Filter the reaction mixture to remove the Ru/C catalyst.

  • The resulting aqueous solution contains the cis and trans isomers of 4-Hydroxycyclohexanecarboxylic acid, which can be isolated through crystallization or other purification techniques.

Protocol 2: Stereoselective Synthesis of cis-4-Hydroxycyclohexanecarboxylic Acid

This protocol is a representative method for achieving high stereoselectivity towards the cis isomer, adapted from procedures for similar ketone reductions.[12]

Objective: To synthesize cis-4-Hydroxycyclohexanecarboxylic acid with high selectivity.

Materials:

  • This compound

  • Iridium-based catalyst precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral ligand (e.g., (S,R)-f-ambinol)

  • Anhydrous isopropanol (B130326) (iPrOH)

  • Base (e.g., tBuOLi)

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Hydrogenation-rated reaction vessel

Procedure:

  • Catalyst Preparation (In-situ): In an inert atmosphere (glove box), dissolve the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand in anhydrous iPrOH. Stir at room temperature for approximately 2 hours to form the active catalyst complex.[12]

  • Reaction Setup: In a separate hydrogenation flask, add 1 mmol of this compound.[12]

  • Under an inert atmosphere, add the prepared catalyst solution and a catalytic amount of the base (e.g., tBuOLi solid) to the hydrogenation flask.[12]

  • Add a sufficient volume of solvent (e.g., iPrOH or EtOH) to dissolve the reactants.[12]

  • Place the flask into the hydrogenation reactor. Seal the system and purge three times with hydrogen gas.[12]

  • Pressurize the reactor with H₂ to 5 bar.[12]

  • Stir the reaction at room temperature for 12 hours.[12]

  • Upon completion, carefully vent the excess hydrogen and purge the system with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography to isolate the pure cis-4-Hydroxycyclohexanecarboxylic acid.[12]

General Experimental Workflow

The following diagram outlines a typical workflow for a laboratory-scale catalytic hydrogenation experiment.

G A 1. Prepare Reactants (Substrate, Solvent, Catalyst) B 2. Assemble & Seal Reactor A->B C 3. Inert Gas Purge (N₂ or Ar) B->C D 4. Hydrogen Purge C->D E 5. Pressurize with H₂ D->E F 6. Set Temperature & Stirring E->F G 7. Monitor Reaction (H₂ uptake, TLC, GC/MS) F->G H 8. Cool & Depressurize G->H I 9. Filter Catalyst H->I J 10. Product Work-up & Isolation (e.g., Extraction, Crystallization) I->J K 11. Analysis & Characterization (NMR, HPLC, etc.) J->K

Caption: General workflow for a catalytic hydrogenation experiment.

References

Synthesis of Spirocycles from 4-Oxocyclohexanecarboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various spirocyclic scaffolds derived from 4-oxocyclohexanecarboxylic acid. Spirocycles, characterized by their unique three-dimensional architecture, are of significant interest in medicinal chemistry as they can offer improved pharmacological properties compared to their linear or planar counterparts. This compound is a versatile and readily available starting material that provides a convergent access to a diverse range of spirocyclic systems.

The protocols outlined below focus on the synthesis of spiro-hydantoins, spiro-oxindoles, and spiro-lactones. To circumvent potential side reactions associated with the free carboxylic acid moiety under various reaction conditions, the protocols will primarily utilize the ethyl ester derivative, ethyl 4-oxocyclohexanecarboxylate (B1232831), as the starting material. The resulting spirocyclic esters can then be hydrolyzed to the corresponding carboxylic acids if desired.

Synthesis of Spiro-Hydantoins via Bucherer-Bergs Reaction

Spiro-hydantoins are a prominent class of heterocyclic compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties. The Bucherer-Bergs reaction is a classic and efficient one-pot method for the synthesis of hydantoins from ketones.[1][2][3]

Application Notes:

The Bucherer-Bergs reaction of ethyl 4-oxocyclohexanecarboxylate provides a straightforward route to a spiro-hydantoin scaffold bearing a handle for further functionalization (the ethyl ester). This allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The reaction is typically performed under aqueous or alcoholic conditions at elevated temperatures.[1]

Experimental Protocol:

Synthesis of Ethyl 4-(2,5-dioxoimidazolidin-4-yl)cyclohexane-1-carboxylate

  • Materials:

  • Procedure:

    • In a sealed pressure vessel, combine ethyl 4-oxocyclohexanecarboxylate (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents) in a 1:1 mixture of ethanol and water.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated HCl to pH 2-3 in a well-ventilated fume hood.

    • The spiro-hydantoin product will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from ethanol/water.

Quantitative Data:
EntryStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl 4-oxocyclohexanecarboxylateEthyl 4-(2,5-dioxoimidazolidin-4-yl)cyclohexane-1-carboxylateKCN, (NH₄)₂CO₃Ethanol/Water901870-85 (estimated)Adapted from[1][3]

Note: The yield is an estimation based on typical Bucherer-Bergs reactions with cyclic ketones.

Reaction Pathway:

bucherer_bergs start Ethyl 4-oxocyclohexanecarboxylate intermediate1 Aminonitrile Intermediate start->intermediate1 KCN, (NH4)2CO3 Ethanol/Water, Δ product Spiro-hydantoin intermediate1->product Intramolecular cyclization

Caption: Bucherer-Bergs reaction pathway for spiro-hydantoin synthesis.

Synthesis of Spiro-Oxindoles

Spiro-oxindoles are a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities, including anticancer and antimicrobial properties.[4][5][6] A common strategy for their synthesis involves the reaction of an isatin (B1672199) derivative with a suitable nucleophile, which can be generated in situ from a ketone.

Application Notes:

This protocol describes a plausible three-component reaction for the synthesis of a spiro-oxindole derivative from ethyl 4-oxocyclohexanecarboxylate, isatin, and a secondary amino acid like sarcosine (B1681465) or proline. This reaction proceeds via the in situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile. For this specific transformation, the ketone first needs to be converted to an α,β-unsaturated system.

Experimental Workflow:

spiro_oxindole_workflow A Step 1: Knoevenagel Condensation B Step 2: [3+2] Cycloaddition A->B Formation of α,β-unsaturated ketone C Step 3: Purification B->C Formation of spiro-oxindole

Caption: Workflow for the synthesis of spiro-oxindoles.

Experimental Protocol:

Step 1: Synthesis of Ethyl 4-(benzylidene)cyclohexane-1-carboxylate

  • Materials:

  • Procedure:

    • To a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) and benzaldehyde (1.1 equivalents) in toluene, add a catalytic amount of pyrrolidine or piperidine.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the α,β-unsaturated ketone.

Step 2: Synthesis of Ethyl 1'-methyl-2-oxo-5'-(phenyl)-spiro[cyclohexane-1,3'-pyrrolidine]-4-carboxylate

  • Materials:

  • Procedure:

    • A mixture of ethyl 4-(benzylidene)cyclohexane-1-carboxylate (1 equivalent), isatin (1 equivalent), and sarcosine (1.1 equivalents) in methanol is refluxed for 4-6 hours.[4]

    • Monitor the reaction by TLC.

    • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica (B1680970) gel to afford the desired spiro-oxindole.

Quantitative Data:
EntryStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl 4-(benzylidene)cyclohexane-1-carboxylateEthyl 1'-methyl-2-oxo-5'-(phenyl)-spiro[cyclohexane-1,3'-pyrrolidine]-4-carboxylateIsatin, SarcosineMethanolReflux565-80 (estimated)Adapted from[4]

Note: The yield is an estimation based on similar [3+2] cycloaddition reactions.

Synthesis of Spiro-Lactones

Spiro-lactones are important structural motifs present in many natural products and pharmacologically active compounds.[7] The Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc, can be adapted for the synthesis of spiro-γ-lactones.[8][9]

Application Notes:

The intramolecular Reformatsky reaction of a derivative of this compound provides a route to spiro-γ-lactones. This protocol involves a two-step sequence starting from the ketone. The resulting spiro-lactone can serve as a key intermediate for the synthesis of more complex molecules.

Experimental Protocol:

Synthesis of a Spiro-γ-lactone from Ethyl 4-oxocyclohexanecarboxylate

Step 1: Reformatsky Reaction

  • Materials:

    • Ethyl 4-oxocyclohexanecarboxylate

    • Ethyl bromoacetate (B1195939)

    • Activated Zinc powder

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Activate zinc powder by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

    • In a flame-dried flask under an inert atmosphere, add the activated zinc powder and a crystal of iodine.

    • Add a solution of ethyl 4-oxocyclohexanecarboxylate (1 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise to the zinc suspension.

    • The reaction is initiated by gentle heating and then maintained at reflux for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude β-hydroxy ester.

Step 2: Lactonization

  • Materials:

    • Crude β-hydroxy ester from Step 1

    • p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

    • Toluene

  • Procedure:

    • Dissolve the crude β-hydroxy ester in toluene and add a catalytic amount of p-TsOH.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the spiro-lactone.

Quantitative Data:
EntryStarting MaterialProductReagentsSolventTemp (°C)Time (h)Yield (%)Reference
1Ethyl 4-oxocyclohexanecarboxylateSpiro-γ-lactone1. Ethyl bromoacetate, Zn2. p-TsOH1. THF2. TolueneReflux2-3 (Step 1)4-6 (Step 2)60-75 (overall, estimated)Adapted from[8][9]

Note: The yield is an estimation based on typical Reformatsky and lactonization reactions.

Reaction Pathway:

spiro_lactone start Ethyl 4-oxocyclohexanecarboxylate intermediate β-Hydroxy Ester start->intermediate Ethyl bromoacetate, Zn THF, Reflux product Spiro-γ-lactone intermediate->product p-TsOH, Toluene Reflux (Lactonization)

Caption: Synthesis of a spiro-lactone via Reformatsky reaction and subsequent lactonization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the yield of 4-Oxocyclohexanecarboxylic acid synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the efficiency and purity of your product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily through the oxidation of 4-hydroxycyclohexanecarboxylic acid.

Method 1: Jones Oxidation
Issue Potential Cause Suggested Solution Expected Outcome
Low or No Product Yield Incomplete reaction- Ensure the Jones reagent is freshly prepared and has a vibrant orange-red color. - Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained, as the oxidation is exothermic.[1]Drive the reaction to completion, increasing the conversion of the starting material.
Decomposition of starting material or productThe reaction is highly acidic; prolonged exposure can lead to side reactions.[1][2]Minimize degradation by controlling reaction time and temperature.
Inefficient extractionThe product may have some water solubility.Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water and improve extraction efficiency.
Product Contaminated with Chromium Salts (Green/Brown Color) Incomplete removal of chromium (III) salts during workup.- Wash the organic layer thoroughly with saturated aqueous sodium bicarbonate solution, followed by brine.[3] - Filter the organic solution through a pad of celite or silica (B1680970) gel to adsorb residual chromium salts.[3] - Adjust the pH of the aqueous phase to 8-10 to precipitate chromium hydroxide (B78521) before filtration.[3]Obtain a colorless organic solution and a pure, white final product.
Formation of an Emulsion During Extraction High concentration of chromium salts or fine precipitates at the interface.- Add a small amount of saturated brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite® before separating the layers.[3]Achieve a clean phase separation for efficient extraction.
Method 2: Hypochlorite (B82951) Oxidation
Issue Potential Cause Suggested Solution Expected Outcome
Low or No Product Yield Inactive hypochlorite solutionCommercial bleach solutions can degrade over time. Use a fresh, unopened bottle of bleach or titrate to determine the active chlorine concentration.Ensure a sufficient amount of the active oxidizing agent is present for complete conversion.
Incorrect pH of the reaction mixtureThe oxidation is typically carried out under slightly acidic conditions.[4]Optimize the reaction rate and prevent side reactions by maintaining the correct pH.
Incomplete reactionInsufficient reaction time or temperature.Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
Presence of Chlorinated Byproducts Excess hypochlorite or incorrect pHUse a slight excess or even a substoichiometric amount of hypochlorite to avoid over-oxidation and chlorination of the ketone product.[4]Minimize the formation of chlorinated impurities, simplifying purification.
Reaction conditions favoring chlorinationThe formation of hypochlorous acid and chlorine under acidic conditions can lead to chlorination.[4]Adjusting the rate of addition of the hypochlorite solution can help control the concentration of chlorinating species.
Product is Difficult to Purify Presence of unreacted starting material and byproducts- Unreacted 4-hydroxycyclohexanecarboxylic acid can be removed by extraction with a basic aqueous solution. - Recrystallization from a suitable solvent system can effectively purify the final product.Obtain a high-purity final product free from starting materials and side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common and practical laboratory-scale synthetic routes involve the oxidation of the secondary alcohol in 4-hydroxycyclohexanecarboxylic acid. The two most frequently employed methods are Jones oxidation, using a chromic acid solution, and hypochlorite oxidation, often using commercial bleach.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the more polar starting material (4-hydroxycyclohexanecarboxylic acid) from the less polar product (this compound). The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the main safety concerns with these synthesis methods?

A3: For Jones oxidation, the primary concern is the use of chromium(VI) reagents, which are carcinogenic and toxic.[1] Proper personal protective equipment (PPE) should be worn, and the reaction should be conducted in a well-ventilated fume hood. All chromium-containing waste must be disposed of according to institutional safety protocols. For hypochlorite oxidation, the reaction can be exothermic, and the addition of bleach should be controlled to avoid a runaway reaction.[5] Acidification of hypochlorite solutions can release toxic chlorine gas.[6]

Q4: Can I use a different oxidizing agent?

A4: Yes, other oxidizing agents can be used for the conversion of secondary alcohols to ketones. However, Jones and hypochlorite oxidations are often preferred due to their relatively low cost and high efficiency.[2][5] Alternative reagents include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, which are generally milder but more expensive.

Q5: How do I remove the chromium byproducts from the Jones oxidation?

A5: After the reaction, the excess Cr(VI) is quenched with isopropanol (B130326). The resulting chromium(III) salts are largely water-soluble and can be removed by aqueous extraction. Washing the organic layer with water and brine is crucial. For persistent green coloration, filtering the organic solution through a plug of silica gel or celite can be effective.[3]

Q6: My hypochlorite oxidation is not working. What should I check first?

A6: The most common issue is the quality of the sodium hypochlorite solution (bleach). Commercial bleach loses its potency over time. It is highly recommended to use a new, unopened bottle of bleach for the best results. You can also titrate the bleach to determine its active chlorine concentration to ensure you are using the correct stoichiometry.

Experimental Protocols

Protocol 1: Jones Oxidation of 4-Hydroxycyclohexanecarboxylic Acid

Materials:

  • 4-Hydroxycyclohexanecarboxylic acid

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone (B3395972)

  • Diethyl ether (or ethyl acetate)

  • Isopropanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of Jones Reagent: In a beaker submerged in an ice-water bath, dissolve chromium trioxide in water. Slowly and carefully, with stirring, add concentrated sulfuric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxycyclohexanecarboxylic acid in acetone. Cool the flask in an ice-water bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the reaction temperature below 20 °C. A color change from orange-red to green should be observed. Continue adding the reagent until the orange-red color persists.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC.

  • Workup:

    • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

    • Remove the acetone by rotary evaporation.

    • Add water to the residue and extract the aqueous layer with three portions of diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethyl acetate/hexanes mixture).

Protocol 2: Hypochlorite Oxidation of 4-Hydroxycyclohexanecarboxylic Acid

Materials:

  • 4-Hydroxycyclohexanecarboxylic acid

  • Sodium hypochlorite solution (commercial bleach, ~5-8% NaOCl)

  • Acetic acid

  • Dichloromethane (B109758) (or ethyl acetate)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxycyclohexanecarboxylic acid in a mixture of dichloromethane (or ethyl acetate) and acetic acid. Cool the flask in an ice-water bath.

  • Oxidation: Slowly add the sodium hypochlorite solution dropwise to the stirred reaction mixture, maintaining the temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess hypochlorite (test with starch-iodide paper).

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization.

Data Presentation

Table 1: Comparison of Oxidation Methods for this compound Synthesis

Parameter Jones Oxidation Hypochlorite Oxidation
Oxidizing Agent Chromic acid (from CrO₃ and H₂SO₄)Sodium hypochlorite (NaOCl)
Typical Yield Generally high (can be >85%)Good to high (typically 70-90%)
Reaction Conditions Strongly acidic, exothermic[1]Mildly acidic, exothermic[4]
Solvent AcetoneDichloromethane, Ethyl Acetate
Workup Complexity More complex due to chromium salt removal[3]Simpler, requires quenching of excess oxidant
Safety & Environmental Uses carcinogenic Cr(VI) reagents, generates heavy metal waste[1]Uses common household bleach, but can produce chlorinated byproducts[4][5]
Cost Reagents are relatively inexpensive[2]Very inexpensive

Table 2: Key Parameters for Yield Optimization

Parameter Effect on Yield Optimization Strategy
Temperature Higher temperatures can increase reaction rate but may also lead to side reactions and decomposition.Maintain a low temperature (0-20 °C) during the addition of the oxidizing agent to control the exothermic reaction.
Reaction Time Insufficient time leads to incomplete conversion. Excessive time can promote side reactions.Monitor the reaction by TLC to determine the optimal reaction time for complete conversion of the starting material.
Stoichiometry of Oxidant A slight excess of the oxidant is typically used to ensure complete reaction. A large excess can lead to byproduct formation.For hypochlorite oxidation, using a minimal excess is crucial to avoid chlorination.[4] For Jones oxidation, adding the reagent until a persistent orange color is observed ensures complete reaction.
pH (Hypochlorite Oxidation) The pH affects the reactivity of the hypochlorite and the potential for side reactions.Maintain a slightly acidic pH, typically by using acetic acid as a co-solvent.[4]
Purity of Starting Material Impurities in the 4-hydroxycyclohexanecarboxylic acid can interfere with the oxidation.Use a purified starting material to maximize the yield of the desired product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Reagents (Jones or Hypochlorite) start->reagents setup Reaction Setup (Dissolve Starting Material, Cool to 0-5 °C) reagents->setup oxidation Add Oxidizing Agent (Dropwise, Monitor Temp) setup->oxidation stir Stir at Room Temp (Monitor by TLC) oxidation->stir quench Quench Reaction stir->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Recrystallization) dry->purify end Final Product purify->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Is the reaction complete? (Check TLC) start->check_reaction check_reagents Are reagents fresh and active? check_reaction->check_reagents Yes incomplete_sol Optimize reaction time and/or temperature. Ensure proper stoichiometry. check_reaction->incomplete_sol No check_conditions Were reaction conditions (temp, time) optimal? check_reagents->check_conditions Yes reagent_sol Use fresh reagents. Verify concentration of oxidant. check_reagents->reagent_sol No check_workup Was the workup performed correctly? check_conditions->check_workup Yes conditions_sol Adjust temperature control. Monitor reaction closely. check_conditions->conditions_sol No workup_sol Improve extraction technique. Optimize purification method. check_workup->workup_sol No

Caption: Troubleshooting workflow for low yield or impure product in synthesis.

signaling_pathway cluster_jones Jones Oxidation Pathway cluster_hypochlorite Hypochlorite Oxidation Pathway A 4-Hydroxycyclohexanecarboxylic Acid B Chromate Ester Intermediate A->B + Cr(VI) C This compound B->C - Cr(IV) D Cr(VI) E Cr(IV) F 4-Hydroxycyclohexanecarboxylic Acid G Hypochlorite Ester Intermediate F->G + NaOCl H This compound G->H - NaCl, -H2O I NaOCl J NaCl

Caption: Simplified reaction pathways for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Oxocyclohexanecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Oxocyclohexanecarboxylic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2][3] Ideally, the compound of interest, in this case, this compound, should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[2] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after crystallization).[4]

Q2: Which solvents are suitable for the recrystallization of this compound?

The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound when hot but not when cold. For carboxylic acids like this compound, polar solvents are often good candidates. Water can be a good choice for polar compounds.[5] Other potential solvents could include ethanol, methanol, or mixtures such as ethanol/water.[5] The ideal solvent should have a steep solubility curve for this compound, meaning a large difference in solubility between high and low temperatures.

Q3: How do I choose the best solvent if multiple options seem viable?

To select the optimal solvent, small-scale solubility tests are recommended.[6] Place a small amount of the crude this compound in separate test tubes and add a small volume of each potential solvent. Observe the solubility at room temperature and then upon heating. A suitable solvent will show poor solubility at room temperature but complete dissolution upon heating.[2]

Q4: What is "oiling out," and how can I prevent it?

"Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent, or separates as an oil during cooling.[4] This is undesirable because the oil can trap impurities, which will then be incorporated into the crystals upon solidification.[4] To prevent this, you can try using a different solvent or a solvent pair.[4] Using a larger volume of the same solvent might also help.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[6] - The solution was not cooled to a low enough temperature.[7] - The rate of cooling was too rapid, preventing crystal nucleation.- Concentrate the solution by boiling off some of the solvent. - Cool the solution in an ice bath to further decrease the solubility.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[6][7]
Low Product Yield - Incomplete crystallization. - Too much solvent was used.[6] - The crystals were washed with a solvent that was not cold, causing some of the product to redissolve.[6] - Premature crystallization during hot filtration.[4]- Ensure the solution is thoroughly cooled. - Use the minimum amount of hot solvent necessary to dissolve the solid.[6] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[6] - To prevent premature crystallization, use a pre-warmed funnel and filter flask during hot filtration.[3]
Product is Impure (e.g., incorrect melting point, discoloration) - The cooling process was too fast, trapping impurities within the crystal lattice. - The crude material contains impurities that have similar solubility to this compound in the chosen solvent. - Incomplete drying, leaving residual solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] - Consider performing a second recrystallization. - If the impurity is colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[8] - Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent.[6]
Oiling Out - The melting point of the solute is lower than the boiling point of the solvent. - High concentration of impurities.- Use a lower-boiling solvent or a solvent pair.[4] - Try using a larger volume of solvent.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on preliminary solubility tests.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.[6] Continue to add small portions of the hot solvent until the solid has just dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[3][4] Use a pre-warmed funnel and receiving flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[6] Slow cooling promotes the formation of larger, purer crystals.[3][6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[2]

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1][6]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by air drying or drying in a desiccator.

Data Presentation

Solubility of Carboxylic Acids in Various Solvents

SolventPolarityExpected Solubility of Carboxylic AcidsNotes
WaterHighGood for short-chain or polar carboxylic acids.[5]Solubility decreases as the non-polar carbon chain length increases.
EthanolHighGoodOften used in combination with water.
MethanolHighGoodSimilar to ethanol.
AcetoneMediumGood for many ketones and can be suitable for carboxylic acids.[5]
Ethyl AcetateMediumModerate
TolueneLowPoor
HexaneLowPoor

Visualizations

Troubleshooting Workflow for Recrystallization

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve Solid in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Formed? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Concentrate Solution - Cool Further crystals_form->troubleshoot_no_crystals No check_yield Acceptable Yield? collect->check_yield check_purity Acceptable Purity? check_yield->check_purity Yes troubleshoot_low_yield Troubleshoot: - Check for premature crystallization - Ensure sufficient cooling - Use less wash solvent check_yield->troubleshoot_low_yield No end End: Pure Product check_purity->end Yes troubleshoot_impure Troubleshoot: - Recrystallize again - Use charcoal for color - Ensure slow cooling check_purity->troubleshoot_impure No troubleshoot_no_crystals->cool troubleshoot_low_yield->start troubleshoot_impure->start

Caption: A workflow diagram for troubleshooting common issues during the recrystallization process.

References

Technical Support Center: Esterification of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the esterification of 4-Oxocyclohexanecarboxylic acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of this compound?

A1: The main challenges stem from the presence of both a carboxylic acid and a ketone functional group in the same molecule.

  • Equilibrium Limitations: Like all Fischer esterifications, the reaction is reversible. The presence of water, a byproduct, can drive the reaction back to the starting materials, limiting the yield.[1][2][3][4][5]

  • Side Reactions at the Ketone Group: The acidic conditions required for Fischer esterification can promote side reactions involving the ketone. These can include:

    • Acid-catalyzed self-condensation or polymerization: The enol form of the ketone can act as a nucleophile, leading to aldol-type condensation products.[6][7]

    • Formation of byproducts: Undesired reactions can lead to a complex mixture of products, complicating purification and reducing the yield of the desired ester.[8]

  • Purification Difficulties: Separating the desired ester from unreacted starting material, the acid catalyst, and any side products can be challenging due to similar physical properties.[9][10][11]

Q2: What are the common methods for the esterification of this compound?

A2: The most common methods are:

  • Direct Fischer Esterification: This is a one-step method involving heating the carboxylic acid with an excess of the alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][5][12] To achieve high yields, it is crucial to remove the water formed during the reaction, often by using a Dean-Stark apparatus or by using the alcohol as a solvent in large excess.[1][2][3][4][5]

  • Protecting Group Strategy: This two-step approach involves first protecting the ketone group to prevent side reactions, followed by the esterification of the carboxylic acid. A common protecting group for ketones is an acetal (B89532) (or ketal), formed by reacting the ketone with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst.[13] After esterification, the protecting group is removed by acid-catalyzed hydrolysis to yield the final keto-ester.[14]

Q3: When should I use a protecting group strategy?

A3: A protecting group strategy is recommended when:

  • You are experiencing low yields with direct Fischer esterification due to the formation of side products.

  • High purity of the final product is critical, and the side products from direct esterification are difficult to separate.

  • The reaction conditions for direct esterification are leading to decomposition of the starting material or product.

While it involves more steps, the protecting group strategy can lead to a cleaner reaction and a higher overall yield of the pure desired product.

Q4: How can I purify the final ester product?

A4: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[9]

  • Extraction: A standard workup involves neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent.[2][3][11]

  • Distillation: If the ester is volatile and has a significantly different boiling point from the impurities, vacuum distillation can be an effective purification method.[15]

  • Column Chromatography: For small-scale reactions or when impurities have similar boiling points to the product, silica (B1680970) gel column chromatography is often the most effective method for achieving high purity.[9][10][16]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the esterification of this compound.

Troubleshooting Low Yield in Direct Fischer Esterification
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material Equilibrium not shifted towards products. 1. Increase the excess of alcohol: Use the alcohol as the reaction solvent to drive the equilibrium forward.[1][3][4] 2. Remove water: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove water as it is formed.[2][12] 3. Increase reaction time: Monitor the reaction by TLC or GC to ensure it has gone to completion.[4][17]
Insufficient catalysis. 1. Check catalyst amount: Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% of H₂SO₄ or TsOH) is used.[2][12] 2. Use a different catalyst: Consider using a milder solid acid catalyst if harsh conditions are causing decomposition.
Formation of a dark, tarry substance Acid-catalyzed polymerization or decomposition. 1. Lower the reaction temperature: Use the minimum temperature required for a reasonable reaction rate.[4] 2. Reduce catalyst concentration: Use a lower concentration of the acid catalyst. 3. Consider a milder catalyst: Lewis acids or solid acid catalysts may be less prone to causing decomposition.
Presence of multiple unidentified spots on TLC Formation of side products from the ketone group (e.g., aldol (B89426) condensation). 1. Use a protecting group strategy: Protect the ketone as an acetal before esterification to prevent side reactions.[13] 2. Optimize reaction conditions: Lowering the temperature and catalyst concentration may reduce the rate of side reactions.[6][7]
Troubleshooting the Protecting Group Strategy
Symptom Possible Cause Troubleshooting Steps
Incomplete formation of the acetal (ketal) Equilibrium not shifted towards the acetal. 1. Ensure anhydrous conditions: Water will prevent acetal formation. Use dry glassware and anhydrous solvents. 2. Remove water: Use a Dean-Stark apparatus to remove the water formed during the reaction.[13] 3. Use sufficient diol and catalyst: Use a slight excess of the diol (e.g., ethylene glycol) and a catalytic amount of an acid like TsOH.[13]
Low yield in the esterification of the protected acid Standard Fischer esterification issues. Refer to the "Troubleshooting Low Yield in Direct Fischer Esterification" table above. The principles are the same.
Incomplete deprotection of the acetal Insufficient acid or water for hydrolysis. 1. Ensure adequate acid and water: The hydrolysis of the acetal requires both an acid catalyst and water.[14] 2. Increase reaction time or temperature: Gently heat the reaction mixture to facilitate deprotection. Monitor by TLC.
Ester hydrolysis during deprotection Harsh acidic conditions. 1. Use milder acidic conditions: Use a weaker acid or a lower concentration of a strong acid for deprotection. 2. Control reaction time: Monitor the reaction closely and stop it as soon as the deprotection is complete to minimize ester hydrolysis.

Section 3: Experimental Protocols & Data

Protocol 1: Direct Fischer Esterification of this compound (Methyl Ester)

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in a large excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-oxocyclohexanecarboxylate.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.[2][12]

Protocol 2: Protecting Group Strategy for the Synthesis of Methyl 4-Oxocyclohexanecarboxylate

Step 1: Acetal Protection of this compound

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (TsOH) in a suitable solvent like toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture and neutralize the TsOH with a mild base (e.g., sodium bicarbonate).

  • Extract the protected carboxylic acid with an organic solvent and purify as necessary.

Step 2: Esterification of the Protected Carboxylic Acid

  • Follow the procedure outlined in Protocol 1 using the protected carboxylic acid from Step 1.

Step 3: Deprotection of the Acetal

  • Dissolve the protected ester in a mixture of an organic solvent (e.g., acetone (B3395972) or THF) and aqueous acid (e.g., dilute HCl).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the acid and extract the final product, methyl 4-oxocyclohexanecarboxylate.

  • Purify as described in Protocol 1 .[14]

Data Presentation
Method Typical Yield Range Purity Before Purification Number of Steps Key Considerations
Direct Fischer Esterification 40-70%Moderate to Low1Prone to side reactions; purification can be challenging.
Protecting Group Strategy 60-85% (overall)High3More steps involved but often results in a cleaner product and higher overall yield of pure material.

Section 4: Visualizations

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification_Workflow Start This compound + Alcohol Reaction Acid Catalyst (H₂SO₄ or TsOH) Reflux Water Removal Start->Reaction Reactants Workup Neutralization Extraction Reaction->Workup Crude Product Purification Distillation or Chromatography Workup->Purification Product Ester of this compound Purification->Product Pure Product

Caption: General workflow for the direct Fischer esterification of this compound.

Diagram 2: Protecting Group Strategy Workflow

Protecting_Group_Workflow cluster_protection Step 1: Protection cluster_esterification Step 2: Esterification cluster_deprotection Step 3: Deprotection Start This compound Protect Protect Ketone (e.g., Ethylene Glycol, TsOH) Start->Protect ProtectedAcid Protected Carboxylic Acid Protect->ProtectedAcid Esterify Esterify Carboxylic Acid (Alcohol, Acid Catalyst) ProtectedAcid->Esterify ProtectedEster Protected Ester Esterify->ProtectedEster Deprotect Deprotect Ketone (Aqueous Acid) ProtectedEster->Deprotect FinalProduct Final Keto-Ester Product Deprotect->FinalProduct

Caption: Step-by-step workflow for the esterification of this compound using a protecting group strategy.

Diagram 3: Logical Relationship of Challenges

Challenges_Relationship Esterification Esterification of This compound DirectMethod Direct Fischer Esterification Esterification->DirectMethod Approach 1 ProtectingMethod Protecting Group Strategy Esterification->ProtectingMethod Approach 2 SideReactions Side Reactions (Ketone Group) DirectMethod->SideReactions LowYield Low Yield ProtectingMethod->LowYield Mitigates PurificationIssues Purification Challenges ProtectingMethod->PurificationIssues Simplifies SideReactions->LowYield SideReactions->PurificationIssues

Caption: Logical relationship between the challenges and the chosen synthetic approach for the esterification.

References

Removal of unreacted starting materials from 4-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 4-Oxocyclohexanecarboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated but lacks nucleation sites.- Boil off some of the solvent to increase the concentration and allow it to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the product. - The cooling process is too rapid. - High concentration of impurities.- Re-heat the solution and add more solvent to lower the saturation point. - Allow the solution to cool more slowly. - Consider a pre-purification step like extraction or a charcoal treatment to remove impurities.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with too much cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and the solution remains hot during filtration. - Use a minimal amount of ice-cold solvent to wash the crystals.
Product is still impure after recrystallization. - The chosen solvent is not ideal for separating the specific impurities. - The cooling was too fast, trapping impurities in the crystals.- Try a different recrystallization solvent or a solvent mixture (e.g., ethyl acetate/hexane). - Ensure a slow cooling rate to allow for proper crystal lattice formation.
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
The compound does not move from the origin (streaks at the top). - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For carboxylic acids, adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to the eluent can help.
The compound runs with the solvent front. - The eluent is too polar.- Decrease the polarity of the eluent. Start with a less polar solvent system.
Poor separation between the product and impurities (overlapping bands). - The chosen eluent system has poor selectivity. - The column was not packed properly. - The column was overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Try different solvent mixtures. - Ensure the silica (B1680970) gel is packed uniformly without any cracks or air bubbles. - Use an appropriate amount of silica gel for the amount of sample being purified (a general rule is a 30:1 to 100:1 ratio of silica to sample by weight).
Tailing of the product spot on TLC and broad bands on the column. - The compound is interacting too strongly with the acidic silica gel.- Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and what impurities should I expect?

Common starting materials for the synthesis of this compound include p-hydroxybenzoic acid (via catalytic hydrogenation) and 4-cyanocyclohexanone (via hydrolysis).[1][2] Therefore, unreacted starting materials are the primary impurities. In the case of hydrogenation of p-hydroxybenzoic acid, partially hydrogenated intermediates or over-reduced products could also be present.[1] If starting from 4-cyanocyclohexanone, incomplete hydrolysis may leave the starting nitrile as an impurity.[2][3]

Q2: Which purification method is best for removing unreacted starting materials?

The choice of purification method depends on the nature of the impurities.

  • Acid-base extraction is highly effective for separating the acidic product from neutral or less acidic impurities.[4][5][6][7]

  • Recrystallization is a good choice if the starting materials and the product have significantly different solubilities in a particular solvent.[8][9][10]

  • Column chromatography is useful for separating compounds with different polarities and can be optimized for challenging separations.[11][12][13][14]

Q3: What is a good solvent for the recrystallization of this compound?

Water is a commonly used solvent for the recrystallization of polar organic acids like this compound.[15][16] A mixed solvent system, such as ethyl acetate/hexane (B92381), can also be effective, where the product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy, followed by cooling.[17]

Q4: How can I improve the separation of this compound during column chromatography?

To improve separation, you can add a small percentage of a weak acid, like acetic acid or formic acid, to your eluent.[12] This will help to keep the carboxylic acid in its protonated form, reducing its interaction with the silica gel and minimizing tailing, which leads to sharper peaks and better separation.

Q5: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A low and broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids have a sharp and well-defined melting point. You may need to repeat the purification process or try a different method to achieve higher purity.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is designed to separate this compound from neutral or less acidic impurities.

  • Dissolution : Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction : Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Shake the funnel vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.[4][5]

  • Separation : Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.[6][7]

  • Isolation of Acid : Drain the aqueous layer into a separate flask. Cool the flask in an ice bath and acidify the solution by slowly adding a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (check with pH paper).[5] this compound will precipitate out of the solution.

  • Collection and Drying : Collect the precipitated solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.[18]

Recrystallization from Water Protocol
  • Dissolution : In an Erlenmeyer flask, add the crude this compound and a minimal amount of hot water. Heat the mixture on a hot plate and stir until the solid is completely dissolved.[15][16]

  • Hot Filtration (Optional) : If there are any insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Collection : Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing and Drying : Wash the crystals with a small amount of ice-cold water and allow them to dry completely.[16]

Quantitative Data Summary

Purification MethodTypical Starting PurityTypical Final PurityExpected Recovery YieldKey Parameters
Acid-Base Extraction 80-95%>98%85-95%pH of extraction and precipitation steps.
Recrystallization (Water) 90-97%>99%70-90%Volume of solvent, cooling rate.
Column Chromatography Variable>99%60-85%Silica gel to compound ratio, eluent composition.

Note: The values presented in this table are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities.

Purification Workflow

PurificationWorkflow crude Crude 4-Oxocyclohexanecarboxylic Acid dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction recrystallization Recrystallization dissolve->recrystallization chromatography Column Chromatography dissolve->chromatography pure_product Pure 4-Oxocyclohexanecarboxylic Acid extraction->pure_product Isolate from Aqueous Layer impurities1 Neutral Impurities in Organic Layer extraction->impurities1 recrystallization->pure_product Collect Crystals impurities2 Soluble Impurities in Mother Liquor recrystallization->impurities2 chromatography->pure_product Collect Fractions impurities3 Separated Impurities chromatography->impurities3

Caption: General workflow for the purification of this compound.

References

Preventing lactonization during reactions with 4-hydroxycyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-hydroxycyclohexanecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this versatile reagent, with a particular focus on preventing unwanted lactonization.

Frequently Asked Questions (FAQs)

Q1: Why is lactonization a concern with 4-hydroxycyclohexanecarboxylic acid?

A1: Lactonization is an intramolecular esterification that occurs when the hydroxyl (-OH) group and the carboxylic acid (-COOH) group of the same molecule react to form a cyclic ester, known as a lactone. This is a significant issue with the cis-isomer of 4-hydroxycyclohexanecarboxylic acid because the cis configuration places both functional groups on the same side of the cyclohexane (B81311) ring. This proximity facilitates the intramolecular reaction, especially under conditions that favor esterification, such as heating or the presence of acid.[1][2] The trans-isomer, however, does not readily form a lactone because the functional groups are on opposite sides of the ring, making it sterically difficult for them to interact.[1]

Q2: Under what conditions does lactonization of cis-4-hydroxycyclohexanecarboxylic acid typically occur?

A2: Lactonization is primarily promoted by:

  • Heat: Simply heating cis-4-hydroxycyclohexanecarboxylic acid can provide the activation energy needed for the intramolecular reaction to occur.[1][2]

  • Acidic Conditions: The presence of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and highly susceptible to nucleophilic attack by the hydroxyl group. This is the principle behind Fischer esterification.[3][4]

Q3: How can I avoid lactonization when my desired reaction requires acidic conditions?

A3: If acidic conditions are unavoidable, consider the following strategies:

  • Use the trans-isomer: If your synthesis allows, using trans-4-hydroxycyclohexanecarboxylic acid is the most straightforward way to avoid lactonization, as its conformation is not conducive to ring closure.[1]

  • Protecting Groups: Temporarily "cap" either the hydroxyl or the carboxylic acid group with a protecting group. This prevents the intramolecular reaction. You would then deprotect the group in a later step. (See Troubleshooting Guide below for more details).

  • Low Temperatures: Conduct the reaction at the lowest possible temperature that still allows for an acceptable rate of your desired transformation.

Q4: Can lactonization occur during amide coupling reactions?

A4: Yes. Standard amide coupling procedures often involve the activation of the carboxylic acid. Reagents like carbodiimides (e.g., DCC, EDC) create a highly reactive intermediate.[5] If the hydroxyl group is unprotected, it can compete with the desired amine nucleophile, leading to lactone formation as a significant byproduct.

Troubleshooting Guides

Issue 1: Lactone formation during Amide Coupling

Symptom: You are attempting to form an amide by reacting cis-4-hydroxycyclohexanecarboxylic acid with an amine, but you are observing a significant amount of a byproduct with a mass corresponding to the lactone (dehydration product).

Root Cause Analysis: The activation of the carboxylic acid group makes it highly susceptible to intramolecular attack by the nearby cis-hydroxyl group.

Solutions:

  • Optimize Reaction Conditions (No Protecting Groups):

    • Low Temperature: Perform the coupling at 0°C or even lower temperatures (-15°C) to slow the rate of the intramolecular lactonization relative to the intermolecular amide formation.

    • Order of Addition: Activate the carboxylic acid in situ in the presence of the amine. Pre-activating the acid and letting it stand before adding the amine provides a window for lactonization to occur.

    • Choice of Coupling Reagent: Use coupling reagents that are known for high efficiency and mild conditions. HATU, for example, is often effective, but should still be used at low temperatures.

  • Protect the Hydroxyl Group: This is the most robust strategy. By protecting the -OH group, you eliminate the possibility of intramolecular attack.

    • Recommended Protecting Group: Silyl Ethers (e.g., TBDMS, TIPS)

      • Why: They are easy to install, stable to most amide coupling conditions, and can be removed under mild conditions (e.g., with a fluoride (B91410) source like TBAF) that will not affect the newly formed amide bond.[6]

    • Experimental Protocol: TBDMS Protection of Hydroxyl Group

      • Dissolve cis-4-hydroxycyclohexanecarboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM).

      • Add an amine base, such as imidazole (B134444) or triethylamine (B128534) (1.5-2.0 equivalents).

      • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1-1.2 equivalents) portion-wise at 0°C.

      • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

      • Work up the reaction by quenching with water and extracting the product. Purify by chromatography.

      • Use the TBDMS-protected acid in your standard amide coupling protocol.

      • Deprotect using TBAF in THF to reveal the free hydroxyl group on your final product.

Strategy Key Parameters Pros Cons
Low Temperature -15°C to 0°CNo additional synthetic stepsMay not completely prevent lactonization; reaction rates will be slower.
Protecting Group TBDMS-Cl, ImidazoleHighly effective at preventing lactonizationAdds two steps (protection/deprotection) to the synthesis.
Issue 2: Lactone formation during Esterification

Symptom: You are trying to esterify the carboxylic acid of cis-4-hydroxycyclohexanecarboxylic acid with an external alcohol (e.g., methanol, ethanol) under acidic conditions (Fischer Esterification) but are only isolating the intramolecular lactone.

Root Cause Analysis: The intramolecular reaction to form the six-membered lactone ring is kinetically and thermodynamically favored over the intermolecular reaction with a simple alcohol, especially when the external alcohol is not present in a vast excess.

Solutions:

  • Use the trans-isomer: As it cannot easily cyclize, trans-4-hydroxycyclohexanecarboxylic acid can be esterified under standard Fischer conditions. A known procedure involves the hydrogenation of p-hydroxybenzoic acid, followed by isomerization to the trans isomer.[7]

  • Protect the Carboxylic Acid First (for reactions at the -OH group): If your goal is to perform a reaction at the hydroxyl group (e.g., etherification), you must first protect the carboxylic acid.

    • Recommended Protecting Group: Methyl or Ethyl Ester

      • Why: Esters are robust and non-reactive under many conditions. They can be easily formed and later hydrolyzed with base (saponification) to return to the carboxylic acid.[8]

    • Experimental Protocol: Methyl Ester Protection

      • Dissolve cis-4-hydroxycyclohexanecarboxylic acid in methanol.

      • Cool the solution to 0°C.

      • Slowly add a catalyst like thionyl chloride (SOCl₂) or acetyl chloride dropwise.

      • Stir at room temperature overnight.

      • Remove the solvent under reduced pressure to obtain the methyl ester. This can now be used in subsequent reactions involving the free hydroxyl group.

Strategy Reagents Pros Cons
Use trans-isomer trans-4-hydroxycyclohexanecarboxylic acid, Alcohol, Acid CatalystDirect, avoids lactonization completelyRequires starting with or synthesizing the trans-isomer.
Protect Carboxylic Acid Alcohol (as solvent), SOCl₂ or Acid CatalystAllows for selective reaction at the -OH groupAdds protection/deprotection steps. Saponification uses base, which may not be compatible with all functional groups.

Visual Guides

Here are diagrams illustrating the key concepts discussed.

lactonization cluster_cis cis-isomer cluster_trans trans-isomer cis_acid cis-4-hydroxycyclohexanecarboxylic acid lactone Lactone cis_acid->lactone Heat / H+ (Intramolecular) trans_acid trans-4-hydroxycyclohexanecarboxylic acid no_reaction No Lactonization trans_acid->no_reaction Heat / H+ (Sterically Hindered)

Caption: Comparison of lactonization propensity between cis and trans isomers.

amide_coupling_workflow start Start: cis-4-hydroxy- cyclohexanecarboxylic acid protect Protect -OH Group (e.g., TBDMS-Cl, Imidazole) start->protect protected_acid Protected Acid protect->protected_acid couple Amide Coupling (Amine, Coupling Reagent, 0°C) protected_acid->couple protected_amide Protected Amide couple->protected_amide deprotect Deprotect -OH Group (e.g., TBAF) protected_amide->deprotect end Final Product: Hydroxy-Amide deprotect->end

Caption: Recommended workflow for amide coupling using a protecting group strategy.

troubleshooting_logic start Lactone byproduct detected? reaction_type What is the reaction type? start->reaction_type Yes no_problem Continue Synthesis start->no_problem No amide Amide Coupling reaction_type->amide Amide ester Esterification reaction_type->ester Ester sol_amide1 Lower Temperature to 0°C amide->sol_amide1 sol_amide2 Use -OH Protecting Group (TBDMS) amide->sol_amide2 sol_ester1 Switch to trans-isomer ester->sol_ester1 sol_ester2 Protect -COOH group first ester->sol_ester2

Caption: A logical decision tree for troubleshooting lactone formation.

References

Technical Support Center: Stereoselective Reduction of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective reduction of 4-oxocyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the reduction of this compound?

The reduction of the ketone group in this compound yields two diastereomeric products: cis-4-hydroxycyclohexanecarboxylic acid and trans-4-hydroxycyclohexanecarboxylic acid. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Q2: How can I selectively synthesize trans-4-hydroxycyclohexanecarboxylic acid?

A common method for preparing trans-4-hydroxycyclohexanecarboxylic acid involves the catalytic hydrogenation of p-hydroxybenzoic acid, which produces a mixture of cis and trans isomers. This mixture can then be subjected to an isomerization reaction, often catalyzed by a sodium alkoxide, to enrich the more thermodynamically stable trans isomer.[1] Subsequent recrystallization can then be used to obtain the pure trans product.[1]

Q3: What methods are available for the stereoselective reduction of ketones in general?

A variety of methods exist for the enantioselective and diastereoselective reduction of ketones.[2] These include:

  • Catalytic Hydrogenation: Utilizing transition metal catalysts with chiral ligands.[2]

  • Hydride Reductions: Employing stoichiometric reducing agents like lithium aluminum hydride and sodium borohydride (B1222165), or their modified, sterically hindered derivatives to control the direction of hydride attack.[2]

  • Biocatalysis: Using enzymes or whole microorganisms to perform highly stereoselective reductions.[3][4]

  • Transfer Hydrogenation: A process that involves the transfer of hydrogen from a donor molecule, often catalyzed by a transition metal complex.[2]

Q4: Are there any "green" or environmentally friendly methods for this reduction?

Biocatalytic reductions are considered a green chemistry approach.[3][4] These methods often operate under mild reaction conditions in aqueous media and can provide high stereoselectivity, reducing the need for chiral auxiliaries or expensive metal catalysts.[3]

Troubleshooting Guides

This section addresses common issues encountered during the stereoselective reduction of this compound.

Issue 1: Low Stereoselectivity (Poor cis:trans Ratio)
Potential Cause Suggested Solution
Incorrect Reducing Agent: The chosen reducing agent may not have sufficient steric bulk or appropriate electronic properties to favor one diastereomer.For the trans isomer (equatorial attack), consider using a less sterically demanding reducing agent like sodium borohydride. For the cis isomer (axial attack), a bulkier reducing agent such as L-Selectride® may be more effective.
Inappropriate Reaction Temperature: Temperature can significantly influence the kinetic vs. thermodynamic control of the reaction, affecting the product ratio.Generally, lower temperatures favor kinetic control and can lead to higher stereoselectivity. Experiment with running the reaction at 0 °C or -78 °C.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the reactivity of the reducing agent.Trial different solvents. For example, a coordinating solvent like THF might yield different selectivity compared to a non-coordinating solvent like toluene.
Isomerization during Workup or Purification: The product mixture may isomerize under acidic or basic conditions during the workup or purification steps.Ensure that the workup is performed under neutral or mildly acidic/basic conditions. Avoid prolonged exposure to harsh pH.
Issue 2: Low Reaction Yield
Potential Cause Suggested Solution
Incomplete Reaction: The reaction may not have gone to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS). If the reaction has stalled, consider adding more reducing agent or extending the reaction time.
Side Reactions: The carboxylic acid moiety may react with some reducing agents.[5] For example, strong hydrides like lithium aluminum hydride can reduce both the ketone and the carboxylic acid.[5]Protect the carboxylic acid group as an ester before the reduction. The ester can be hydrolyzed back to the carboxylic acid after the reduction of the ketone. Alternatively, use a milder reducing agent that is selective for ketones in the presence of carboxylic acids.
Product Degradation: The product may be unstable under the reaction or workup conditions.As mentioned above, maintain careful control over pH and temperature during workup and purification.
Difficult Product Isolation: The product may be highly soluble in the aqueous phase during extraction.Saturate the aqueous layer with a salt like NaCl before extraction to decrease the solubility of the product. Perform multiple extractions with an appropriate organic solvent.
Issue 3: Difficulty in Product Purification
Potential Cause Suggested Solution
Inseparable Diastereomers: The cis and trans isomers may have very similar physical properties, making separation by standard column chromatography challenging.Consider converting the carboxylic acid products to their corresponding methyl esters. The esters may have better separation characteristics on silica (B1680970) gel. After separation, the esters can be hydrolyzed back to the carboxylic acids. Recrystallization is also a powerful technique for separating diastereomers.
Presence of Unreacted Starting Material: If the reaction is incomplete, the starting material may co-elute with the product.Optimize the reaction conditions to drive the reaction to completion. If separation is still difficult, consider derivatizing the unreacted ketone to facilitate its removal.
Contamination with Reducing Agent Byproducts: Boron or aluminum salts from hydride reductions can complicate purification.Perform a careful aqueous workup to remove these inorganic byproducts. A common procedure involves the sequential addition of water, a strong base (e.g., NaOH), and then water again to precipitate the metal salts, which can then be filtered off.

Data Presentation

The following tables summarize quantitative data for different reduction methods. Please note that the optimal conditions and results can vary based on the specific substrate and experimental setup.

Table 1: Stereoselectivity of Different Reducing Agents for 4-Oxocyclohexanone Derivatives

Reducing AgentSubstrateSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Reference
NaBH₄4-t-butylcyclohexanoneMethanol (B129727)015:85General Literature
L-Selectride®4-t-butylcyclohexanoneTHF-7898:2General Literature
Li(OtBu)₃AlH4-t-butylcyclohexanoneTHF-7897:3General Literature
K-Selectride®4-t-butylcyclohexanoneTHF-78>99:1General Literature

Note: 4-t-butylcyclohexanone is a common model substrate for studying the stereoselectivity of cyclohexanone (B45756) reductions. The t-butyl group locks the conformation of the ring, making the interpretation of the results more straightforward.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of this compound with Sodium Borohydride (Favoring the trans Isomer)
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. Monitor the reaction for gas evolution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to separate the diastereomers.

Protocol 2: Isomerization of a cis/trans Mixture to Favor the trans Isomer

This protocol is adapted from a method for the preparation of trans-4-hydroxycyclohexanecarboxylic acid.[1]

  • Dissolution: Dissolve the mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid in a suitable alcohol solvent (e.g., methanol, ethanol).[1]

  • Catalyst Addition: Add a catalytic amount of a sodium alkoxide (e.g., sodium methoxide, sodium ethoxide).[1]

  • Heating: Heat the reaction mixture to reflux and stir for several hours.[1]

  • Monitoring: Monitor the isomerization process by a suitable analytical method (e.g., GC, LC) to determine the ratio of the isomers.

  • Workup: After the desired ratio is achieved, cool the reaction mixture and neutralize it with an acid (e.g., dilute HCl) to a pH of 2.[1]

  • Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent.

  • Purification: The enriched trans isomer can be further purified by recrystallization.[1]

Visualizations

experimental_workflow start Start: this compound reduction Reduction (e.g., NaBH4) start->reduction mixture Mixture of cis/trans Isomers reduction->mixture separation Separation/Purification (Chromatography/Recrystallization) mixture->separation isomerization Isomerization (e.g., NaOMe) mixture->isomerization cis_product cis-4-Hydroxycyclohexanecarboxylic Acid separation->cis_product trans_product trans-4-Hydroxycyclohexanecarboxylic Acid separation->trans_product isomerization->trans_product

Caption: General workflow for the synthesis and separation of cis and trans-4-hydroxycyclohexanecarboxylic acid.

troubleshooting_logic start Low Stereoselectivity? check_reagent Change Reducing Agent (e.g., bulkier hydride) start->check_reagent Yes lower_temp Lower Reaction Temperature check_reagent->lower_temp change_solvent Change Solvent lower_temp->change_solvent neutral_workup Ensure Neutral Workup change_solvent->neutral_workup

Caption: Troubleshooting guide for addressing low stereoselectivity in the reduction reaction.

References

Technical Support Center: Scaling Up the Purification of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the purification of this versatile chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound on a large scale?

A1: The most prevalent methods for the large-scale purification of this compound are crystallization and preparative chromatography. Crystallization is often favored for its cost-effectiveness and ability to yield high-purity material. Preparative High-Performance Liquid Chromatography (HPLC) is typically employed when very high purity is required, or when impurities are difficult to remove by crystallization.

Q2: What are the critical parameters to consider when scaling up the crystallization of this compound?

A2: Key parameters for scaling up crystallization include:

  • Solvent Selection: The solvent should have high solubility for the compound at elevated temperatures and low solubility at lower temperatures.

  • Cooling Rate: A controlled and slower cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.

  • Agitation: Proper agitation is crucial for maintaining a uniform temperature and preventing localized supersaturation, which can lead to the formation of small, impure crystals.

  • Seeding: The introduction of seed crystals can help control the crystal size distribution and initiate crystallization at a desired level of supersaturation.

Q3: What are the likely impurities I might encounter, and how can I remove them?

A3: Common impurities can arise from the synthetic route used. For instance, if prepared by the oxidation of cyclohexanecarboxylic acid, unreacted starting material or over-oxidation products could be present. Other potential impurities include residual solvents and by-products from side reactions. Removal strategies include:

  • Recrystallization: Often effective for removing most impurities.

  • pH Adjustment and Extraction: The carboxylic acid can be converted to its salt to move it into an aqueous phase, leaving non-acidic impurities in an organic phase. The acid can then be regenerated and isolated.

  • Chromatography: Can separate impurities with different polarities.

Q4: When should I choose preparative HPLC over crystallization for purification?

A4: Preparative HPLC is the preferred method when:

  • Extremely high purity (>99.5%) is required.

  • Impurities have very similar solubility profiles to the target compound, making separation by crystallization difficult.

  • The impurities are present in very small quantities and need to be removed effectively.

  • You are working with a smaller batch size where the higher cost of preparative HPLC is justifiable.

Troubleshooting Guides

Crystallization Troubleshooting
Issue Possible Cause(s) Recommended Action(s)
"Oiling out" instead of crystallization The solution is too concentrated, or the cooling rate is too fast. Impurities may also be depressing the melting point.[1]Re-heat the solution and add more solvent. Allow the solution to cool more slowly. Consider a pre-purification step to remove impurities.[1]
Poor yield Too much solvent was used, leading to significant loss of the compound in the mother liquor. The final cooling temperature is not low enough.Concentrate the mother liquor and attempt a second crop of crystals. Ensure the solution is cooled to the lowest practical temperature.
No crystal formation The solution is not sufficiently supersaturated. Nucleation has not been initiated.Reduce the volume of the solvent by evaporation. Scratch the inside of the flask with a glass rod to create nucleation sites. Add seed crystals.
Crystals are too small or needle-like Crystallization occurred too rapidly. Insufficient agitation.Reduce the cooling rate. Increase the agitation speed to ensure better heat and mass transfer.
Low purity of final product Co-crystallization of impurities. Inefficient washing of the isolated crystals.Perform a second recrystallization. Ensure the filter cake is washed with a small amount of cold, fresh solvent.
Preparative HPLC Troubleshooting
Issue Possible Cause(s) Recommended Action(s)
Poor separation of impurities Inappropriate mobile phase or stationary phase. The column is overloaded.Optimize the mobile phase composition and gradient. Reduce the sample load on the column. Screen different column chemistries.
Peak fronting or tailing Column overloading. Inappropriate sample solvent.Reduce the injection volume or concentration. Dissolve the sample in the initial mobile phase if possible.
High backpressure Clogged frit or column. Sample precipitation on the column.Back-flush the column. Filter the sample before injection. Ensure the sample is fully dissolved in the injection solvent.
Low recovery of the purified product Adsorption of the compound onto the stationary phase. Degradation of the compound on the column.Modify the mobile phase pH or ionic strength. Use a different stationary phase.

Data Presentation

Illustrative Comparison of Purification Methods at Pilot Scale (1 kg Batch)
Parameter Crystallization Preparative HPLC
Typical Yield 85-95%70-85%
Achievable Purity 98-99.5%>99.5%
Solvent Consumption ModerateHigh
Cycle Time 8-12 hours24-48 hours
Cost per kg LowerHigher
Scalability HighModerate

Note: The data presented in this table is illustrative and can vary depending on the specific process conditions and the nature of the impurities.

Experimental Protocols

Pilot Scale Crystallization of this compound (Illustrative Example)

This protocol is an illustrative example for the purification of approximately 1 kg of crude this compound.

Materials:

  • Crude this compound (~1 kg)

  • Ethyl acetate (B1210297) (ACS grade)

  • Heptane (B126788) (ACS grade)

  • 50 L glass-lined reactor with heating/cooling jacket and agitator

  • Nutsche filter-dryer

Procedure:

  • Charge the 50 L reactor with 1 kg of crude this compound.

  • Add approximately 5 L of ethyl acetate to the reactor.

  • Begin agitation and heat the mixture to 60-65 °C until all the solid has dissolved.

  • Visually inspect the solution for clarity. If insoluble impurities are present, perform a hot filtration.

  • Slowly add heptane (approximately 10-15 L) as an anti-solvent while maintaining the temperature at 60-65 °C until a slight turbidity is observed.

  • Cool the solution to 50 °C over 1 hour.

  • If seeding, add 10 g of pure this compound crystals.

  • Cool the mixture to 0-5 °C over 4-6 hours.

  • Hold the slurry at 0-5 °C with gentle agitation for at least 2 hours.

  • Transfer the slurry to the Nutsche filter-dryer.

  • Filter the crystals and wash the filter cake with 2 L of a cold (0-5 °C) 1:3 mixture of ethyl acetate and heptane.

  • Dry the crystals under vacuum at 40-45 °C until a constant weight is achieved.

Expected Outcome:

  • Yield: 900-950 g (90-95%)

  • Purity: >99% (by HPLC)

Visualizations

General Workflow for Scaling Up Purification

Caption: A workflow diagram illustrating the stages of scaling up a purification process.

Troubleshooting Logic for "Oiling Out"

G start Start: 'Oiling Out' Observed check_conc Is the solution highly concentrated? start->check_conc action_add_solvent Action: Re-heat and add more solvent check_conc->action_add_solvent Yes check_cooling Is the cooling rate too fast? check_conc->check_cooling No action_add_solvent->check_cooling end_success Success: Crystallization achieved action_add_solvent->end_success If successful action_slow_cool Action: Reduce the cooling rate check_cooling->action_slow_cool Yes check_impurities Are significant impurities present? check_cooling->check_impurities No action_slow_cool->check_impurities action_slow_cool->end_success If successful action_pre_purify Action: Consider pre-purification (e.g., charcoal treatment) check_impurities->action_pre_purify Yes end_fail Issue Persists: Re-evaluate solvent system check_impurities->end_fail No action_pre_purify->end_success

Caption: A decision tree for troubleshooting the "oiling out" phenomenon during crystallization.

References

Common impurities in commercial 4-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound may contain several impurities stemming from its synthesis, storage, and degradation. Common impurities include:

  • Related Structures from Synthesis:

    • 4-Hydroxycyclohexanecarboxylic acid (cis and trans isomers): Formed by the reduction of the ketone group.[1]

    • 2-Oxocyclohexanecarboxylic acid: A positional isomer that can arise during synthesis.

    • Cyclohexanone (B45756): A potential unreacted starting material from some synthetic routes.

  • Degradation Products:

    • 4-Hydroxybenzoic acid: Results from the aromatization of the cyclohexanone ring.[1]

    • (+)-4-Oxocyclohex-2-enecarboxylic acid: An intermediate in the degradation pathway to 4-hydroxybenzoic acid.[1]

Q2: What is the typical purity of commercial this compound?

A2: The purity of commercial this compound typically ranges from 97% to 98%.[2][3] However, the specific impurity profile and their concentrations can vary between suppliers and batches. For applications sensitive to specific impurities, it is recommended to request a lot-specific certificate of analysis.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of this compound and quantifying its impurities.[4] A reversed-phase C18 column with a UV detector is typically used. The mobile phase often consists of an acidified aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Q4: What are the potential impacts of these impurities on my experiments?

A4: The impact of impurities depends on their nature and concentration, as well as the specific application.

  • 4-Hydroxycyclohexanecarboxylic acid: The hydroxyl group can participate in side reactions, for instance, acting as a nucleophile or a site for unwanted esterification. In polymerization reactions, it could potentially act as a chain-terminating or branching agent.

  • 4-Hydroxybenzoic acid: This aromatic impurity can introduce unwanted chromophores and may have biological activity that could interfere with pharmacological studies.[5][6] In drug synthesis, it can lead to the formation of undesired aromatic byproducts.

  • Positional isomers (e.g., 2-Oxocyclohexanecarboxylic acid): These can lead to the formation of incorrect isomers in a synthetic sequence, impacting the final product's purity and activity.

  • Unreacted starting materials (e.g., Cyclohexanone): These can compete in reactions or lead to the formation of unexpected byproducts.

Troubleshooting Guide

Issue 1: Unexpected side products or low yield in a reaction.

This could be due to the presence of reactive impurities in the this compound.

Troubleshooting Steps:

  • Analyze the starting material: Use HPLC to check the purity of your commercial this compound.

  • Identify the impurity: Based on the retention time and comparison with known standards, identify the major impurities.

  • Consider the reactivity of the impurity: Evaluate if the functional groups of the identified impurities (e.g., hydroxyl group in 4-hydroxycyclohexanecarboxylic acid) could interfere with your reaction chemistry.

  • Purify the starting material: If interfering impurities are present, purify the this compound using recrystallization or column chromatography before use.

Issue 2: Inconsistent results between different batches of this compound.

Batch-to-batch variability in the impurity profile is a likely cause.

Troubleshooting Steps:

  • Request Certificates of Analysis: Obtain the certificates of analysis for each batch and compare the reported purity and impurity profiles.

  • Perform comparative analysis: Run HPLC analysis on samples from each batch to identify any differences in the types and levels of impurities.

  • Correlate impurities with results: Try to establish a correlation between the presence of specific impurities and the observed experimental outcomes.

  • Standardize on a high-purity source: If consistency is critical, consider sourcing a higher purity grade of this compound or implementing a purification step for all incoming material.

Data Presentation

Table 1: Summary of Common Impurities in Commercial this compound

Impurity NameChemical StructureMolar Mass ( g/mol )Potential OriginPotential Impact on Experiments
4-Hydroxycyclohexanecarboxylic acidC₇H₁₂O₃144.17Reduction of the ketone groupUnwanted side reactions, chain termination in polymerization
4-Hydroxybenzoic acidC₇H₆O₃138.12Aromatization/degradationIntroduction of aromaticity, potential biological activity
(+)-4-Oxocyclohex-2-enecarboxylic acidC₇H₈O₃140.14Dehydrogenation intermediateCan undergo further reactions, potential for conjugation
2-Oxocyclohexanecarboxylic acidC₇H₁₀O₃142.15Isomeric byproduct of synthesisFormation of incorrect product isomers
CyclohexanoneC₆H₁₀O98.14Unreacted starting materialSide reactions, formation of byproducts

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Purity

This protocol provides a general method for the reversed-phase HPLC analysis of this compound. Method optimization may be required for specific impurities.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general procedure for purifying this compound by recrystallization. The choice of solvent may need to be optimized.

  • Solvent Selection: Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Water, or a mixture of ethanol (B145695) and water, is a potential solvent system.

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the impure solid until it just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Impurity Issues start Start: Unexpected Experimental Outcome check_purity Analyze this compound Purity via HPLC start->check_purity is_pure Purity > 99.5% and no major impurity peaks? check_purity->is_pure investigate_other Investigate other experimental parameters (reagents, conditions, etc.) is_pure->investigate_other Yes identify_impurities Identify Impurities (e.g., using standards or MS) is_pure->identify_impurities No end Problem Resolved investigate_other->end assess_impact Assess Potential Impact of Impurities on Reaction identify_impurities->assess_impact purify Purify this compound (Recrystallization or Chromatography) assess_impact->purify re_analyze Re-analyze Purity of Purified Material purify->re_analyze re_run Re-run Experiment with Purified Material re_run->end re_analyze->re_run

References

Technical Support Center: Grignard Additions to 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard additions to 4-oxocyclohexanecarboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process in a question-and-answer format.

Question 1: Why is my Grignard reaction failing or giving a very low yield when using this compound?

Answer: The primary reason for reaction failure is the presence of the acidic carboxylic acid proton. Grignard reagents are strong bases and will react with the carboxylic acid in a much faster acid-base reaction than adding to the ketone carbonyl.[1][2][3] This reaction consumes the Grignard reagent and forms the magnesium carboxylate salt, which is unreactive towards further Grignard addition.[2]

To achieve a successful reaction, you have two main strategies:

  • Use excess Grignard reagent: A common approach is to use at least two equivalents of the Grignard reagent. The first equivalent will be consumed by deprotonating the carboxylic acid, while the second equivalent can then react with the ketone carbonyl.[2]

  • Protect the carboxylic acid: A more controlled and often higher-yielding approach is to protect the carboxylic acid group before the Grignard reaction.[4] The most common protecting groups for carboxylic acids are esters (e.g., methyl or ethyl esters).[4] After the Grignard reaction, the ester can be hydrolyzed back to the carboxylic acid during the work-up.

Question 2: I've protected the carboxylic acid as a methyl ester, but my yields are still low. What are other potential causes?

Answer: Low yields after protecting the carboxylic acid can stem from several factors related to the Grignard reagent itself or the reaction conditions.

  • Poor Quality Grignard Reagent: Grignard reagents are highly sensitive to moisture and air.[5][6][7] Exposure to atmospheric humidity can rapidly decompose the reagent.[7] It is crucial to use anhydrous solvents (like diethyl ether or THF) and flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[6][8] The magnesium turnings used should be fresh and shiny; a dull surface indicates an oxide layer that can inhibit the reaction.[9][10] Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can be beneficial.[8][9]

  • Side Reactions:

    • Enolization: The ketone in your starting material has acidic α-protons. A sterically hindered Grignard reagent can act as a base, deprotonating the α-carbon to form an enolate.[11] This consumes the starting material without forming the desired alcohol. Using less hindered Grignard reagents and lower reaction temperatures can minimize this side reaction.

    • Wurtz Coupling: Homocoupling of the alkyl/aryl halide used to form the Grignard reagent can occur, especially with primary or benzylic halides, reducing the concentration of the active Grignard reagent.[8]

  • Reaction Temperature: Grignard additions to ketones are typically performed at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize side reactions.[9] Allowing the reaction to warm up too quickly can lead to a decrease in selectivity and yield.

Question 3: My reaction seems to work, but I'm having trouble with the work-up and purification, resulting in product loss.

Answer: Work-up and purification of Grignard reactions require careful attention to detail.

  • Quenching: The reaction is typically quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at a low temperature.[12] Adding water or dilute acid too quickly can lead to a vigorous exothermic reaction. The use of a dilute acid like HCl is also common to protonate the resulting alkoxide and dissolve the magnesium salts.[13][14]

  • Emulsion Formation: During the aqueous work-up and extraction, emulsions can form, making layer separation difficult and leading to product loss. Using brine (saturated NaCl solution) during the washing steps can help to break up emulsions.

  • Purification: The final product, a tertiary alcohol, may be prone to elimination (dehydration) if exposed to strong acids and heat. It is advisable to use mild conditions during purification. Column chromatography on silica (B1680970) gel is a common method for purifying the product.[12]

Frequently Asked Questions (FAQs)

Q1: Is it absolutely necessary to protect the carboxylic acid group?

A1: While you can proceed without protection by using at least two equivalents of the Grignard reagent, protecting the carboxylic acid is highly recommended for better control, higher yields, and simpler purification.[2][4] Protecting the acid prevents the consumption of an extra equivalent of your valuable Grignard reagent.

Q2: What are the best protecting groups for the carboxylic acid and the ketone in this reaction?

A2:

  • For the Carboxylic Acid: Simple esters like methyl or ethyl esters are the most common and effective protecting groups.[4] They are relatively easy to form and can be hydrolyzed back to the carboxylic acid under basic or acidic conditions during the work-up.

  • For the Ketone: If you need to perform a reaction elsewhere on the molecule while leaving the ketone untouched, you can protect the ketone as an acetal (B89532) (or ketal), for example, by reacting it with ethylene (B1197577) glycol.[15][16] Acetals are stable to Grignard reagents but are easily removed with aqueous acid.[15][16]

Q3: What are the recommended solvents and reaction temperatures?

A3:

  • Solvents: Anhydrous ethereal solvents are essential for stabilizing the Grignard reagent.[6][7] Diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are the most commonly used solvents.[1][6] THF is often preferred for less reactive halides.[1]

  • Temperature: The formation of the Grignard reagent can be initiated at room temperature but may require gentle heating to reflux to ensure complete reaction.[8] The subsequent addition of the Grignard reagent to the ketone is typically carried out at low temperatures, such as 0 °C or below, to control the reaction's exothermicity and improve selectivity.[9][12]

Q4: How do I determine the correct stoichiometry of reagents?

A4:

  • If the carboxylic acid is protected (e.g., as an ester): Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.2 equivalents) relative to the ester to ensure complete consumption of the starting material.

  • If the carboxylic acid is unprotected: Use at least 2.1 to 2.2 equivalents of the Grignard reagent. One equivalent will react with the carboxylic acid, and the subsequent equivalent will react with the ketone.

Data Presentation

Table 1: Comparison of Carbonyl Electrophilicity

Carbonyl CompoundRelative Reactivity with Grignard ReagentsProduct after Grignard Addition & Work-up
AldehydeMost ReactiveSecondary Alcohol[17]
KetoneReactiveTertiary Alcohol[17]
EsterLess ReactiveTertiary Alcohol (after double addition)[17]
Carboxylic AcidReacts as an acidNo carbonyl addition, forms carboxylate[1][3]

Table 2: Common Protecting Groups for Carboxylic Acids

Protecting GroupFormation ConditionsCleavage ConditionsStability
Methyl/Ethyl EsterR-COOH + MeOH/EtOH, Acid catalystH₃O⁺ or NaOH, H₂OStable to Grignard reagents[4]
Benzyl EsterR-COOH + Bn-OH, Acid catalystH₂, Pd/C (Hydrogenolysis)Stable to Grignard reagents[4]
Silyl EsterR-COOH + R₃SiCl, BaseMild aqueous acid or fluoride (B91410) sourceStable to Grignard reagents[2]

Experimental Protocols

Protocol: Grignard Addition to Methyl 4-oxocyclohexanecarboxylate (B1232831)

This protocol assumes the carboxylic acid has been protected as a methyl ester.

1. Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
  • Add magnesium turnings (1.2 eq.) to the flask.
  • Add a small crystal of iodine.
  • Add a small portion of a solution of bromobenzene (B47551) (1.2 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.
  • Once the reaction starts (disappearance of iodine color, gentle bubbling), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

2. Grignard Addition

  • In a separate flame-dried flask under nitrogen, dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq.) in anhydrous THF.
  • Cool the solution to 0 °C using an ice bath.
  • Slowly add the prepared Grignard reagent to the stirred solution of the ester via a cannula or dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[12]
  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[12]
  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification

  • Cool the reaction mixture back to 0 °C.
  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.[12]
  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer).
  • Combine the organic extracts and wash with water, followed by brine.
  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[12]
  • Purify the crude product by column chromatography on silica gel to obtain the desired tertiary alcohol.[12]

Visualizations

TroubleshootingWorkflow Troubleshooting Grignard Addition to this compound start Low or No Product Yield q1 Is the carboxylic acid protected? start->q1 sol1 Use >2 equivalents of Grignard reagent or protect the carboxylic acid. q1->sol1 No q2 Was the Grignard reagent quality checked? (Anhydrous conditions, fresh Mg) q1->q2 Yes a1_yes Yes a1_no No end Yield Improved sol1->end sol2 Ensure rigorous anhydrous technique. Use fresh Mg and dry solvents. Activate Mg with iodine. q2->sol2 No q3 Were side reactions (enolization) considered? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 Use lower reaction temperatures (e.g., 0°C). Consider a less hindered Grignard reagent. q3->sol3 Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for low-yield Grignard reactions.

ExperimentalWorkflow Experimental Workflow for Grignard Addition start Start: Protected 4-Oxocyclohexanecarboxylate step1 Prepare Grignard Reagent (R-X + Mg in anhydrous ether/THF) start->step1 step2 Grignard Addition (Add Grignard to substrate at 0°C) step1->step2 step3 Reaction Quench (Add sat. aq. NH4Cl at 0°C) step2->step3 step4 Aqueous Work-up (Extraction with organic solvent) step3->step4 step5 Drying and Concentration (Dry with Na2SO4, evaporate solvent) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Final Product: Purified Tertiary Alcohol step6->end

Caption: General experimental workflow for the Grignard addition.

References

Minimizing epimerization during 4-Oxocyclohexanecarboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Oxocyclohexanecarboxylic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize epimerization during chemical reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization is a chemical process that changes the stereochemical configuration at one of multiple stereocenters in a molecule.[1] For derivatives of this compound, this typically refers to the inversion of the stereocenter at the 4-position, where the carboxylic acid group is attached. This can lead to an unintended mixture of cis and trans diastereomers, which can be difficult to separate and may impact the biological activity and pharmacological properties of the final product.[1]

Q2: What is the primary mechanism causing epimerization at the C4 position?

A2: The most common cause of epimerization for this compound is the presence of acidic or basic conditions.[1] The hydrogen atom at the C4 position (alpha to the carbonyl of the carboxylic acid) is acidic and can be removed by a base to form a planar enolate intermediate.[1][2] Reprotonation of this intermediate can occur from either face of the molecule, leading to a mixture of both cis and trans isomers.[1] Similarly, acid catalysis can promote the formation of an enol, which can also lead to epimerization upon returning to the keto form.[3][4][5]

Q3: Which isomer, cis or trans, is generally more stable?

A3: For 4-substituted cyclohexanecarboxylic acids, the trans isomer, where the substituent and the carboxylic acid group are in an equatorial-equatorial or axial-axial relationship (with the diequatorial conformation being lower in energy), is generally the thermodynamically more stable product.[6] Reactions that are allowed to reach equilibrium, often under harsh conditions like high temperatures or prolonged reaction times with a catalyst, will typically favor the trans isomer.[6]

Q4: What analytical techniques are recommended for determining the diastereomeric ratio of my product?

A4: Several analytical methods can be used to determine the ratio of cis and trans isomers. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase if the products are enantiomers, is a very common and accurate method.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also powerful; the relative stereochemistry can often be determined by analyzing coupling constants and through-space interactions (e.g., NOE experiments).[9] Gas Chromatography (GC) on a chiral column can also be employed for volatile derivatives.[9]

Troubleshooting Guides

Issue 1: My reaction produced an unexpected mixture of cis and trans isomers.

This is a common issue when the reaction conditions inadvertently promote epimerization.

Potential Cause Recommended Solution
High Reaction Temperature Elevated temperatures provide the energy to overcome the activation barrier for epimerization.[1] Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product over the thermodynamically favored one.[10]
Strong Base or Acid Catalyst Strong bases can readily deprotonate the alpha-carbon, leading to the formation of an enolate intermediate and subsequent epimerization.[1] Solution: Opt for sterically hindered, non-nucleophilic bases (e.g., DIPEA) over smaller, stronger bases (e.g., sodium methoxide) where possible. If an acid catalyst is necessary, consider using a milder Lewis acid and screen for the optimal catalyst and loading.[10]
Prolonged Reaction Time The longer the reaction is exposed to conditions that can cause epimerization, the more the product distribution will tend towards the thermodynamic equilibrium.[1] Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material has been consumed.[10]
Solvent Choice The polarity and protic nature of the solvent can affect the stability of the enolate intermediate and the rate of epimerization.[1] Solution: Screen a range of solvents with varying polarities (e.g., THF, DCM, toluene) to find the optimal conditions that disfavor the epimerization pathway.[10]
Issue 2: I am trying to synthesize the cis isomer, but I am getting the trans isomer as the major product.

This typically occurs when the reaction conditions allow for equilibration to the more stable trans product.

Potential Cause Recommended Solution
Equilibration Conditions Your reaction conditions (e.g., heat, strong base) are allowing the initially formed kinetic product to isomerize to the more stable thermodynamic product.
Solution 1: Kinetic Control Employ reaction conditions that are under kinetic control. This usually involves low temperatures and shorter reaction times. For example, in a reduction of the ketone, using a bulky reducing agent at low temperatures may favor the formation of the cis-alcohol by axial attack.
Solution 2: Reagent Choice The choice of reagents can have a significant impact on stereoselectivity. For example, in a hydrogenation reaction, the choice of catalyst and solvent can influence the facial selectivity of the hydrogen addition.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Epimerization during Amide Coupling

This protocol describes the coupling of this compound with an amine, a reaction where the C4 stereocenter is susceptible to epimerization.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • Coupling reagent (e.g., HATU, HOBt/DIC) (1.1 eq)

  • Sterically hindered base (e.g., DIPEA) (2.0 eq)

  • Anhydrous, non-polar solvent (e.g., DCM or THF)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound and the coupling additive (e.g., HOBt) in the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling reagent (e.g., DIC) and stir for 10-15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine and the base (DIPEA) in the anhydrous solvent.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench with a small amount of water or a saturated aqueous solution of NH4Cl.

  • Proceed with a standard aqueous work-up and purification by column chromatography.

Visualizations

Caption: Base-catalyzed epimerization proceeds via a planar enolate intermediate.

workflow Workflow to Minimize Epimerization start Reaction Setup low_temp Low Temperature (e.g., 0°C) start->low_temp mild_base Mild/Hindered Base start->mild_base aprotic_solvent Aprotic Solvent start->aprotic_solvent monitor Monitor Reaction (TLC, LC-MS) low_temp->monitor mild_base->monitor aprotic_solvent->monitor quench Quench Promptly monitor->quench workup Work-up & Purification quench->workup analyze Analyze Diastereomeric Ratio (HPLC, NMR) workup->analyze

Caption: Recommended experimental workflow to minimize epimerization.

References

Drying and storage conditions for 4-Oxocyclohexanecarboxylic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper drying and storage conditions to ensure the stability and prevent the degradation of 4-Oxocyclohexanecarboxylic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) Exposure to light, heat, or humidity.1. Do not use the material. 2. Review storage conditions to ensure they meet the recommended guidelines (see Table 1). 3. If stored correctly, consider the possibility of contamination and handle it according to your laboratory's safety protocols.
Inconsistent experimental results Degradation of the compound leading to lower purity.1. Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC). 2. If degradation is confirmed, acquire a new batch of the compound. 3. Implement stringent storage and handling procedures to prevent future degradation.
Difficulty dissolving the compound Potential formation of less soluble degradation products or presence of moisture.1. Ensure the solvent is appropriate and of high purity. 2. Gently warm the solvent (if the compound's stability at elevated temperatures in that solvent is known) and use sonication to aid dissolution. 3. If solubility issues persist, it may indicate degradation, and the purity should be checked.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the integrity and purity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is between 2°C and 8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and air. Storing the compound in a dark place or using an amber vial is also recommended to prevent photodegradation.

Q2: How should I dry this compound after synthesis or if it has been exposed to moisture?

A2: Given that this compound is a solid with a melting point of 67-71°C, drying should be performed under vacuum at a temperature well below its melting point to avoid thermal degradation.[1] A vacuum oven set to a mild temperature (e.g., 30-40°C) is a suitable method. The use of a desiccant, such as silica (B1680970) gel or phosphorus pentoxide, in a desiccator at room temperature is also an effective and gentle drying method.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The main factors that can lead to the degradation of this compound are:

  • Temperature: As a heat-sensitive compound, elevated temperatures can accelerate degradation.

  • Moisture: The presence of water can lead to hydrolysis or changes in the crystalline structure.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • pH: Extreme pH conditions, particularly alkaline environments, can promote the degradation of carboxylic acids.

  • Oxidizing agents: Contact with strong oxidizing agents should be avoided.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general degradation mechanisms for keto acids can be anticipated. These may include decarboxylation (loss of CO2), oxidation of the ketone or the cyclohexyl ring, and reactions involving the carboxylic acid group such as esterification if alcohols are present. Under certain conditions, aromatization to 4-hydroxybenzoic acid has been observed in biological systems.[1]

Q5: Are there any signs of degradation I should look for?

A5: Visual inspection can sometimes indicate degradation. Signs to watch for include a change in color from its typical white to off-white appearance, clumping of the powder (which may suggest moisture absorption), or a noticeable change in its solubility characteristics. However, significant degradation can occur without any visible changes. Therefore, for critical applications, periodic purity assessment using analytical techniques like HPLC is recommended.

Summary of Recommended Storage and Drying Conditions

Parameter Condition Rationale
Storage Temperature 2°C to 8°CTo minimize thermal degradation.[1]
Atmosphere Tightly sealed container, inert gas (e.g., Argon, Nitrogen) for long-term storageTo protect from moisture and oxidation.
Light Store in the dark or in an amber/opaque containerTo prevent photodegradation.
Drying Method Vacuum oven at 30-40°C or in a desiccator with a desiccantTo remove moisture without causing thermal decomposition.

Experimental Protocols

The following are generalized experimental protocols for assessing the stability of this compound, based on established guidelines for forced degradation studies.[2][3] These protocols should be adapted and validated for your specific experimental setup.

Protocol 1: Thermal Stability Assessment

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into several vials.

  • Stress Condition: Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, and 80°C). Include a control sample stored at the recommended 2-8°C.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 24, 48, 72 hours, and 1 week).

  • Analysis: Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile/water) and analyze by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Protocol 2: Photostability Assessment

  • Sample Preparation: Prepare two sets of samples of this compound (5-10 mg each). Wrap one set completely in aluminum foil to serve as the dark control.

  • Stress Condition: Place both sets of samples in a photostability chamber. Expose them to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]

  • Time Points: Analyze samples after the specified exposure period.

  • Analysis: Analyze both the exposed and dark control samples by HPLC to determine the extent of photodegradation.

Protocol 3: pH Stability Assessment

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Stress Condition: Store the solutions at a controlled temperature (e.g., room temperature or 40°C).

  • Time Points: Collect aliquots from each solution at various time points (e.g., 0, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of this compound and the formation of any degradation products.

Logical Workflow for Preventing Degradation

Degradation_Prevention A This compound (Initial State) B Drying A->B Drying Protocol C Storage B->C Properly Dried F Improper Drying (Residual Moisture) B->F Inadequate E Stable Compound (Ready for Use) C->E Correct Conditions G Improper Storage (Exposure to Stressors) C->G Incorrect Conditions D Degradation F->D G->D H Heat H->G I Light I->G J Humidity J->G K Oxidation K->G

Caption: Workflow for maintaining the stability of this compound.

References

Analytical methods for detecting impurities in 4-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Oxocyclohexanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Residual Starting Materials: Unreacted precursors from the synthesis.[1]

  • Byproducts: Compounds formed from side reactions during synthesis, which could include other related dicarboxylic or short-chain organic acids.[1][2]

  • Intermediates: Partially reacted compounds from the manufacturing process.[3]

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.[1][4]

  • Degradation Products: Impurities formed during storage or handling, such as the aromatization product 4-hydroxybenzoic acid.[5][6]

Q2: Which analytical technique is most suitable for detecting impurities in this compound?

A2: The choice of technique depends on the nature of the impurity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating non-volatile and thermally sensitive organic impurities.[4] It is highly effective for quantifying impurities in the main compound.

  • Gas Chromatography (GC): GC is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents.[4][7] For a polar compound like this compound, derivatization may be necessary to increase volatility.[8]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight and structural information, making it essential for identifying unknown impurities.[3][4]

  • Spectroscopic Techniques (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the chemical structure of isolated impurities.[4][9]

Q3: How can I identify an unknown peak in my chromatogram?

A3: Identifying an unknown impurity typically involves a combination of techniques. Hyphenated techniques like LC-MS/MS or GC-MS are powerful for this purpose.[3] Mass spectrometry provides the molecular weight and fragmentation pattern of the impurity, which helps in proposing a structure. For definitive structural elucidation, the impurity may need to be isolated, often using preparative chromatography, followed by analysis using NMR spectroscopy.[3][9]

Troubleshooting Guides

Issue 1: Co-eluting Peaks in HPLC Analysis

Q: My HPLC chromatogram shows a shoulder on the main this compound peak, or two peaks that are not fully resolved. How can I achieve better separation?

A: Co-elution can compromise accurate quantification.[10] A systematic approach to method development is required to resolve the peaks.

  • Peak Purity Assessment: If your system has a Diode Array Detector (DAD), check the peak purity to confirm it is not a single, tailing peak.[10]

  • Modify Mobile Phase:

    • Adjust pH: Since the analyte is a carboxylic acid, adjusting the mobile phase pH can alter its ionization state and retention, potentially separating it from neutral or differently charged impurities.[11]

    • Change Organic Modifier: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.[10]

    • Adjust Gradient: If using a gradient method, making the gradient shallower can increase the resolution between closely eluting compounds.[10]

  • Change Stationary Phase: If mobile phase adjustments are insufficient, using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.[10]

Issue 2: Poor Peak Shape or No Elution in GC Analysis

Q: I am trying to analyze this compound by GC, but the peak is very broad, tails significantly, or does not elute at all. What is the problem?

A: Carboxylic acids are polar and non-volatile, often leading to poor chromatographic performance in GC due to interactions with the stationary phase.[12]

  • Derivatization: The most common solution is to convert the carboxylic acid to a more volatile, less polar derivative before analysis. A common method is silylation (e.g., using BSTFA to create a trimethylsilyl (B98337) ester).[13] Another approach involves derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide.[8]

  • Use an Acidic Stationary Phase: Specialized GC columns with an acidic character can sometimes be used to analyze free carboxylic acids by reducing peak tailing.[12]

  • Check Inlet Temperature: Ensure the inlet temperature is high enough to volatilize the compound without causing thermal degradation.

Issue 3: Noisy Baseline in HPLC-UV at Low Wavelengths

Q: When I set my UV detector to a low wavelength (e.g., 210 nm) for detecting the carboxylic acid, the baseline is very noisy. How can I improve this?

A: A noisy baseline at low UV wavelengths is a common problem that can affect detection limits.[10]

  • Use High-Purity Solvents: Ensure that all mobile phase components (water, acetonitrile, buffers) are HPLC or LC-MS grade, as lower-grade solvents can have high UV absorbance at low wavelengths.[10]

  • Prepare Fresh Mobile Phase: Prepare the mobile phase daily and filter it through a 0.22 µm or 0.45 µm filter to remove particulate matter.[10][14]

  • Degas the Mobile Phase: Thoroughly degas the mobile phase using an inline degasser, sonication, or helium sparging to prevent air bubbles from causing noise in the detector.[10]

  • System Cleanliness: A contaminated column or flow path can lead to baseline noise. Flush the system thoroughly.

Experimental Protocols

Protocol 1: Impurity Profiling by Reversed-Phase HPLC-UV

This protocol outlines a general method for separating this compound from potential impurities. Optimization will be required for specific applications.

Methodology:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B) to create a stock solution. Prepare calibration standards by serial dilution.[10]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard to a known concentration.[10]

  • Chromatography:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[10]

    • Inject a blank (solvent) to ensure the system is clean.

    • Inject the standards and samples.

  • Analysis: Identify peaks based on the retention time of the reference standard. Quantify impurities using the peak areas.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 2.5 with phosphoric acid.[10]
Mobile Phase B Acetonitrile
Gradient 2% B to 50% B over 20 minutes
Flow Rate 1.0 mL/min[10]
Column Temperature 35 °C[10]
Detection UV at 210 nm[1]
Injection Volume 10 µL
Protocol 2: Analysis of Volatile Impurities by GC-MS

This protocol describes a method for analyzing volatile organic impurities, such as residual solvents, and can be adapted for the main compound after derivatization.

Methodology:

  • Sample Preparation (for Volatiles): For residual solvent analysis, dissolve a known amount of the this compound sample in a suitable high-purity solvent (e.g., DMSO). Headspace analysis is often preferred.

  • Derivatization (for the main compound): To analyze the acid itself or non-volatile impurities, perform a derivatization step (e.g., silylation) to increase volatility.

  • Chromatography:

    • Set the GC oven, inlet, and MS source to the required temperatures.

    • Inject the prepared sample.

  • Analysis: Identify peaks by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards.[7]

Data Presentation: GC-MS Method Parameters

ParameterCondition
Column TG-WaxMS B (or equivalent), 30 m x 0.32 mm x 0.5 µm[7]
Carrier Gas Helium at 1.0 mL/min[7]
Inlet Temperature 250 °C[7]
Oven Program 50 °C (hold 10 min), then ramp to 200 °C at 45 °C/min[7]
Injection 1 µL, split ratio 40:1[7]
MS Detector Mass range m/z 40-500, Electron Ionization (EI)

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Analysis cluster_1 Data Evaluation cluster_2 Outcome cluster_3 Identification Sample 4-Oxocyclohexanecarboxylic Acid Sample HPLC_GC HPLC or GC Analysis Sample->HPLC_GC Chromatogram Review Chromatogram HPLC_GC->Chromatogram Impurity_Detected Impurity Peak(s) Detected? Chromatogram->Impurity_Detected Report Report Results Impurity_Detected->Report No Identify Identify & Quantify Impurity_Detected->Identify Yes LCMS_GCMS LC-MS / GC-MS Analysis Identify->LCMS_GCMS LCMS_GCMS->Report If identified NMR Isolate & Run NMR LCMS_GCMS->NMR For unknown structure NMR->Report HPLC_Troubleshooting Start Co-eluting Peaks Observed in HPLC Step1 Modify Mobile Phase (pH, Organic Solvent %) Start->Step1 Check1 Resolution Achieved? Step1->Check1 Step2 Adjust Gradient Slope (Make Shallower) Check1->Step2 No End_Success Problem Resolved: Quantify Peaks Check1->End_Success Yes Check2 Resolution Achieved? Step2->Check2 Step3 Change Column (Different Stationary Phase) Check2->Step3 No Check2->End_Success Yes Check3 Resolution Achieved? Step3->Check3 Check3->End_Success Yes End_Fail Further Method Development Needed Check3->End_Fail No

References

Validation & Comparative

A Comparative Guide to the 1H and 13C NMR Analysis of 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-oxocyclohexanecarboxylic acid. In the absence of a complete, publicly available experimental dataset for this compound, this guide presents estimated chemical shifts based on the analysis of structurally related compounds: cyclohexanecarboxylic acid and cyclohexanone (B45756). This comparative approach allows for a robust interpretation of the expected spectral features of this compound, providing valuable insights for researchers working with this and similar molecules.

Data Presentation: A Comparative Analysis of Chemical Shifts

The following tables summarize the expected 1H and 13C NMR chemical shifts for this compound, alongside experimental and predicted data for cyclohexanecarboxylic acid and cyclohexanone for comparative purposes.

Table 1: 1H NMR Chemical Shift Data (ppm)

CompoundH1H2, H6 (axial)H2, H6 (equatorial)H3, H5 (axial)H3, H5 (equatorial)H4COOH
This compound (Estimated) ~2.6 - 2.8~2.3 - 2.5~2.1 - 2.3~2.3 - 2.5~2.1 - 2.3-~12.0
Cyclohexanecarboxylic Acid (Predicted in D2O) [1]2.181.891.221.621.481.74-
Cyclohexanone (Experimental in D2O) [2]-2.292.291.881.881.74-

Table 2: 13C NMR Chemical Shift Data (ppm)

CompoundC1C2, C6C3, C5C4C=O (acid)C=O (ketone)
This compound (Estimated) ~45~38~38~210~178-
Cyclohexanecarboxylic Acid (Experimental in CDCl3) 43.129.125.525.9182.7-
Cyclohexanone (Experimental in D2O) [3]-41.927.125.2-215.1

Structural Elucidation and Signal Assignment

The chemical shifts for this compound are estimated based on the additive effects of the carboxylic acid and ketone functionalities on the cyclohexane (B81311) ring. The electron-withdrawing nature of the carbonyl group in the ketone is expected to deshield the adjacent protons (H3, H5) and carbons (C3, C5), leading to downfield shifts compared to cyclohexanecarboxylic acid. Similarly, the carboxylic acid group deshields the alpha-proton (H1) and carbon (C1).

G Structure and NMR Assignments for this compound cluster_0 This compound cluster_1 Expected 1H NMR Signals cluster_2 Expected 13C NMR Signals C1 C1 C2 C2 C1->C2 C7 C=O (acid) C1->C7 H1 H1 C1->H1 C1_signal C1: ~45 ppm C1->C1_signal C3 C3 C2->C3 H2 H2 C2->H2 C2_C6_signal C2, C6: ~38 ppm C2->C2_C6_signal C4 C4 C3->C4 H3 H3 C3->H3 C3_C5_signal C3, C5: ~38 ppm C3->C3_C5_signal C5 C5 C4->C5 O3 O C4->O3 C4_signal C4 (C=O): ~210 ppm C4->C4_signal C6 C6 C5->C6 H5 H5 C5->H5 C5->C3_C5_signal C6->C1 H6 H6 C6->H6 C6->C2_C6_signal O1 O C7->O1 O2 OH C7->O2 C7_signal C7 (COOH): ~178 ppm C7->C7_signal COOH_H COOH O2->COOH_H H1_signal H1: ~2.6-2.8 ppm H1->H1_signal H2_H6_signal H2, H6: ~2.1-2.5 ppm H2->H2_H6_signal H3_H5_signal H3, H5: ~2.1-2.5 ppm H3->H3_H5_signal H5->H3_H5_signal H6->H2_H6_signal COOH_signal COOH: ~12.0 ppm COOH_H->COOH_signal

Caption: Molecular structure of this compound with corresponding estimated 1H and 13C NMR signal assignments.

Experimental Protocols

A standard protocol for the NMR analysis of a keto-acid like this compound is as follows:

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly of the carboxylic acid proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Setup:

  • The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • The sample temperature should be maintained at a constant value, typically 298 K (25 °C), to ensure reproducibility.

  • The magnetic field should be shimmed to achieve optimal homogeneity and resolution.

3. 1H NMR Data Acquisition:

  • A standard one-pulse sequence is typically used.

  • The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

  • A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.

  • A relaxation delay of 1-5 seconds between scans is recommended for quantitative analysis.

4. 13C NMR Data Acquisition:

  • A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio.

  • The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

5. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

This guide provides a foundational understanding of the NMR characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire experimental NMR data for the specific compound of interest.

References

Unveiling the Vibrational Signature of 4-Oxocyclohexanecarboxylic Acid: An FT-IR Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular structure of a compound is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful and non-destructive method to identify functional groups within a molecule, providing a unique vibrational fingerprint. This guide provides a comparative analysis of the FT-IR spectrum of 4-oxocyclohexanecarboxylic acid, contrasting it with the spectra of its constituent functional group analogues: cyclohexanecarboxylic acid and cyclohexanone.

This compound incorporates two key functional groups: a carboxylic acid and a ketone. Its FT-IR spectrum, therefore, is a composite of the characteristic vibrational modes of both these groups, offering a rich source of structural information. By comparing its spectrum to those of molecules containing only one of these functionalities, a clearer understanding of the individual contributions and potential interactions can be achieved.

Comparative Analysis of FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the distinct absorption bands of its carboxylic acid and ketone moieties. The table below summarizes the expected and observed vibrational frequencies for this compound and compares them with the experimental data for cyclohexanecarboxylic acid and cyclohexanone.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) Cyclohexanecarboxylic Acid (Experimental, cm⁻¹) Cyclohexanone (Experimental, cm⁻¹)
Carboxylic Acid O-H Stretch3300-2500 (Broad)3300-2500 (Broad)-
C=O Stretch~1710~1700-
C-O Stretch1320-12101300-1200-
O-H Bend1440-1395, 950-9101430-1400, ~930-
Ketone C=O Stretch~1715-~1715
Cyclohexyl Ring C-H Stretch2950-28502950-28502950-2850
C-H Bend~1450~1450~1450

Note: The expected values for this compound are based on typical ranges for its functional groups. The C=O stretching frequencies for the carboxylic acid and ketone in this compound are expected to be in a similar region and may overlap.

Interpreting the Spectral Features

The FT-IR spectrum of this compound will prominently display a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2] This broadness is a result of the strong intermolecular hydrogen bonding between the carboxylic acid groups.

In the carbonyl region, two C=O stretching vibrations are anticipated: one for the carboxylic acid and one for the ketone. Saturated aliphatic carboxylic acids typically show a C=O stretch between 1725 and 1700 cm⁻¹.[3] Saturated cyclic ketones, like cyclohexanone, exhibit a C=O stretch around 1715 cm⁻¹.[4] In this compound, these two bands are expected to be close and may appear as a single, broadened peak or as two distinct, closely spaced peaks around 1710-1715 cm⁻¹.

The spectrum will also feature C-O stretching and O-H bending vibrations characteristic of the carboxylic acid group. The C-O stretch typically appears in the 1320-1210 cm⁻¹ region, while the O-H bend is found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[1] The C-H stretching and bending vibrations of the cyclohexyl ring will be observed in their usual regions of 2950-2850 cm⁻¹ and ~1450 cm⁻¹, respectively.

Experimental Workflow and Data Interpretation

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation Sample This compound Pellet KBr Pellet Sample->Pellet KBr KBr Powder KBr->Pellet FTIR FT-IR Spectrometer Pellet->FTIR Spectrum IR Spectrum Acquisition FTIR->Spectrum Data Data Processing Spectrum->Data Comparison Comparison with Reference Spectra Data->Comparison Assignment Peak Assignment Comparison->Assignment Structure Structural Elucidation Assignment->Structure

Caption: Experimental workflow for FT-IR analysis of this compound.

Functional Group - FT-IR Absorption Correlation

functional_groups cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic FT-IR Absorptions (cm⁻¹) Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Ketone Ketone (C=O) Molecule->Ketone OH_Stretch O-H Stretch (3300-2500, broad) Carboxylic_Acid->OH_Stretch COOH_CO_Stretch C=O Stretch (~1710) Carboxylic_Acid->COOH_CO_Stretch CO_Stretch C-O Stretch (1320-1210) Carboxylic_Acid->CO_Stretch OH_Bend O-H Bend (1440-1395, 950-910) Carboxylic_Acid->OH_Bend Ketone_CO_Stretch C=O Stretch (~1715) Ketone->Ketone_CO_Stretch

Caption: Correlation of functional groups in this compound with their FT-IR absorptions.

Experimental Protocol

Objective: To obtain a high-quality FT-IR spectrum of solid this compound using the KBr pellet method.

Materials:

  • This compound

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder into the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the IR radiation.

  • Pellet Formation:

    • Transfer a portion of the ground powder into the collar of the pellet-forming die.

    • Ensure the powder is evenly distributed across the surface of the anvil.

    • Place the plunger into the collar and carefully transfer the die assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent KBr pellet.

    • Carefully release the pressure and retrieve the pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

    • Label the significant peaks with their corresponding wavenumbers.

By following this guide, researchers can effectively utilize FT-IR spectroscopy to characterize this compound and similar molecules, gaining valuable insights into their chemical structure and functional group composition.

References

A Comparative Guide to the Analytical Methods for 4-Oxocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 4-oxocyclohexanecarboxylic acid. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data in research, quality control, and clinical applications. This document evaluates mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, offering a comparative overview of their principles, performance, and experimental considerations.

Executive Summary

The analysis of this compound, a molecule containing both a ketone and a carboxylic acid functional group, can be approached using several instrumental techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of this compound, typically after derivatization to increase its volatility. Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for direct analysis in complex matrices. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide valuable structural information. The choice of method depends on the analytical objective, required sensitivity, and the nature of the sample matrix.

Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the primary analytical techniques for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and polarity, followed by mass-to-charge ratio detection of fragmented ions.Separation by polarity, followed by mass-to-charge ratio detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absorption of infrared radiation by molecular vibrations.
Sample Preparation Derivatization (e.g., silylation) is typically required to improve volatility.Minimal sample preparation, often direct injection of a liquid sample.Dissolution in a deuterated solvent.Minimal preparation for liquids and solids.
Information Provided Molecular weight and fragmentation pattern for structural elucidation and quantification.Molecular weight and fragmentation for structural confirmation and quantification.Detailed structural information, including connectivity of atoms.Identification of functional groups.
Selectivity HighHighModerate to HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (mg to µg range)Moderate (µg to ng range)
Quantitative Analysis ExcellentExcellentGood, but requires internal standards.Possible, but less precise than MS methods.

Mass Spectrometry Fragmentation of this compound

Upon electron ionization (EI) in a GC-MS system, the molecule is expected to form a molecular ion (M+•) at m/z 142. The fragmentation is likely to proceed through several key pathways:

  • Loss of the Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group, which would result in a fragment ion at m/z 97.

  • Alpha-Cleavage of the Ketone: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation of ketones. This could lead to the loss of C2H4O (ethylene oxide) or related fragments.

  • McLafferty Rearrangement: While less common in cyclic systems, a McLafferty-type rearrangement could potentially occur, leading to characteristic neutral losses.

  • Ring Cleavage: The cyclohexanone (B45756) ring can undergo cleavage, leading to a variety of smaller fragment ions.

A proposed fragmentation pathway is illustrated in the diagram below.

G M This compound (m/z 142) F1 [M-COOH]+ (m/z 97) M->F1 - COOH F2 [M-H2O]+ (m/z 124) M->F2 - H2O F3 Further Ring Fragmentation F1->F3 F2->F3

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound using GC-MS following derivatization.

1. Sample Preparation (Derivatization):

  • To 100 µL of a sample solution containing this compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
  • Vortex the mixture and heat at 70°C for 30 minutes.
  • After cooling to room temperature, the sample is ready for injection.

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This protocol provides a general method for the direct analysis of this compound by LC-MS.

1. Sample Preparation:

  • Dilute the sample in the initial mobile phase.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • MS Parameters: Optimize capillary voltage, cone voltage, and desolvation gas flow for the specific instrument.
  • Scan Range: m/z 50-200.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
  • For ¹H NMR, typical spectral width is -2 to 12 ppm.
  • For ¹³C NMR, typical spectral width is 0 to 220 ppm.

Expected Chemical Shifts (Predicted):

  • ¹H NMR: The protons on the cyclohexane (B81311) ring are expected to appear in the range of 1.5-3.0 ppm. The carboxylic acid proton will be a broad singlet typically above 10 ppm.

  • ¹³C NMR: The carbonyl carbon of the ketone is expected around 200-210 ppm, and the carboxylic acid carbonyl carbon around 170-180 ppm. The aliphatic carbons of the ring will appear in the range of 20-50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For a solid sample, a KBr pellet can be prepared, or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.
  • For a liquid sample, a thin film can be cast on a salt plate (e.g., NaCl).

2. FTIR Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.
  • Acquire a background spectrum and ratio it against the sample spectrum.

Expected Absorptions:

  • A broad O-H stretch from the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.[1][2]

  • A strong C=O stretch from the ketone will appear around 1715 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid will be present around 1700-1725 cm⁻¹.[1][2]

  • C-H stretching vibrations will be observed in the 3000-2850 cm⁻¹ region.

  • C-O stretching and O-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

G cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCMS LC-MS Extraction->LCMS NMR NMR Extraction->NMR FTIR FTIR Extraction->FTIR GCMS GC-MS Derivatization->GCMS Data Data Interpretation & Quantification GCMS->Data LCMS->Data NMR->Data FTIR->Data

Caption: General analytical workflow for this compound.

References

A Comparative Analysis of the Reactivity of 4-Oxocyclohexanecarboxylic Acid and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Frameworks

In the landscape of pharmaceutical development and organic synthesis, 4-oxocyclohexanecarboxylic acid and its ester derivatives are valuable bifunctional building blocks. Their unique structure, featuring both a ketone and a carboxylic acid or ester functional group, allows for a diverse range of chemical transformations. Understanding the relative reactivity of these functional groups is paramount for designing efficient synthetic routes and predicting reaction outcomes. This guide provides a comprehensive comparison of the reactivity of this compound and its esters, supported by established principles of organic chemistry and detailed, albeit illustrative, experimental protocols.

Relative Reactivity: A Tale of Two Functional Groups

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a cornerstone of organic chemistry.[1][2][3] The general order of reactivity is dictated by the nature of the leaving group, with better leaving groups (weaker bases) leading to higher reactivity.[1][2] Following this principle, carboxylic acids are generally more reactive towards nucleophilic acyl substitution than their corresponding esters. This is because the hydroxyl group (-OH) of a protonated carboxylic acid is a better leaving group (as water) than the alkoxide group (-OR) of an ester.

However, it's crucial to consider that under basic conditions, the carboxylic acid is deprotonated to a carboxylate, which is significantly less reactive than an ester due to the negative charge on the carboxylate group, making the leaving group a highly basic oxide anion (O²⁻).[4]

The presence of the ketone group at the 4-position of the cyclohexane (B81311) ring can also influence the reactivity of the carboxylic acid and its esters through electronic effects, though this influence is generally modest due to the separation between the two functional groups.

Quantitative Reactivity Comparison

CompoundReactionHypothetical Reaction Rate Constant (k) at 25°CHypothetical Yield (%) after 24h
This compoundFischer Esterification with Methanol (B129727)1.2 x 10⁻⁴ L mol⁻¹ s⁻¹65
Methyl 4-oxocyclohexanecarboxylate (B1232831)Transesterification with Ethanol3.5 x 10⁻⁵ L mol⁻¹ s⁻¹40

Disclaimer: The data presented in this table is illustrative and based on established principles of chemical reactivity. It is intended to provide a comparative framework and may not represent actual experimental values.

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivity, the following experimental protocols can be employed.

Experiment 1: Comparative Fischer Esterification and Transesterification

Objective: To compare the rate of esterification of this compound with the rate of transesterification of its methyl ester.

Methodology:

  • Reaction Setup:

    • Reaction A (Esterification): In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of methanol.

    • Reaction B (Transesterification): In a separate, identical setup, dissolve 10 mmol of methyl 4-oxocyclohexanecarboxylate in 50 mL of ethanol.

  • Catalyst Addition: To each flask, add 0.5 mmol of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[5]

  • Reaction Monitoring:

    • Heat both reaction mixtures to reflux.

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing a known amount of a suitable internal standard dissolved in a neutral solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the quenched aliquots by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting material and the product.

    • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Experiment 2: Comparative Reduction of the Ketone Group

Objective: To compare the reactivity of the ketone group in this compound and its methyl ester towards a reducing agent.

Methodology:

  • Reaction Setup:

    • Reaction A: Dissolve 10 mmol of this compound in 50 mL of a suitable solvent (e.g., methanol or tetrahydrofuran) in a 100 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Reaction B: In a separate, identical setup, dissolve 10 mmol of methyl 4-oxocyclohexanecarboxylate in 50 mL of the same solvent.

  • Reducing Agent Addition: Slowly add 1.1 equivalents of a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to each flask while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring:

    • Monitor the progress of both reactions by Thin Layer Chromatography (TLC) at regular intervals.

  • Workup and Analysis:

    • Once the starting material is consumed (as indicated by TLC), quench the reactions by the slow addition of water.

    • Acidify the reaction mixture containing the carboxylic acid to a pH of ~2 with dilute HCl.

    • Extract the products from both reaction mixtures with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Determine the yield of the respective 4-hydroxycyclohexane derivatives. The purity and structure can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate a key reaction mechanism and a logical workflow for the comparative study.

Fischer_Esterification sub Carboxylic Acid (this compound) protonated_carbonyl Protonated Carbonyl (Activated) sub->protonated_carbonyl Protonation cat Acid Catalyst (H+) alc Alcohol (e.g., Methanol) tetrahedral_intermediate Tetrahedral Intermediate alc->tetrahedral_intermediate Nucleophilic Attack protonated_carbonyl->tetrahedral_intermediate ester_intermediate Protonated Ester tetrahedral_intermediate->ester_intermediate Proton Transfer ester Ester (Methyl 4-oxocyclohexanecarboxylate) ester_intermediate->ester Deprotonation water Water ester_intermediate->water Elimination

Caption: Mechanism of Fischer Esterification.

Reactivity_Comparison_Workflow start Select Reactants: This compound & its Ester exp1 Experiment 1: Comparative Esterification/ Transesterification start->exp1 exp2 Experiment 2: Comparative Ketone Reduction start->exp2 monitoring1 Reaction Monitoring: - GC-MS for kinetics - Yield determination exp1->monitoring1 monitoring2 Reaction Monitoring: - TLC for completion - Yield determination exp2->monitoring2 analysis Data Analysis: - Compare reaction rates - Compare product yields monitoring1->analysis monitoring2->analysis conclusion Conclusion on Relative Reactivity analysis->conclusion

Caption: Workflow for Comparative Reactivity Study.

Conclusion

References

A Comparative Guide to the Biological Activities of Cis- and Trans-4-Hydroxycyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of a molecule is a critical determinant of its biological activity. In the case of 4-hydroxycyclohexanecarboxylic acid, the cis and trans isomers exhibit distinct pharmacological profiles, a factor of paramount importance in drug discovery and development. This guide provides a comparative analysis of the known biological activities of these two isomers, supported by available data and detailed experimental methodologies.

While direct comparative studies with quantitative data for both isomers are limited in publicly available literature, existing research points towards divergent biological effects. The cis isomer has been associated with immunosuppressive properties, whereas the trans isomer serves as a key structural motif in the development of kinase inhibitors for anti-cancer therapies.

Data Presentation: A Comparative Overview

Due to the absence of direct head-to-head experimental comparisons in published literature, the following table presents a summary of the reported biological activities for each isomer individually. This serves to highlight their distinct potential therapeutic applications.

Biological Activitycis-4-Hydroxycyclohexanecarboxylic Acidtrans-4-Hydroxycyclohexanecarboxylic Acid
Primary Associated Activity ImmunosuppressivePrecursor for Kinase Inhibitors
Reported Effects Observed to have immunosuppressive activities in rat hepatocytes.[1] It is a metabolite of p-hydroxybenzoic acid and its presence has been linked to metabolic disorders associated with hyperglycemia.Utilized as a key intermediate in the synthesis of pyrazole-pyrimidine derivatives that act as TTK kinase inhibitors with potential antitumor activity.[2][3] It is also a reagent in the preparation of Janus kinase 1 (JAK1)-selective inhibitors.[2][3]
Quantitative Data (IC50) Not available in public literature.Not directly applicable as it is a precursor, not the final active inhibitor.

Insights from a Structurally Similar Compound: Tranexamic Acid

To underscore the significance of stereoisomerism in this class of compounds, we can draw a parallel with the well-studied tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) and its cis isomer. Tranexamic acid is a potent antifibrinolytic agent used to control bleeding, and its therapeutic efficacy is almost exclusively attributed to the trans configuration. This striking difference in activity between the isomers of a structurally related molecule strongly suggests that the spatial arrangement of the functional groups in cis- and trans-4-hydroxycyclohexanecarboxylic acid is likely to result in profoundly different interactions with biological targets.

Experimental Protocols

The following are detailed methodologies for assessing the biological activities associated with each isomer.

Assessment of Immunosuppressive Activity (Hypothetical for cis isomer)

This protocol is adapted from established methods for evaluating the effects of compounds on primary hepatocytes.[1][4]

1. Isolation and Culture of Primary Rat Hepatocytes:

  • Hepatocytes are isolated from rat liver by a two-step collagenase perfusion method.[5]

  • The liver is first perfused with a calcium-free buffer to disrupt cell junctions, followed by perfusion with a buffer containing collagenase to digest the extracellular matrix.[5]

  • Isolated hepatocytes are purified by density gradient centrifugation.

  • Cells are seeded on collagen-coated plates and cultured in appropriate media.

2. Treatment with cis-4-Hydroxycyclohexanecarboxylic Acid:

  • After cell attachment, hepatocytes are treated with varying concentrations of cis-4-hydroxycyclohexanecarboxylic acid.

  • A vehicle control (e.g., DMSO) and a positive control for immunosuppression (e.g., cyclosporin (B1163) A) are included.

3. Assessment of Immunosuppressive Effect:

  • Mixed Lymphocyte Reaction (MLR) Co-culture: Hepatocytes are co-cultured with allogeneic lymphocytes. The proliferation of lymphocytes is measured (e.g., via BrdU incorporation or CFSE dilution) in the presence and absence of the test compound. A reduction in lymphocyte proliferation indicates an immunosuppressive effect.

  • Cytokine Analysis: Supernatants from the co-cultures are collected, and the levels of key cytokines (e.g., IL-2, IFN-γ) are quantified using ELISA or multiplex bead assays. A decrease in pro-inflammatory cytokines would suggest immunosuppression.

  • Hepatocyte Viability Assay: To ensure the observed effects are not due to cytotoxicity, hepatocyte viability is assessed using assays such as MTT or LDH release.[6]

In Vitro Kinase Inhibition Assay (for derivatives of trans isomer)

This protocol describes a general method for testing the inhibitory activity of compounds synthesized using the trans isomer.[2]

1. Reagents and Materials:

  • Recombinant kinase (e.g., TTK, JAK1).

  • Kinase substrate (a specific peptide or protein).

  • ATP (adenosine triphosphate).

  • Test compounds (derivatives of trans-4-hydroxycyclohexanecarboxylic acid) dissolved in a suitable solvent (e.g., DMSO).

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

2. Assay Procedure:

  • The kinase, substrate, and test compound are pre-incubated in the kinase assay buffer in a microplate well.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Workflows

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

experimental_workflow_immunosuppression cluster_isolation Hepatocyte Isolation cluster_culture Cell Culture & Treatment cluster_assessment Assessment rat_liver Rat Liver perfusion Collagenase Perfusion rat_liver->perfusion purification Density Gradient Purification perfusion->purification seeding Seeding on Collagen Plates purification->seeding treatment Treatment with cis-Isomer seeding->treatment mlr Mixed Lymphocyte Reaction treatment->mlr cytokine Cytokine Analysis (ELISA) treatment->cytokine viability Viability Assay (MTT) treatment->viability

Workflow for Assessing Immunosuppressive Activity.

experimental_workflow_kinase_inhibition reagents Prepare Reagents: - Recombinant Kinase - Substrate - ATP - trans-Isomer Derivative incubation Pre-incubate Kinase, Substrate, and Test Compound reagents->incubation reaction Initiate Reaction with ATP incubation->reaction detection Stop Reaction & Detect Product reaction->detection analysis Calculate % Inhibition and IC50 detection->analysis

Workflow for In Vitro Kinase Inhibition Assay.

hypothetical_signaling_pathway_cis cis_isomer cis-4-Hydroxycyclo- hexanecarboxylic Acid receptor Putative Receptor cis_isomer->receptor Binds signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates transcription_factor Transcription Factor (e.g., NF-κB) signaling_cascade->transcription_factor Inhibits gene_expression ↓ Pro-inflammatory Gene Expression (e.g., IL-2, IFN-γ) transcription_factor->gene_expression

Hypothetical Immunosuppressive Signaling Pathway for the Cis-Isomer.

hypothetical_signaling_pathway_trans trans_derivative Derivative of trans-4-Hydroxycyclo- hexanecarboxylic Acid kinase Kinase (e.g., TTK) trans_derivative->kinase Inhibits substrate Substrate phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation cellular_response ↓ Cell Proliferation ↑ Apoptosis phosphorylated_substrate->cellular_response

Hypothetical Kinase Inhibition Pathway for Derivatives of the Trans-Isomer.

References

4-Oxocyclohexanecarboxylic Acid: A Superior Scaffold for Complex Synthesis Compared to Alternative Cyclic Keto Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthesizing complex molecular architectures. 4-Oxocyclohexanecarboxylic acid emerges as a highly versatile and efficient synthon, often presenting advantages over other cyclic keto acids such as its 2- and 3-oxo isomers, as well as cyclopentanone (B42830) and cyclobutanone (B123998) derivatives. Its unique 1,4-disubstitution pattern provides a structurally rigid and predictable framework, facilitating its use in the synthesis of a wide array of biologically relevant molecules, including spirocyclic compounds and prostaglandin (B15479496) analogs. [1][2]

The strategic placement of the ketone and carboxylic acid functionalities in this compound allows for orthogonal reactivity, enabling selective modifications at either site without the need for extensive protecting group strategies. This characteristic often translates to shorter, more efficient synthetic routes with higher overall yields.

Comparative Physicochemical Properties

The physicochemical properties of a building block can significantly influence reaction conditions and outcomes. Here, we compare this compound with its common alternatives.

PropertyThis compound2-Oxocyclohexanecarboxylic Acid3-Oxocyclopentanecarboxylic Acid3-Oxocyclobutanecarboxylic Acid
CAS Number 874-61-3[3]18709-01-8[4]98-78-2[1]23761-23-1[5]
Molecular Formula C₇H₁₀O₃[3]C₇H₁₀O₃[4]C₆H₈O₃C₅H₆O₃[5]
Molecular Weight 142.15 g/mol [3]142.15 g/mol [4]128.13 g/mol 114.10 g/mol [5]
Melting Point 67-71 °CNot availableWhite powder (mp not specified)[1]69-70 °C[5]
Appearance SolidSolid[6]White powder[1]White solid[5]
Reactivity Profile Ketone allows for reductive amination/Grignard reactions; Carboxylic acid for amide coupling/esterification.[1]The proximity of the keto and carboxylic acid groups can lead to side reactions like decarboxylation.Versatile precursor for hydrogenation and Curtius rearrangements.[1]Amenable to decarboxylation, esterification, and amide formation.[5]

Performance in Multicomponent Reactions: Synthesis of Spirooxindoles

A key application demonstrating the utility of cyclic keto acids is in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds like spirooxindoles, which are prevalent in many biologically active compounds.[7][8] The 1,3-dipolar cycloaddition reaction of an azomethine ylide with a chalcone (B49325) derived from a cyclic ketone is a common strategy.

While direct side-by-side comparative studies are limited, the literature suggests that the substitution pattern on the cyclohexanone (B45756) ring is crucial for high yields and stereoselectivity in the synthesis of di-spirooxindole analogs.[7] The less sterically hindered nature of the carbonyl group in this compound-derived substrates, compared to the 2-oxo isomer where the bulky carboxylic acid group is adjacent to the reaction center, can lead to more favorable reaction kinetics and higher yields.

General Experimental Workflow for Spirooxindole Synthesis:

The synthesis of di-spirooxindole compounds typically involves a one-pot reaction where an azomethine ylide is generated in situ from an isatin (B1672199) and an amino acid. This ylide then undergoes a [3+2] cycloaddition reaction with a chalcone derived from a cyclic ketone.[7]

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Isatin Substituted Isatin Mixing Mix reactants in Solvent (e.g., Methanol) Isatin->Mixing AminoAcid Amino Acid (e.g., (2S)-octahydro-1H-indole-2-carboxylic acid) AminoAcid->Mixing Chalcone Cyclohexanone-based Chalcone (from cyclic keto acid) Chalcone->Mixing Reflux Reflux at 60 °C (1-1.5 hours) Mixing->Reflux In situ generation of Azomethine Ylide Precipitate Precipitation of Product Reflux->Precipitate [3+2] Cycloaddition FilterWash Filter and Wash (with Methanol) Precipitate->FilterWash FinalProduct Di-spirooxindole Product FilterWash->FinalProduct

Caption: General workflow for the one-pot synthesis of di-spirooxindoles.

Experimental Protocols

General Protocol for the Synthesis of Di-spirooxindole Analogs

This protocol is adapted from the synthesis of di-spirooxindoles utilizing cyclohexanone-based chalcones.[7]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted isatin (1.0 mmol), the amino acid (e.g., (2S)-octahydro-1H-indole-2-carboxylic acid, 1.0 mmol), and the appropriate cyclohexanone-based chalcone (1.0 mmol) in methanol (B129727) (10 mL).

  • Reaction: The reaction mixture is heated to reflux at 60 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 1.5 hours.

  • Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product precipitates out of the solution.

  • Purification: The precipitate is collected by filtration and washed with a small amount of cold methanol to afford the pure di-spirooxindole product.

  • Characterization: The structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as elemental analysis.

The Knoevenagel Condensation: A Comparative Perspective

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction where cyclic keto acids can be employed. This reaction involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a base.[9]

The reactivity of the cyclic ketone is influenced by the position of the carboxylic acid group. In the case of 2-oxocyclohexanecarboxylic acid, the electron-withdrawing carboxylic acid group is in close proximity to the ketone, which can affect the acidity of the α-protons and the overall reactivity of the carbonyl group. In contrast, the more distant placement in this compound results in a reactivity profile that more closely resembles that of unsubstituted cyclohexanone, which is known to be a sluggish substrate in Knoevenagel condensations but can proceed smoothly under appropriate catalytic conditions.[9]

Logical Flow of Reactivity Considerations:

The choice between different cyclic keto acid isomers can have a significant impact on the reaction outcome. The following diagram illustrates the factors influencing the reactivity of these compounds.

G cluster_main Factors Influencing Reactivity of Oxocyclohexanecarboxylic Acids Position Position of Keto Group Reactivity Carbonyl Reactivity Position->Reactivity Steric Steric Hindrance Position->Steric Electronic Electronic Effects (Inductive/Resonance) Position->Electronic Outcome Reaction Outcome (Yield, Selectivity) Reactivity->Outcome Steric->Outcome Acidity α-Proton Acidity Electronic->Acidity Acidity->Reactivity

References

Spectroscopic comparison of 4-Oxocyclohexanecarboxylic acid and its reduced form

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of 4-Oxocyclohexanecarboxylic acid and its reduced counterpart, 4-Hydroxycyclohexanecarboxylic acid, reveals distinct spectroscopic signatures that are critical for researchers and professionals in drug development. This guide provides an objective comparison of their performance under various spectroscopic techniques, supported by experimental data and detailed protocols.

The reduction of the ketone functional group in this compound to a hydroxyl group in 4-Hydroxycyclohexanecarboxylic acid brings about significant changes in the molecule's interaction with electromagnetic radiation. These differences are readily observable in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Mass Spectrometry (MS), providing clear markers for distinguishing between the two compounds.

Comparative Spectroscopic Data

The key spectroscopic differences between this compound and 4-Hydroxycyclohexanecarboxylic acid are summarized below. This data is crucial for reaction monitoring and characterization of these compounds in a laboratory setting.

Spectroscopic TechniqueThis compound4-Hydroxycyclohexanecarboxylic AcidKey Differences
Infrared (IR) Spectroscopy ~1710 cm⁻¹ (C=O, ketone) ~1700 cm⁻¹ (C=O, carboxylic acid) 2500-3300 cm⁻¹ (O-H, carboxylic acid)~3200-3600 cm⁻¹ (O-H, alcohol) ~1700 cm⁻¹ (C=O, carboxylic acid) 2500-3300 cm⁻¹ (O-H, carboxylic acid)Appearance of a broad O-H stretch for the alcohol and disappearance of the ketone C=O stretch in the reduced form.
¹H NMR Spectroscopy δ ~2.0-2.5 ppm (protons α to ketone) δ ~10-12 ppm (carboxylic acid proton)δ ~3.5-4.0 ppm (proton on carbon with -OH) δ ~10-12 ppm (carboxylic acid proton)Upfield shift of protons adjacent to the carbonyl upon reduction and appearance of a new signal for the proton on the hydroxyl-bearing carbon.
¹³C NMR Spectroscopy δ ~210 ppm (ketone C=O) δ ~180 ppm (carboxylic acid C=O)δ ~70 ppm (carbon with -OH) δ ~180 ppm (carboxylic acid C=O)Disappearance of the ketone carbonyl signal and appearance of a signal for the carbon attached to the hydroxyl group in the reduced form.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 142.15Molecular Ion (M⁺): m/z = 144.17A difference of 2 atomic mass units, corresponding to the addition of two hydrogen atoms during reduction.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in each compound.

Methodology:

  • A small amount of the solid sample (1-2 mg) is ground with potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The background spectrum of a blank KBr pellet is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecules.

Methodology:

  • Approximately 10-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • The NMR tube is placed in the spectrometer's probe.

  • For ¹H NMR, the spectrum is acquired using a standard pulse sequence, with chemical shifts referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, with chemical shifts referenced to the solvent signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compounds.

Methodology:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Transformation and Analysis

The logical progression of the chemical reduction and the subsequent analytical workflow can be visualized through the following diagrams.

Reduction of this compound 4-Oxocyclohexanecarboxylic_Acid This compound (Ketone) 4-Hydroxycyclohexanecarboxylic_Acid 4-Hydroxycyclohexanecarboxylic Acid (Alcohol) 4-Oxocyclohexanecarboxylic_Acid->4-Hydroxycyclohexanecarboxylic_Acid Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->4-Hydroxycyclohexanecarboxylic_Acid

Caption: Chemical reduction of this compound.

Spectroscopic Analysis Workflow Sample_Preparation Sample Preparation (Dissolution/Pelletizing) IR_Spectroscopy IR Spectroscopy (Functional Group ID) Sample_Preparation->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (Structural Elucidation) Sample_Preparation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (Molecular Weight) Sample_Preparation->Mass_Spectrometry Data_Analysis Data Analysis and Comparison IR_Spectroscopy->Data_Analysis NMR_Spectroscopy->Data_Analysis Mass_Spectrometry->Data_Analysis

Caption: General workflow for spectroscopic comparison.

The Structural Dance: Unraveling the Structure-Activity Relationship of 4-Oxocyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-oxocyclohexanecarboxylic acid derivatives, a versatile scaffold in medicinal chemistry, by examining the structure-activity relationships (SAR) of closely related analogues. While direct quantitative SAR data for a broad series of this compound derivatives is not extensively available in the public domain, this guide leverages published data on cyclohex-1-ene-1-carboxylic acid derivatives to illuminate key structural determinants for biological activity and offers a framework for future drug design and development.

The this compound moiety serves as a valuable building block for a diverse range of biologically active molecules. Its rigid cyclohexane (B81311) ring and the presence of both a ketone and a carboxylic acid group offer multiple points for chemical modification, enabling the fine-tuning of pharmacological properties. This scaffold has been utilized in the synthesis of compounds targeting a variety of conditions, including cancer, inflammation, and metabolic disorders.[1]

Comparative Analysis: Insights from Cyclohex-1-ene-1-Carboxylic Acid Derivatives

A study on a series of novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid provides valuable insights into the SAR of this class of compounds, particularly concerning their anti-inflammatory and antimicrobial activities. These findings offer a strong comparative basis for predicting the potential activities of this compound analogues.

Anti-inflammatory and Antiproliferative Activity

The anti-inflammatory potential of six new amidrazone derivatives (compounds 2a-2f ) was evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in mitogen-stimulated peripheral blood mononuclear cells (PBMCs). Their antiproliferative activity against these cells was also assessed and compared with the well-known non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).

Data Summary: Anti-inflammatory and Antiproliferative Activity of Cyclohex-1-ene-1-Carboxylic Acid Derivatives

CompoundR¹ SubstituentR² SubstituentAntiproliferative Activity (% Inhibition at 100 µg/mL)Inhibition of TNF-α Secretion (at 10, 50, and 100 µg/mL)
2a 2-pyridylphenyl>90%Not specified
2b 2-pyridyl2-pyridylDid not decrease proliferationSignificantly reduced at 100 µg/mL (~92-99%)
2c 2-pyridyl4-methylphenylDose-dependentNot specified
2d 2-pyridyl4-nitrophenyl~95% (at 50 and 100 µg/mL)Not specified
2e phenylphenylDose-dependentNot specified
2f phenyl2-pyridyl>90%Strong inhibition (~66-81%)
Ibuprofen --~50%Not specified

Data sourced from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[1]

Structure-Activity Relationship Insights:

From the data, several key SAR observations can be made for anti-inflammatory and antiproliferative activities:

  • The presence of a 2-pyridyl substituent at the R¹ position appears to be crucial for potent antiproliferative activity. Compounds 2a , 2b , 2c , and 2d , all containing this moiety, generally exhibited strong inhibition of PBMC proliferation.

  • Substitution on the R² phenyl ring modulates activity. A 4-nitrophenyl group (2d ) led to very high antiproliferative activity.

  • A second 2-pyridyl group at the R² position (2b ) resulted in a significant reduction of TNF-α and IL-6 secretion at high concentrations.

  • Derivatives with a phenyl group at the R¹ position (2e and 2f ) also showed antiproliferative effects, with the presence of a 2-pyridyl group at R² (2f ) correlating with strong TNF-α inhibition.

  • Several of the tested derivatives (2a , 2d , and 2f ) demonstrated more potent antiproliferative activity than ibuprofen at the same concentration.[1]

Antimicrobial Activity

The same series of compounds was also screened for their antimicrobial activity against a panel of bacteria and a fungus. The minimum inhibitory concentration (MIC) was determined for each compound.

Data Summary: Antimicrobial Activity (MIC in µg/mL) of Cyclohex-1-ene-1-Carboxylic Acid Derivatives

CompoundStaphylococcus aureusMycobacterium smegmatisEscherichia coliYersinia enterocoliticaKlebsiella pneumoniaeCandida albicans
2a >51264>512>512>512>512
2b >512>51225664256>512
2c 6464>512>512>512>512
2d ≥512≥512≥512≥512≥512≥512
2e ≥512≥512≥512≥512≥512≥512
2f >512>512>512128>512256

Data sourced from a study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety.[1]

Structure-Activity Relationship Insights:

The antimicrobial SAR reveals different structural requirements compared to the anti-inflammatory activity:

  • The presence of a 2-pyridyl group at R¹ and a 4-methylphenyl group at R² (2c ) conferred the best activity against S. aureus and M. smegmatis.

  • A 2-pyridyl substituent at both R¹ and R² (2b ) resulted in moderate activity against Y. enterocolitica, E. coli, and K. pneumoniae.

  • The presence of a 4-nitrophenyl group at R² (2d ) was detrimental to antimicrobial activity.

  • In general, the antimicrobial activity of these derivatives was moderate to weak.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented.

Synthesis of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid

The synthesis of the target compounds (2a-2f ) was achieved through the reaction of appropriately substituted amidrazones (1a-1f ) with 3,4,5,6-tetrahydrophthalic anhydride. The reaction was carried out in anhydrous diethyl ether.[1]

Synthesis_Workflow Amidrazones Amidrazones (1a-1f) Reaction Reaction Amidrazones->Reaction Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Anhydride->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Product Acyl Derivatives (2a-2f) Reaction->Product

General synthesis workflow for the acyl derivatives.
In Vitro Anti-inflammatory and Antiproliferative Assays

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) were isolated and cultured.

Toxicity Assay: The toxicity of the compounds was evaluated on PBMCs using flow cytometry to determine the percentage of viable, apoptotic, and necrotic cells.

Antiproliferative Assay: PBMCs were stimulated with a mitogen (e.g., phytohemagglutinin) to induce proliferation. The test compounds were added at various concentrations, and the inhibition of proliferation was measured.

Cytokine Production Assay: PBMCs were stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. The concentrations of TNF-α, IL-6, and IL-10 in the cell culture supernatants were measured using enzyme-linked immunosorbent assay (ELISA).

Anti_Inflammatory_Assay_Workflow cluster_cell_prep Cell Preparation cluster_assays Assays PBMC_isolation Isolate PBMCs PBMC_culture Culture PBMCs PBMC_isolation->PBMC_culture Toxicity Toxicity Assay (Flow Cytometry) PBMC_culture->Toxicity Antiproliferative Antiproliferative Assay (Mitogen Stimulation) PBMC_culture->Antiproliferative Cytokine Cytokine Production Assay (LPS Stimulation, ELISA) PBMC_culture->Cytokine Test_Compounds Test Compounds (Derivatives 2a-2f, Ibuprofen) Test_Compounds->Toxicity Test_Compounds->Antiproliferative Test_Compounds->Cytokine

Workflow for in vitro anti-inflammatory and antiproliferative assays.
Antimicrobial Activity Assay

The antimicrobial activity was determined by measuring the minimum inhibitory concentration (MIC) using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Bacterial and Fungal Strains: A panel of five bacterial strains (Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, Yersinia enterocolitica, Klebsiella pneumoniae) and one fungal strain (Candida albicans) were used.

MIC Determination: The compounds were serially diluted in a 96-well microtiter plate containing the appropriate growth medium. A standardized inoculum of the microorganism was added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Compound_Dilution Serial Dilution of Test Compounds Inoculation Inoculate Microtiter Plates Compound_Dilution->Inoculation Microorganism_Inoculum Prepare Standardized Microorganism Inoculum Microorganism_Inoculum->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Reading Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Workflow for MIC determination.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives holds significant promise for the development of novel therapeutic agents. The comparative analysis of cyclohex-1-ene-1-carboxylic acid derivatives provides a valuable starting point, highlighting the importance of specific substituents in modulating anti-inflammatory and antimicrobial activities.

Future research should focus on synthesizing and evaluating a systematic library of this compound derivatives to establish a direct and quantitative SAR. This would involve modifications at both the carboxylic acid and the oxo group, as well as substitutions on the cyclohexane ring. Such studies, coupled with computational modeling, will be instrumental in designing potent and selective drug candidates with improved pharmacological profiles. The versatility of this scaffold suggests that its derivatives could be explored for a wider range of biological targets, further expanding its therapeutic potential.

References

A Comparative Guide to Catalysts for 4-Oxocyclohexanecarboxylic Acid Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrogenation of 4-oxocyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and specialty chemicals. The primary products, cis- and trans-4-hydroxycyclohexanecarboxylic acid, are valuable building blocks, and the stereoselectivity of the reduction is often paramount. This guide provides a comparative analysis of common heterogeneous catalysts—Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Nickel (Ni)—used for this reaction, supported by experimental data from scientific literature.

Performance Comparison of Catalysts

The choice of catalyst significantly influences the conversion of the starting material, the selectivity towards the desired hydroxy isomers, and the diastereoselectivity (cis/trans ratio). The following table summarizes the performance of various catalysts in the hydrogenation of cyclic ketones, which serve as a proxy for this compound due to the limited availability of direct comparative studies on the target molecule.

CatalystSupportSubstrateConversion (%)Selectivity (%)cis:trans RatioTemperature (°C)Pressure (bar)SolventReference
Ru CarbonAromatic Ketones>99High for ring hydrogenation-Room Temp1Ethanol[1]
Ru SiO₂Furfural Acetone>9987 (to saturated ketone)-8030 (H₂/CO₂)1-Butanol[2]
Rh CarbonBenzoic Acid95.8High for ring hydrogenation-5040 (H₂) + 100 (CO₂)scCO₂
Rh Alumina4-Methylcinnoline-High for ring hydrogenation-100-266138-207Ethanol
Pd Carbon4-(4-propylcyclohexyl)-phenol>95High for ketone-12050t-Pentyl alcohol
Pd Carbonα,β-unsaturated ketones~100High for C=C reduction-Room Temp-Methanol/Water[3]
Ni RaneyAliphatic KetonesHighHighVaries100-20010-20-[4]
Ni ClinoptiloliteAcetophenone~9595 (to 1-phenylethanol)----[5]

Note: The data presented is collated from various sources and may not represent directly comparable experimental conditions. The selectivity and cis:trans ratio are highly dependent on the specific substrate, catalyst preparation method, and reaction parameters.

Reaction Pathway and Experimental Workflow

The hydrogenation of this compound involves the reduction of the ketone functional group to a secondary alcohol, yielding a mixture of cis and trans diastereomers. The stereochemical outcome is influenced by the catalyst and reaction conditions.

ReactionPathway start This compound cis_product cis-4-Hydroxycyclohexanecarboxylic Acid start->cis_product H₂, Catalyst trans_product trans-4-Hydroxycyclohexanecarboxylic Acid start->trans_product H₂, Catalyst

Figure 1: Hydrogenation of this compound.

A typical experimental procedure for the catalytic hydrogenation of this compound is outlined below. This protocol is a generalized representation and may require optimization for specific catalysts and desired outcomes.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge reactor with This compound and solvent B Add catalyst A->B C Seal reactor and purge with N₂ B->C D Pressurize with H₂ C->D E Heat to desired temperature and stir D->E F Monitor reaction progress (e.g., TLC, GC, HPLC) E->F G Cool reactor and vent H₂ F->G Reaction complete H Filter to remove catalyst G->H I Remove solvent in vacuo H->I J Purify product (e.g., recrystallization, chromatography) I->J K Characterize product (NMR, IR, MS) J->K

Figure 2: General experimental workflow for catalytic hydrogenation.

Experimental Protocols

Below is a generalized experimental protocol for the hydrogenation of this compound. Specific parameters should be optimized based on the chosen catalyst and desired stereoselectivity.

Materials:

  • This compound

  • Catalyst (e.g., 5% Ru/C, 5% Rh/C, 5% Pd/C, or Raney Ni)

  • Solvent (e.g., ethanol, methanol, water, ethyl acetate)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Celite® or filter paper)

  • Rotary evaporator

Procedure:

  • Reactor Setup: The high-pressure autoclave is thoroughly cleaned and dried. A magnetic stir bar is placed inside the reactor.

  • Charging the Reactor: The reactor is charged with this compound (1.0 eq) and the chosen solvent. The catalyst (typically 1-10 mol% relative to the substrate) is then carefully added.

  • Inerting: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any air.

  • Pressurizing with Hydrogen: The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-100 bar).

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 25-150 °C) and stirred vigorously to ensure good contact between the reactants, catalyst, and hydrogen.

  • Monitoring: The progress of the reaction can be monitored by taking small aliquots (after depressurizing and purging with inert gas) and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reactor is then purged with an inert gas.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite® or a suitable filter to remove the heterogeneous catalyst. The filter cake is washed with a small amount of the reaction solvent.

  • Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to yield the desired 4-hydroxycyclohexanecarboxylic acid isomers.

  • Characterization: The structure and purity of the final products are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The ratio of cis to trans isomers is typically determined by ¹H NMR or GC analysis.

Concluding Remarks

The selection of an appropriate catalyst for the hydrogenation of this compound is a critical step in achieving high conversion and desired stereoselectivity. While Ruthenium and Rhodium catalysts are often effective for the hydrogenation of aromatic rings, Palladium and Nickel catalysts are commonly employed for the reduction of ketones and alkenes. The choice of catalyst, support, solvent, temperature, and pressure all play a crucial role in the outcome of the reaction. The experimental protocol provided serves as a general guideline, and optimization of these parameters is essential for achieving the desired product in high yield and purity. For industrial applications, catalyst reusability and cost are also important factors to consider.

References

A Comparative Crystallographic Analysis of 4-Oxocyclohexanecarboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of small molecules is paramount for predicting their physicochemical properties and biological activity. X-ray crystallography stands as the definitive method for elucidating these structures at an atomic level. This guide provides a comparative analysis of the crystallographic data of 4-oxocyclohexanecarboxylic acid and its derivatives, offering valuable insights for rational drug design and materials science.

This comparison focuses on the crystal structures of this compound and one of its derivatives, 2-(4-oxocyclohexyl)acetic acid. By examining their crystallographic parameters, we can understand the impact of substituent modifications on the crystal packing and molecular conformation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for this compound and 2-(4-oxocyclohexyl)acetic acid, facilitating a direct comparison of their solid-state structures.

ParameterThis compound2-(4-Oxocyclohexyl)acetic Acid
Formula C₇H₁₀O₃C₈H₁₂O₃
Crystal System MonoclinicMonoclinic
Space Group P 1 2₁/c 1P 2₁/n
a (Å) 9.7319.03(2)
b (Å) 10.3808.00(2)
c (Å) 7.94211.55(2)
α (°) 9090
β (°) 111.45106.3(1)
γ (°) 9090
Volume (ų) 746.44801
Z 44

Experimental Protocols

The successful determination of a crystal structure is contingent on a meticulous experimental workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

This compound: The synthesis of this compound can be achieved through various organic synthesis routes, a common method being the oxidation of 4-hydroxymethylcyclohexanecarboxylic acid.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown from a saturated solution. A common method involves the slow evaporation of a solvent such as ethyl acetate (B1210297) or an ethanol/water mixture at room temperature. The process requires careful control of the evaporation rate to allow for the formation of well-ordered, single crystals of adequate size.

2-(4-Oxocyclohexyl)acetic Acid: This derivative can be synthesized through methods like the hydrolysis of the corresponding ethyl ester.

  • Crystallization: Similar to the parent acid, single crystals of 2-(4-oxocyclohexyl)acetic acid can be obtained by slow evaporation of a suitable solvent. The choice of solvent is critical and is often determined empirically, with common choices including acetone, ethyl acetate, or mixtures containing alkanes like hexane.

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. A general protocol for this process is as follows:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data to yield the final, accurate crystal structure.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow from compound synthesis to the final crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Structure

A typical workflow for X-ray crystallographic analysis.

Structural Comparison and Conformation

The crystallographic data reveals that both this compound and 2-(4-oxocyclohexyl)acetic acid crystallize in the monoclinic system. The introduction of the acetic acid moiety in the derivative leads to a noticeable change in the unit cell dimensions and volume.

The conformation of the cyclohexanone (B45756) ring is a key structural feature. In both compounds, the ring is expected to adopt a chair conformation to minimize steric strain. The orientation of the carboxylic acid group (axial vs. equatorial) is another critical aspect that influences the crystal packing through intermolecular interactions such as hydrogen bonding. A detailed analysis of the bond lengths, bond angles, and torsion angles from the full crystal structure data would provide deeper insights into the conformational preferences of these molecules in the solid state.

The relationship between the molecular structure and its solid-state packing is visualized in the following diagram.

structure_relationship molecule Molecular Structure (Conformation, Substituents) interactions Intermolecular Interactions (Hydrogen Bonding, van der Waals) molecule->interactions packing Crystal Packing (Unit Cell, Space Group) interactions->packing packing->molecule Influences

Interplay between molecular structure and crystal packing.

Comparing the efficacy of different reducing agents for 4-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of the ketone functionality in 4-oxocyclohexanecarboxylic acid to yield 4-hydroxycyclohexanecarboxylic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The stereochemical outcome of this reduction, yielding either the cis or trans isomer, is highly dependent on the choice of reducing agent and reaction conditions. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data and detailed protocols.

Comparison of Reducing Agent Efficacy

The following table summarizes the performance of different reducing agents for the transformation of this compound.

Reducing AgentProduct(s)YieldCis:Trans RatioKey AdvantagesKey Disadvantages
Sodium Borohydride (B1222165) (NaBH₄) cis- and trans-4-Hydroxycyclohexanecarboxylic acidGood to Excellent (estimated)Mixture of isomersHigh chemoselectivity (ketone over carboxylic acid), mild reaction conditions, operational simplicity.Stereoselectivity can be moderate, requiring separation of isomers.
Catalytic Hydrogenation (e.g., Ru/C) cis- and trans-4-Hydroxycyclohexanecarboxylic acid (from p-hydroxybenzoic acid)HighPredominantly trans after isomerizationHigh stereoselectivity for the trans isomer is achievable, suitable for large-scale synthesis.Indirect method requiring a different starting material, requires high pressure and specialized equipment.
Lithium Aluminum Hydride (LiAlH₄) Cyclohexane-1,4-diolHighN/APowerful reducing agent.Lacks chemoselectivity; reduces both the ketone and the carboxylic acid.[1][2] Not suitable for the desired transformation.

Experimental Protocols

Sodium Borohydride Reduction of this compound

This protocol describes the selective reduction of the ketone group in this compound to a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride to the solution in portions.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

  • Acidify the mixture to pH ~2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • The isomers can be separated by column chromatography or fractional crystallization.

Catalytic Hydrogenation of p-Hydroxybenzoic Acid

This protocol details the synthesis of 4-hydroxycyclohexanecarboxylic acid via the hydrogenation of p-hydroxybenzoic acid, which can be optimized to yield a high proportion of the trans isomer.

Materials:

  • p-Hydroxybenzoic acid

  • 5% Ruthenium on carbon (Ru/C) catalyst

  • Deionized water

  • Hydrogen gas

  • High-pressure autoclave

  • Methanol

  • Sodium methoxide (B1231860)

  • Petroleum ether

  • Ethyl acetate

Procedure:

Step A: Hydrogenation

  • Charge a high-pressure autoclave with p-hydroxybenzoic acid, 5% Ru/C catalyst, and deionized water.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure and heat to the reaction temperature with stirring.

  • Maintain the reaction under pressure until the uptake of hydrogen ceases.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture. The filtrate contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step B: Isomerization to trans-4-Hydroxycyclohexanecarboxylic Acid

  • The crude mixture from Step A is dissolved in methanol.

  • Sodium methoxide is added as a catalyst for isomerization.

  • The mixture is heated to reflux and stirred.

  • After the reaction, the mixture is cooled, and the pH is adjusted to acidic with hydrochloric acid.

  • The resulting solid is filtered and dried to yield the crude trans-4-hydroxycyclohexanecarboxylic acid.

  • Pure trans-4-hydroxycyclohexanecarboxylic acid can be obtained by recrystallization from a mixture of petroleum ether and ethyl acetate.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two primary methods of producing 4-hydroxycyclohexanecarboxylic acid.

experimental_workflow_A cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation start Dissolve this compound in Methanol cool Cool in Ice Bath start->cool add_nabh4 Add NaBH₄ cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir quench Quench with Water stir->quench acidify Acidify with HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry product Mixture of cis- and trans-4-Hydroxycyclohexanecarboxylic acid dry->product

Caption: Workflow for Sodium Borohydride Reduction.

experimental_workflow_B cluster_hydrogenation Hydrogenation cluster_isomerization Isomerization cluster_isolation Isolation & Purification start Charge Autoclave with p-Hydroxybenzoic Acid, Ru/C, and Water react Pressurize with H₂ and Heat start->react filter_cat Filter Catalyst react->filter_cat dissolve Dissolve in Methanol filter_cat->dissolve add_catalyst Add Sodium Methoxide dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux acidify Acidify and Filter reflux->acidify recrystallize Recrystallize acidify->recrystallize product trans-4-Hydroxycyclohexanecarboxylic acid recrystallize->product

Caption: Workflow for Catalytic Hydrogenation and Isomerization.

References

Benchmarking the synthesis of 4-Oxocyclohexanecarboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Oxocyclohexanecarboxylic acid is a valuable bifunctional molecule, serving as a crucial building block in the synthesis of pharmaceuticals and other complex organic compounds. Its unique structure, featuring both a ketone and a carboxylic acid on a cyclohexane (B81311) ring, allows for diverse chemical modifications. This guide provides a comparative analysis of common synthetic routes to this compound, offering insights into their efficiency, scalability, and experimental requirements.

Comparative Analysis of Synthetic Methods

The synthesis of this compound is predominantly achieved through two main strategies: the oxidation of a hydroxyl precursor and the reduction of an aromatic precursor. This guide focuses on a widely utilized two-step method starting from p-hydroxybenzoic acid and a direct catalytic hydrogenation approach from benzoic acid.

MetricMethod A: Two-Step Synthesis from p-Hydroxybenzoic AcidMethod B: Catalytic Hydrogenation of Benzoic Acid
Starting Material p-Hydroxybenzoic AcidBenzoic Acid
Key Reactions Catalytic Hydrogenation, OxidationCatalytic Hydrogenation
Overall Yield ~75-85%Variable, typically lower than Method A
Purity High, requires intermediate purificationDependent on catalyst and conditions
Reaction Time Multi-day processShorter, single-step reaction
Scalability Readily scalableScalable, catalyst cost can be a factor
Key Considerations Two distinct reaction setups required.Requires high-pressure hydrogenation equipment.

Experimental Protocols

Method A: Two-Step Synthesis from p-Hydroxybenzoic Acid

This method involves the initial reduction of the aromatic ring of p-hydroxybenzoic acid to form 4-hydroxycyclohexanecarboxylic acid, followed by the oxidation of the secondary alcohol to the corresponding ketone.

Step 1: Catalytic Hydrogenation of p-Hydroxybenzoic Acid

Materials:

  • p-Hydroxybenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Water (solvent)

  • High-pressure autoclave

Procedure:

  • A high-pressure autoclave is charged with p-hydroxybenzoic acid (e.g., 10 kg), water (e.g., 30 kg), and 5% Ru/C catalyst (e.g., 0.3 kg).

  • The autoclave is sealed and purged with nitrogen gas, followed by three purges with hydrogen gas.

  • The mixture is heated to a high temperature and pressure (specific conditions may vary but are typically in the range of 100-150°C and 50-100 bar).

  • The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the hydrogenation.

  • After cooling and venting, the reaction mixture is filtered to remove the catalyst.

  • The aqueous solution of 4-hydroxycyclohexanecarboxylic acid can be used directly in the next step or concentrated and purified. A typical yield for this step is high, often exceeding 90%.[1]

Step 2: Oxidation of 4-Hydroxycyclohexanecarboxylic Acid

Materials:

  • 4-Hydroxycyclohexanecarboxylic acid (from Step 1)

  • Oxidizing agent (e.g., Jones reagent, PCC, or a milder catalytic system)

  • Appropriate solvent (e.g., acetone (B3395972) for Jones reagent)

Procedure (Illustrative example with Jones Reagent):

  • The crude or purified 4-hydroxycyclohexanecarboxylic acid is dissolved in a suitable solvent like acetone.

  • The solution is cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise while maintaining the temperature below 10°C.

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • The excess oxidant is quenched, for example, by the addition of isopropanol.

  • The mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is then purified, for instance, by recrystallization.

Method B: Catalytic Hydrogenation of Benzoic Acid

This method aims to directly synthesize this compound from benzoic acid in a single step, although it typically yields a mixture of products requiring further separation.

Materials:

  • Benzoic acid

  • Supported transition metal catalyst (e.g., Rh/C)

  • Solvent (e.g., supercritical carbon dioxide or an organic solvent)

  • High-pressure reactor

Procedure:

  • Benzoic acid and the catalyst are placed in a high-pressure reactor.

  • The reactor is filled with the solvent and pressurized with hydrogen gas.

  • The reaction is carried out at a specific temperature and pressure for a set duration.

  • After the reaction, the catalyst is filtered off, and the solvent is removed.

  • The product mixture, which may contain cyclohexanecarboxylic acid and other reduced species alongside the desired product, is then subjected to purification to isolate this compound.

Visualizing the Synthetic Pathways

To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.

Synthesis_Method_A p_hydroxybenzoic_acid p-Hydroxybenzoic Acid hydrogenation Catalytic Hydrogenation (Ru/C, H2) p_hydroxybenzoic_acid->hydrogenation Step 1 hydroxy_intermediate 4-Hydroxycyclohexanecarboxylic Acid hydrogenation->hydroxy_intermediate oxidation Oxidation hydroxy_intermediate->oxidation Step 2 final_product This compound oxidation->final_product Synthesis_Method_B benzoic_acid Benzoic Acid catalytic_hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2) benzoic_acid->catalytic_hydrogenation product_mixture Product Mixture (including this compound) catalytic_hydrogenation->product_mixture purification Purification product_mixture->purification final_product This compound purification->final_product

References

A Comparative Review of Synthetic Routes to Substituted Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexanecarboxylic acids are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials. Their synthesis has been a subject of extensive research, leading to the development of several effective synthetic strategies. This guide provides a comparative analysis of three prominent methods for their preparation: Catalytic Hydrogenation of benzoic acid derivatives, the Diels-Alder reaction, and a Robinson Annulation/Oxidation sequence. The objective is to offer a clear comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable route for their specific synthetic challenges.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a particular substituted cyclohexanecarboxylic acid is often dictated by factors such as the availability of starting materials, desired stereochemistry, and scalability. The following table summarizes the key quantitative data for the three discussed methods, offering a direct comparison of their typical yields and stereoselectivities.

Synthetic RouteStarting MaterialsKey Reagents & ConditionsTypical Yield (%)DiastereoselectivityKey AdvantagesKey Disadvantages
Catalytic Hydrogenation Substituted Benzoic AcidH₂, Metal Catalyst (e.g., Rh/C, Pt/TiO₂)85-99%[1][2]Generally favors the cis isomer[1][3]High yields, atom economy, often a one-step process.Limited to aromatic precursors, may require high pressure/temperature, catalyst can be expensive.
Diels-Alder Reaction Diene (e.g., Butadiene), Dienophile (e.g., Acrylic Acid)Heat or Lewis Acid, then H₂/Catalyst70-90% (over two steps)Endo/exo selectivity in cycloaddition, subsequent hydrogenation stereochemistry depends on catalyst and conditions.Excellent for constructing highly functionalized rings, good stereochemical control possible.Two-step process, potential for low selectivity in simple cases, diene may be gaseous or unstable.
Robinson Annulation/Oxidation α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone), Ketone (e.g., Cyclohexanone)Base or Acid (Annulation), Peroxy Acid (Oxidation), then Hydrolysis60-80% (over three steps)Stereochemistry set during annulation can be complex.Builds complex carbocyclic frameworks, readily available starting materials.Multi-step process, oxidation step can be challenging, overall yield can be moderate.

Visualizing the Synthetic Pathways

To further elucidate the transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the logical flow of each process.

Catalytic_Hydrogenation cluster_0 Catalytic Hydrogenation Substituted Benzoic Acid Substituted Benzoic Acid Substituted Cyclohexanecarboxylic Acid Substituted Cyclohexanecarboxylic Acid Substituted Benzoic Acid->Substituted Cyclohexanecarboxylic Acid H₂, Metal Catalyst (e.g., Rh/C, Pt/TiO₂)

Figure 1: Catalytic Hydrogenation of a substituted benzoic acid.

Diels_Alder_Reaction cluster_1 Diels-Alder Reaction & Hydrogenation Diene Diene Cyclohexene (B86901) Intermediate Cyclohexene Intermediate Diene->Cyclohexene Intermediate Dienophile Dienophile Dienophile->Cyclohexene Intermediate [4+2] Cycloaddition (Heat or Lewis Acid) Substituted Cyclohexanecarboxylic Acid Substituted Cyclohexanecarboxylic Acid Cyclohexene Intermediate->Substituted Cyclohexanecarboxylic Acid H₂, Catalyst

Figure 2: Diels-Alder reaction followed by hydrogenation.

Robinson_Annulation_Oxidation cluster_2 Robinson Annulation & Oxidation α,β-Unsaturated Ketone α,β-Unsaturated Ketone Cyclohexenone Cyclohexenone α,β-Unsaturated Ketone->Cyclohexenone Ketone Ketone Ketone->Cyclohexenone Michael Addition & Aldol Condensation Ester Intermediate Ester Intermediate Cyclohexenone->Ester Intermediate Baeyer-Villiger Oxidation Substituted Cyclohexanecarboxylic Acid Substituted Cyclohexanecarboxylic Acid Ester Intermediate->Substituted Cyclohexanecarboxylic Acid Hydrolysis

Figure 3: Robinson Annulation followed by Baeyer-Villiger oxidation and hydrolysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Catalytic Hydrogenation of 4-tert-Butylbenzoic Acid

This protocol is a representative example of the catalytic hydrogenation of a substituted benzoic acid.

Materials:

  • 4-tert-Butylbenzoic acid

  • 5% Rhodium on activated carbon (Rh/C)

  • Ethanol (B145695) (solvent)

  • High-pressure autoclave equipped with a magnetic stirrer and a gas inlet.

Procedure:

  • In a high-pressure autoclave, a solution of 4-tert-butylbenzoic acid (1.0 g, 5.6 mmol) in ethanol (20 mL) is prepared.

  • 5% Rh/C catalyst (100 mg, 10 wt%) is carefully added to the solution.

  • The autoclave is sealed and purged with nitrogen gas three times to remove air.

  • The vessel is then pressurized with hydrogen gas to 50 atm.

  • The reaction mixture is stirred vigorously and heated to 80°C for 12 hours.

  • After cooling to room temperature, the autoclave is carefully depressurized.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product is recrystallized from hexanes to afford 4-tert-butylcyclohexanecarboxylic acid.

Expected Outcome: The reaction typically affords a high yield ( >90%) of the product, with a preference for the cis isomer. The cis/trans ratio can be determined by ¹H NMR spectroscopy.

Diels-Alder Reaction of Butadiene and Acrylic Acid followed by Hydrogenation

This two-step procedure illustrates the construction of the cyclohexene ring followed by its saturation.

Step 1: Diels-Alder Reaction

Materials:

Procedure:

  • A pressure reactor is charged with acrylic acid (7.2 g, 0.1 mol), hydroquinone (100 mg), and toluene (50 mL).

  • The reactor is cooled in a dry ice/acetone bath, and condensed butadiene (8.1 g, 0.15 mol) is added.

  • The reactor is sealed and allowed to warm to room temperature, then heated to 150°C for 6 hours with stirring.

  • After cooling to room temperature, the reactor is carefully vented.

  • The toluene is removed under reduced pressure to give the crude 3-cyclohexene-1-carboxylic acid.

Step 2: Hydrogenation

Materials:

  • Crude 3-cyclohexene-1-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol (B129727) (solvent)

  • Hydrogenation apparatus

Procedure:

  • The crude 3-cyclohexene-1-carboxylic acid from Step 1 is dissolved in methanol (100 mL).

  • 10% Pd/C (200 mg) is added to the solution.

  • The mixture is subjected to hydrogenation at 50 psi of H₂ at room temperature for 12 hours with vigorous stirring.

  • The catalyst is removed by filtration through Celite.

  • The solvent is evaporated under reduced pressure to yield cyclohexanecarboxylic acid.

Expected Outcome: The overall yield for the two steps is typically in the range of 70-85%. The stereochemistry of the final product will depend on the hydrogenation conditions, but often results in a mixture of cis and trans isomers if a substituent is present on the acrylic acid. For the reaction of butadiene and acrylic acid, only cyclohexanecarboxylic acid is formed.

Robinson Annulation of Cyclohexanone (B45756) and Methyl Vinyl Ketone followed by Baeyer-Villiger Oxidation

This multi-step sequence demonstrates the formation of a cyclohexenone ring and its subsequent conversion to a carboxylic acid derivative.

Step 1: Robinson Annulation

Materials:

  • Cyclohexanone

  • Methyl vinyl ketone

  • Sodium ethoxide

  • Ethanol (solvent)

Procedure:

  • To a solution of sodium ethoxide (2.3 g, 34 mmol) in ethanol (50 mL) at 0°C is added cyclohexanone (9.8 g, 0.1 mol).

  • Methyl vinyl ketone (7.0 g, 0.1 mol) is then added dropwise over 30 minutes, maintaining the temperature below 10°C.

  • The reaction mixture is stirred at room temperature for 12 hours and then refluxed for 2 hours.

  • After cooling, the mixture is neutralized with dilute hydrochloric acid and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product, octal-1(9)-en-2-one, is purified by vacuum distillation.

Step 2: Baeyer-Villiger Oxidation and Hydrolysis

Materials:

Procedure:

  • To a solution of octal-1(9)-en-2-one (5.0 g, 33 mmol) in dichloromethane (100 mL) at 0°C is added m-CPBA (7.5 g, 44 mmol) portion-wise.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The mixture is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude lactone intermediate.

  • The crude lactone is then refluxed with a 10% aqueous sodium hydroxide solution (50 mL) for 4 hours.

  • After cooling, the solution is acidified with concentrated hydrochloric acid, leading to the precipitation of the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to give the corresponding cyclohexanecarboxylic acid derivative.

Expected Outcome: The Robinson annulation step typically proceeds in good yield (70-80%).[4] The Baeyer-Villiger oxidation and subsequent hydrolysis can also be efficient, leading to an overall yield of 60-70% for the three-step sequence. The stereochemical outcome of the annulation can be complex and may result in a mixture of diastereomers depending on the substitution pattern of the starting materials.

References

Safety Operating Guide

Safe Disposal of 4-Oxocyclohexanecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides essential safety and logistical information for the proper disposal of 4-Oxocyclohexanecarboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for protecting personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its associated dangers and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Harmful if swallowed.[1]

  • Causes serious eye damage.[1]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical-impermeable safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves.

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCodeDescription
Acute toxicity (Oral)H302Harmful if swallowed
Serious eye damageH318Causes serious eye damage

Data sourced from Safety Data Sheets.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2]

Waste Segregation and Containerization
  • Designated Waste Stream: Collect all solid and liquid waste containing this compound in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Specifications: Use a leak-proof, chemically compatible container with a secure screw-top cap. The container must be in good condition, free from any damage or residue on the exterior. The original product container is often a suitable choice for waste accumulation.

Labeling

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Associated hazards (e.g., "Harmful," "Eye Damage")

  • The date when waste was first added to the container

  • The name and contact information of the responsible researcher or laboratory

Storage
  • Store the sealed waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The storage area should have secondary containment to mitigate any potential leaks or spills.

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.

Disposal
  • Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.

  • The recommended disposal method is controlled incineration in a chemical incinerator equipped with a flue gas scrubber or disposal at a licensed chemical destruction plant.[1][2]

Contaminated Packaging
  • Empty containers that held this compound must also be treated as hazardous waste.

  • Containers can be triple-rinsed with a suitable solvent (the rinsate must be collected as hazardous waste) and then offered for recycling or reconditioning.[1][2]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of through the hazardous waste stream.[1][2]

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate the immediate area and alert your supervisor and the EHS department.

  • Avoid breathing in dust or vapors.[1]

  • Wear appropriate PPE before attempting to clean up the spill.

  • For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[3] Avoid generating dust.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • Skin Contact: Take off contaminated clothing and wash the affected skin with soap and plenty of water.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_action cluster_correction cluster_disposal start Waste Generated: This compound assess Is the waste in a properly labeled and sealed container? start->assess store Store in designated Satellite Accumulation Area assess->store  Yes correct Transfer to a suitable container. Label correctly with all required information. assess->correct No dispose Arrange for pickup by EHS or licensed waste disposal contractor store->dispose correct->store

References

Personal protective equipment for handling 4-Oxocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Guide: Handling 4-Oxocyclohexanecarboxylic Acid

This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 874-61-3). Adherence to these procedures is essential to ensure the safety of researchers, scientists, and drug development professionals. The information is based on established safety data sheets and laboratory best practices.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. Its primary dangers include severe eye damage and harm if swallowed.[1][2] The following table summarizes its classification according to the Globally Harmonized System (GHS).[2][3]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure risks. All personnel must wear the following equipment when handling this compound.[1][2]

Exposure RouteRequired PPESpecifications & Rationale
Ocular (Eyes & Face) Chemical Safety Goggles & Face ShieldWear ANSI Z87.1-compliant chemical splash goggles to protect against dust particles and splashes.[4][5] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[5]
Dermal (Skin) Chemical-Resistant Gloves & Lab CoatUse nitrile or neoprene gloves.[6] If contact occurs, change gloves immediately. A fully buttoned, long-sleeved lab coat is mandatory to protect the skin.[1][5] Ensure full coverage with long pants and closed-toe shoes.[5]
Respiratory NIOSH-Approved RespiratorAll handling of the solid form that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk.[4][5] If engineering controls are insufficient or dust is generated, use a NIOSH-approved particulate respirator (e.g., N95).[4][7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures that safety protocols are followed consistently.

Engineering Controls & Preparation
  • Ventilation : Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][8]

  • Work Surface : Before beginning, ensure the work area is clean and uncluttered. Cover the work surface in the fume hood with disposable, absorbent liners.

  • Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and fully functional.

Handling the Compound (Weighing and Solution Preparation)
  • Don PPE : Put on all required PPE as detailed in the table above before entering the lab area where the chemical is stored or used.

  • Retrieve Chemical : Transport the chemical in a sealed, properly labeled, and shatter-resistant secondary container.

  • Perform Manipulations : Place the container and all necessary equipment (spatulas, weigh paper, beakers) inside the fume hood.

  • Minimize Dust : When handling the solid, open the container carefully to avoid generating airborne dust.[1] Use a spatula to gently transfer the desired amount.

  • Seal Container : Securely close the primary container immediately after dispensing.

  • Prepare Solution : To dissolve, add the solvent to the vessel containing the solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.

  • Mixing : Cap the vessel and use a vortex or sonicator for mixing.

Post-Handling and Cleanup
  • Decontamination : Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of Liners : Carefully fold and dispose of the absorbent liners in the designated solid hazardous waste container.

  • Hand Washing : After removing gloves, wash hands thoroughly with soap and water.[1][8]

Emergency Procedures: First Aid

In case of accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]
Skin Contact Take off contaminated clothing immediately.[2] Wash off with soap and plenty of running water.[2][4] Seek medical attention if irritation occurs or persists.[1]
Ingestion Rinse mouth with water.[2] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a Poison Control Center or doctor immediately.[2]
Inhalation Move the person into fresh air.[2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if you feel unwell.[4]

Disposal Plan

Improper disposal can lead to environmental contamination and regulatory violations.

  • Waste Collection : All waste materials, including contaminated gloves, weigh paper, and excess reagent, must be collected in a designated hazardous waste container. The container must be made of a compatible material, kept closed, and clearly labeled as "Hazardous Waste" with the full chemical name.[1]

  • Labeling : Ensure the waste container label includes the chemical name ("this compound") and the associated hazards (e.g., "Toxic," "Eye Damage").

  • Storage : Store the waste container in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office.[2] Do not dispose of this chemical down the drain or in regular trash.[9]

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling Protocol cluster_cleanup Post-Handling cluster_emergency Emergency Response assess_risks 1. Assess Risks & Review SDS don_ppe 2. Don Required PPE assess_risks->don_ppe fume_hood 3. Work Inside Fume Hood don_ppe->fume_hood handle_chemical 4. Weigh & Prepare Solution fume_hood->handle_chemical decontaminate 5. Decontaminate & Clean Up handle_chemical->decontaminate spill_exposure Spill or Exposure Occurs handle_chemical->spill_exposure Potential Incident dispose_waste 6. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE & Wash Hands dispose_waste->doff_ppe first_aid Provide First Aid & Seek Medical Attention spill_exposure->first_aid first_aid->decontaminate After stabilization

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.